molecular formula C6H12O6 B1629492 beta-D-allofuranose CAS No. 36468-80-1

beta-D-allofuranose

Número de catálogo: B1629492
Número CAS: 36468-80-1
Peso molecular: 180.16 g/mol
Clave InChI: AVVWPBAENSWJCB-AIECOIEWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

beta-D-Allofuranose is a five-membered ring form of the aldohexose D-allose, serving as a versatile and stereochemically defined intermediate in synthetic organic chemistry and carbohydrate research . Its primary research value lies in its role as a precursor for the synthesis of complex molecules. It is a key starting material for accessing other sugar derivatives, such as 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, which is a crucial chiral building block for developing novel nucleoside analogues and iminosugars . These advanced derivatives are investigated for their potential biological activities, including glycosidase inhibition and cytostatic effects, making this compound a valuable scaffold in medicinal chemistry and drug discovery campaigns . Furthermore, the compound is of interest in fundamental scientific studies, for instance, as a substrate for enzymes like D-ribose pyranase, which catalyzes its interconversion with beta-D-allopyranose . This reagent provides researchers with a high Fsp3 index scaffold, supporting the development of compounds with favorable properties for probing biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-AIECOIEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36468-80-1
Record name beta-D-Allofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-ALLOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRK79QX3S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to beta-D-Allofuranose: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-D-Allofuranose, a furanose form of the rare sugar D-allose, is a monosaccharide of growing interest within the scientific community. As a C3 epimer of D-glucose, D-allose and its various isomers, including this compound, exhibit unique biological activities that are currently being explored for their therapeutic potential. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological roles of this compound. It includes detailed tables of quantitative data, summaries of experimental protocols for its characterization, and visual representations of its involvement in cellular signaling pathways, intended to serve as a valuable resource for researchers in carbohydrate chemistry, drug discovery, and molecular biology.

Chemical Structure and Identification

This compound is a six-carbon aldose sugar that exists in a five-membered furanose ring structure. The "beta" designation indicates that the anomeric hydroxyl group at the C1 position is oriented on the same side as the exocyclic C5 substituent in a Haworth projection. It is an enantiomer of beta-L-allofuranose.[1][2]

The systematic IUPAC name for this compound is (2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[1] Its chemical structure and key identifiers are summarized below.

IdentifierValue
Molecular Formula C6H12O6[1]
Molecular Weight 180.16 g/mol [1]
CAS Number 36468-80-1[1]
PubChem CID 21627866[1]
SMILES C(--INVALID-LINK--O)O)O">C@HO)O
InChI Key AVVWPBAENSWJCB-AIECOIEWSA-N[1]

Physicochemical Properties

Obtaining pure this compound for experimental characterization is challenging due to its equilibrium with other anomers, primarily the pyranose forms, in solution. Therefore, some of the reported physical properties belong to the more stable and commercially available beta-D-allopyranose, which co-exists with the furanose form.

PropertyValueNotes
Melting Point 148-150 °C (for beta-D-allopyranose)[3][4]The melting point is for the crystalline pyranose form. The furanose form is typically present in solution.
Boiling Point 148-150 °C (for beta-D-allopyranose)[3]
Specific Rotation [α]D +0.58° (4 min) -> +3.26° (10 min) -> +14.41° (final value, 20 hr) (for beta-D-allopyranose in water)[5]The change in specific rotation over time (mutarotation) reflects the equilibration of the different anomers in solution.
Solubility Soluble in water, slightly soluble in methanol, almost insoluble in ethanol.[4][5]
XLogP3-AA -2.6[1]A computed value indicating high hydrophilicity.

Synthesis and Characterization

Synthesis

The primary route to this compound is through the enzymatic isomerization of its more common pyranose counterpart.

Enzymatic Conversion:

This compound can be produced from beta-D-allopyranose through the action of the enzyme D-ribose pyranase.[6] This enzyme catalyzes the interconversion between the pyranose and furanose ring forms.

Experimental Protocol: Enzymatic Synthesis of this compound

  • Enzyme Preparation: A purified, recombinant D-ribose pyranase is prepared according to standard molecular biology protocols.

  • Reaction Mixture: A solution of beta-D-allopyranose (e.g., 100 mM) is prepared in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Enzymatic Reaction: D-ribose pyranase is added to the beta-D-allopyranose solution to a final concentration of (e.g., 10 µg/mL). The reaction is incubated at a controlled temperature (e.g., 37 °C).

  • Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing the composition of the sugar mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purification: As isolating pure this compound is difficult due to the equilibrium, studies often use the equilibrium mixture. For specific applications requiring the furanose form, derivatization strategies followed by purification may be employed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation of carbohydrates. The anomeric proton (H1) of furanosides typically appears at a distinct chemical shift compared to pyranosides.

Experimental Protocol: 1H and 13C NMR Spectroscopy of this compound

  • Sample Preparation: A sample of the D-allose equilibrium mixture (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D2O, 0.5 mL). A small amount of a reference standard (e.g., DSS or TSP) is added for chemical shift calibration.

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • 13C NMR Acquisition: A proton-decoupled 13C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans and a longer acquisition time are typically required.

  • 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are determined. The signals corresponding to the this compound anomer are identified based on characteristic chemical shifts and coupling patterns, particularly for the anomeric proton and carbon.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: Mass Spectrometry of this compound

  • Sample Preparation: The sample, an aqueous solution of the D-allose equilibrium mixture, is diluted in a solvent suitable for the ionization technique, such as a methanol/water mixture. For electrospray ionization (ESI), the addition of a small amount of a salt (e.g., sodium acetate) can enhance the formation of adduct ions.

  • Instrumentation: A mass spectrometer equipped with a soft ionization source, such as ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.

  • Analysis:

    • Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion or adduct ions (e.g., [M+Na]+). For this compound (C6H12O6), the expected monoisotopic mass is 180.06339 u.

    • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the carbohydrate structure.

  • Data Analysis: The mass-to-charge ratios (m/z) of the parent and fragment ions are analyzed to confirm the identity and structure of the compound.

Biological Significance and Signaling Pathways

While much of the biological research has been conducted on D-allose in general, the furanose form is a component of the equilibrium in biological systems and is therefore relevant to its overall activity. D-allose has been shown to have a range of biological effects, including anti-inflammatory, anti-cancer, and plant defense-modulating properties.

D-Allose in Plant Defense Signaling

D-allose has been identified as a signaling molecule in plants, particularly in inducing defense responses against pathogens.

plant_defense D-Allose D-Allose Hexokinase Hexokinase D-Allose->Hexokinase Phosphorylation D-Allose-6-Phosphate D-Allose-6-Phosphate Hexokinase->D-Allose-6-Phosphate NADPH_Oxidase NADPH Oxidase D-Allose-6-Phosphate->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Defense_Genes Defense Gene Expression ROS->Defense_Genes Induction

D-Allose mediated plant defense signaling pathway.
D-Allose in Gibberellin Signaling Inhibition

D-allose can also modulate plant growth by interfering with gibberellin signaling.

gibberellin_inhibition cluster_allose D-Allose Pathway cluster_ga Gibberellin Signaling D-Allose D-Allose Hexokinase Hexokinase D-Allose->Hexokinase D-Allose-6-P D-Allose-6-Phosphate Hexokinase->D-Allose-6-P GA_Response Gibberellin-dependent Responses D-Allose-6-P->GA_Response Inhibition Gibberellin Gibberellin Gibberellin->GA_Response

Inhibition of gibberellin signaling by D-allose.

Conclusion

This compound, as a constituent of the rare sugar D-allose, presents a fascinating area of study with potential applications in both agriculture and medicine. While the inherent equilibrium between its anomeric forms in solution complicates the study of the pure furanose isomer, its presence and contribution to the overall biological activity of D-allose are undeniable. Further research into the specific interactions and roles of this compound will be crucial in fully understanding and harnessing the therapeutic potential of this unique monosaccharide. This guide provides a foundational understanding for researchers poised to explore the frontiers of carbohydrate chemistry and its implications for human health and disease.

References

The Enigmatic Presence of beta-D-Allofuranose in the Biological Realm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a C-3 epimer of D-glucose, is a rare sugar with intriguing biological activities. Its furanose form, beta-D-allofuranose, is even more elusive in nature. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of this compound, focusing on its documented presence as a metabolite in the bacterium Escherichia coli. Due to the scarcity of direct research on this specific isomer, this document also provides a comprehensive framework of experimental protocols and analytical methodologies adapted from the broader field of rare sugar analysis. This guide is intended to serve as a foundational resource for researchers aiming to investigate, quantify, and understand the biological significance of this compound.

Natural Occurrence of this compound

The natural abundance of D-allose is exceptionally low, and consequently, its furanose isomer, this compound, is not widely reported in organisms. The primary documented instance of its endogenous presence is in the bacterium Escherichia coli.

Occurrence in Escherichia coli

This compound has been identified as a metabolite found in or produced by Escherichia coli strain K-12 (MG1655)[1]. However, the current body of literature does not provide quantitative data on its concentration within the cell or in culture media. The metabolic context of its appearance is linked to the D-allose operon.

Metabolic Pathway of D-Allose in Escherichia coli

Escherichia coli K-12 possesses a specific operon, the als operon, dedicated to the metabolism of D-allose[2][3]. This operon, located at 92.8 minutes on the E. coli linkage map, comprises six genes: alsRBACEK. The expression of these genes is induced by the presence of D-allose.

The transport of D-allose into the bacterial cell is facilitated by an ATP-binding cassette (ABC) transporter system encoded by alsA, alsB, and alsC. Specifically, AlsB is a periplasmic D-allose-binding protein[2][3][4]. Once inside the cell, the metabolic cascade is thought to involve a putative D-allulose-6-phosphate 3-epimerase, encoded by alsE, which is essential for allose metabolism[2][3]. The direct enzymatic step leading to the formation of the furanose ring structure of this compound from the pyranose form is not explicitly detailed in the currently available literature but may occur spontaneously in solution or be enzymatically facilitated.

D_Allose_Metabolism_E_coli D_Allose_ext D-Allose (extracellular) Periplasm Periplasm D_Allose_ext->Periplasm AlsB AlsB (D-Allose Binding Protein) Periplasm->AlsB Binding AlsAC AlsA/AlsC (Transmembrane Components) AlsB->AlsAC Interaction D_Allose_int D-Allose (intracellular) AlsAC->D_Allose_int Transport (ATP-dependent) AlsK AlsK (putative D-Allose Kinase) D_Allose_int->AlsK Phosphorylation (putative) beta_D_Allofuranose This compound D_Allose_int->beta_D_Allofuranose Isomerization (spontaneous or enzymatic) Allose_6P Allose-6-Phosphate AlsK->Allose_6P AlsE AlsE (putative D-Allulose-6-Phosphate 3-Epimerase) Allose_6P->AlsE Isomerization Allulose_6P Allulose-6-Phosphate AlsE->Allulose_6P Glycolysis Glycolysis Allulose_6P->Glycolysis

Figure 1. Putative metabolic pathway of D-Allose in Escherichia coli K-12.

Quantitative Data

As of the latest literature review, there is no published quantitative data on the natural occurrence of this compound in any organism. Researchers investigating this molecule would be contributing novel data to the field. The following table provides a template for recording such findings.

Organism/Cell LineSample TypeGrowth/Culture ConditionsExtraction MethodQuantification MethodConcentration (mean ± SD)Reference
Escherichia coli K-12IntracellularM9 minimal media + 0.2% D-allosePerchloric Acid ExtractionLC-MS/MSData to be determined(Your Study)
Escherichia coli K-12SupernatantM9 minimal media + 0.2% D-alloseSPELC-MS/MSData to be determined(Your Study)

Experimental Protocols

The following sections detail a proposed workflow for the extraction, identification, and quantification of this compound from a microbial source, such as Escherichia coli. These protocols are based on established methods for the analysis of rare sugars[5][6][7][8].

Extraction of Soluble Sugars from E. coli
  • Cell Culture and Harvest : Culture E. coli K-12 in a defined minimal medium (e.g., M9) with D-allose as the sole carbon source to induce the als operon. Grow cells to the mid-logarithmic phase. Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The supernatant can be retained for analysis of extracellular sugars.

  • Metabolite Quenching : To halt enzymatic activity, rapidly quench the cell pellet in a cold solvent mixture, such as 60% methanol buffered with HEPES, pre-chilled to -40°C.

  • Cell Lysis and Extraction : Resuspend the quenched cell pellet in a cold extraction solvent (e.g., 80% methanol). Lyse the cells using a method such as sonication on ice or bead beating.

  • Protein Precipitation : Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Clarification : Collect the supernatant containing the soluble metabolites. For the supernatant from the initial cell harvest, a solid-phase extraction (SPE) with a graphitized carbon cartridge may be necessary to desalt and enrich for carbohydrates.

  • Solvent Removal : Dry the clarified extract under a stream of nitrogen or using a vacuum concentrator.

Analytical Separation and Detection
  • Derivatization (Optional but Recommended for GC-MS) : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried extract must be derivatized to increase volatility. A two-step process of oximation followed by silylation is common for sugars.

  • Chromatographic Separation :

    • High-Performance Liquid Chromatography (HPLC) : This is a preferred method for non-destructive analysis.

      • Column : A column designed for sugar analysis, such as an amino-propyl or a specialized ligand-exchange column (e.g., Sugar-D) is recommended[6].

      • Mobile Phase : An isocratic or gradient elution with acetonitrile and water is typically used for amino-propyl columns.

      • Detection : Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Corona Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS)[9].

    • Gas Chromatography-Mass Spectrometry (GC-MS) : Provides excellent separation and structural information for derivatized sugars.

  • Identification and Quantification :

    • Mass Spectrometry (MS) : High-resolution MS can provide an accurate mass for the molecular ion of this compound (or its derivative), aiding in its identification. Tandem MS (MS/MS) can be used to generate a characteristic fragmentation pattern for confident identification and quantification via selected reaction monitoring (SRM).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : For definitive structural elucidation, particularly for distinguishing between furanose and pyranose forms, 1D and 2D NMR analysis of a purified sample is the gold standard[10]. Comparison of the obtained spectra with those of a synthesized this compound standard would be necessary for confirmation.

    • Quantification : Quantification should be performed using a calibration curve generated from an authentic standard of this compound. If a standard is not available, semi-quantification can be performed relative to an internal standard of a structurally similar sugar.

Experimental_Workflow Start E. coli Culture with D-Allose Harvest Cell Harvesting (Centrifugation) Start->Harvest Quenching Metabolite Quenching (-40°C Solvent) Harvest->Quenching Extraction Extraction (e.g., 80% Methanol) Quenching->Extraction Clarification Clarification (Centrifugation) Extraction->Clarification Drying Drying (Nitrogen Stream) Clarification->Drying Analysis Analytical Method Drying->Analysis HPLC HPLC-MS Analysis->HPLC Direct GCMS GC-MS (after derivatization) Analysis->GCMS Indirect Identification Identification HPLC->Identification GCMS->Identification MS_ID Accurate Mass & Fragmentation (MS/MS) Identification->MS_ID NMR_ID Structural Elucidation (NMR) Identification->NMR_ID Purified Sample Quantification Quantification (Calibration Curve) MS_ID->Quantification End Data Analysis Quantification->End

Figure 2. Proposed experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

The study of this compound is in its infancy. Its confirmed, yet unquantified, presence in Escherichia coli opens avenues for further investigation into its biosynthesis, biological role, and potential as a biomarker or bioactive compound. The methodologies outlined in this guide provide a starting point for researchers to explore the natural occurrence of this rare sugar. Future work should focus on acquiring quantitative data, elucidating the specific enzymatic steps in its formation, and screening a wider range of organisms for its presence. Such research will be crucial in uncovering the significance of this enigmatic furanose in the broader context of carbohydrate biology and its potential applications in biotechnology and medicine.

References

An In-depth Technical Guide to the Stereochemistry and Anomers of beta-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of beta-D-allofuranose, with a particular focus on its anomeric forms. D-Allose, a rare hexose, and its furanose forms are of increasing interest in medicinal chemistry and drug development due to their unique biological activities. Understanding the three-dimensional structure, conformational preferences, and the interplay between its anomers is critical for the rational design of allose-based therapeutics. This document details the structural features of this compound, presents available quantitative data, outlines experimental protocols for its characterization, and provides visualizations to illustrate key concepts.

Introduction to D-Allose and its Furanose Form

D-Allose is a C3 epimer of D-glucose and is classified as a rare sugar due to its low natural abundance.[1] Despite its scarcity, D-allose exhibits a range of interesting biological properties, including anti-proliferative activity against several human cancer cell lines.[1] Like other monosaccharides, D-allose can exist in equilibrium between its open-chain aldehyde form and various cyclic hemiacetal structures, including the five-membered furanose and six-membered pyranose rings. Each of these cyclic forms can further exist as two distinct anomers, designated as alpha (α) and beta (β), which differ in the stereochemical configuration at the anomeric carbon (C1).

This guide focuses specifically on the furanose form of D-allose, which consists of a tetrahydrofuran ring. The this compound anomer is characterized by the hydroxyl group at the anomeric carbon (C1) being in a cis orientation with respect to the hydroxymethyl group at C4.

Stereochemistry of this compound

The stereochemistry of this compound is defined by the specific spatial arrangement of its hydroxyl groups around the furanose ring. The systematic IUPAC name for this compound is (2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[2]

Anomers of D-Allofuranose

Anomers are diastereomers of cyclic monosaccharides that differ only in the configuration at the anomeric carbon. In an aqueous solution, D-allose exists in a dynamic equilibrium between its α and β anomers of both the furanose and pyranose forms, a phenomenon known as mutarotation.[3][4] This interconversion proceeds through the open-chain aldehyde form.[3] The equilibrium distribution of these forms is influenced by factors such as solvent and temperature.[5]

The determination of the anomeric configuration is crucial for understanding the biological activity and for the synthesis of specific allose-containing compounds. The nuclear Overhauser effect (NOE) in 1H NMR spectroscopy is a powerful technique for the unambiguous determination of the anomeric configuration in furanoside derivatives.[6]

Quantitative Data

Precise quantitative data for this compound is limited in the scientific literature. The following tables summarize the available experimental data.

Table 1: NMR Spectroscopic Data for D-Allofuranose Anomers
AnomerSolventNucleusC1C2C3C4C5C6H1H2H3H4H5H6
α-D-AllofuranoseDMSO-d613C102.574.370.879.570.063.4------
β-D-AllofuranoseDMSO-d613C96.575.671.682.270.063.4------
α-D-AllofuranoseDMSO-d61H------5.063.913.914.223.693.44, 3.55
β-D-AllofuranoseDMSO-d61H------4.863.823.994.093.693.44, 3.55
Table 2: Physicochemical Properties of D-Allose Anomers
PropertyAnomerValueConditions
Specific Optical Rotation ([α]_D)α-D-Allopyranose+14.4°c 4, H2O
β-D-Allopyranose-0.2°c 4, H2O
Equilibrium Mixture+1.9°c 4, H2O

Experimental Protocols

This section outlines general experimental methodologies relevant to the study of this compound.

Synthesis and Purification of D-Allose

D-Allose can be synthesized from more abundant sugars like D-glucose through chemo-enzymatic approaches. A novel method involves the regio-selective oxidation at C3 of a protected glucose derivative by an engineered glycoside-3-oxidase, followed by chemical reduction and deprotection to yield D-allose.[7]

Protocol for Chemo-enzymatic Synthesis of D-Allose: [7]

  • Enzymatic Oxidation: 1-O-benzyl-β-D-glucopyranoside is oxidized at the C3 position using an engineered bacterial glycoside-3-oxidase. The reaction is carried out in an appropriate buffer at a controlled pH and temperature. The enzyme's high regioselectivity ensures the formation of the 3-keto intermediate with high yield.

  • Stereoselective Reduction: The resulting ketone at C-3 is chemically reduced using a stereoselective reducing agent, such as LS-selectride, to afford the allose configuration with an inverted stereocenter at C-3.

  • Deprotection: The benzyl protecting group is removed by hydrogenation to yield D-allose.

  • Purification: The final product can be purified by crystallization or chromatographic methods.

Separation of D-Allofuranose Anomers

The separation of sugar anomers can be challenging due to their interconversion in solution (mutarotation). High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Protocol for HPLC Separation of Monosaccharide Anomers: [1][8]

  • Column: A chiral stationary phase, such as a Chiralpak AD-H column, can be used to resolve both enantiomers and anomers.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio can be optimized to achieve the best separation.

  • Detection: Due to the lack of a strong UV chromophore in simple sugars, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is typically employed.

  • Temperature Control: Maintaining a consistent and often sub-ambient column temperature can help to slow down the rate of mutarotation and improve the resolution of the anomeric peaks.

NMR Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for the detailed structural and conformational analysis of carbohydrates in solution.

Protocol for NMR Analysis of D-Allofuranose Anomers:

  • Sample Preparation: Dissolve a purified sample of D-allose in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The choice of solvent can influence the equilibrium of anomers and the chemical shifts of the signals.[5]

  • 1D NMR Spectroscopy:

    • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The anomeric proton (H1) signals are typically found in a distinct region of the spectrum and can be used to identify and quantify the different anomers.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms. The chemical shift of the anomeric carbon (C1) is particularly diagnostic for the anomeric configuration and the ring size (furanose vs. pyranose).[9]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Use to establish proton-proton scalar coupling networks within each anomer, allowing for the assignment of the proton signals.

    • HSQC (Heteronuclear Single Quantum Coherence): Use to correlate directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Use to identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Use to identify through-space correlations between protons. These experiments are crucial for determining the stereochemistry, including the anomeric configuration, and for providing insights into the three-dimensional conformation of the furanose ring.[6]

  • Data Analysis:

    • Chemical Shift Analysis: Compare the observed chemical shifts with published data for related compounds to aid in the assignment of signals and the determination of the anomeric configuration.[10]

    • Coupling Constant Analysis: Analyze the magnitude of the vicinal proton-proton coupling constants (³JHH) to determine the dihedral angles between adjacent protons using the Karplus equation. This information is essential for elucidating the preferred conformation of the furanose ring.

    • NOE Analysis: The presence or absence of specific NOE cross-peaks provides information about the spatial proximity of protons, which is invaluable for confirming the anomeric configuration and the overall stereochemistry.[6]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and processes related to the study of this compound.

Anomer_Equilibrium alpha_furanose α-D-Allofuranose open_chain Open-Chain Aldehyde alpha_furanose->open_chain Ring Opening open_chain->alpha_furanose Ring Closing beta_furanose β-D-Allofuranose open_chain->beta_furanose Ring Closing beta_furanose->open_chain Ring Opening

Caption: Mutarotation equilibrium of D-allofuranose anomers.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_output Results sample D-Allose Sample nmr_1d 1D NMR (1H, 13C) sample->nmr_1d nmr_2d 2D NMR (COSY, HSQC, NOESY) nmr_1d->nmr_2d assignment Signal Assignment nmr_2d->assignment quantification Anomer Quantification assignment->quantification conformation Conformational Analysis assignment->conformation structure Structure Elucidation quantification->structure conformation->structure

Caption: Workflow for NMR analysis of D-allofuranose.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry and anomeric forms of this compound. While there is a growing interest in the biological activities of D-allose, comprehensive experimental data on its furanose forms, particularly this compound, remains limited. Further research is needed to fully characterize its physicochemical properties, including specific optical rotation and detailed NMR coupling constants, which are essential for a complete understanding of its conformational dynamics. The experimental protocols outlined in this guide provide a framework for researchers to pursue these investigations and to further explore the potential of D-allose and its derivatives in drug discovery and development. The provided visualizations serve to clarify the complex relationships and workflows involved in the study of this rare sugar.

References

Conformational Analysis of the Furanose Ring in β-D-Allofuranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered furanose ring, a fundamental structural motif in numerous biologically significant molecules including nucleic acids and carbohydrates, exhibits a high degree of conformational flexibility. This inherent dynamism is crucial for its biological function, influencing molecular recognition, binding affinity, and reactivity. This technical guide provides a comprehensive overview of the conformational analysis of the furanose ring in β-D-allofuranose. We delve into the theoretical underpinnings of furanose puckering, detail the primary experimental and computational methodologies employed for its characterization, and present available data to illuminate the conformational landscape of this specific monosaccharide.

Introduction: The Dynamic Furanose Ring

Unlike the more rigid six-membered pyranose ring, the five-membered furanose ring is conformationally labile, existing as a dynamic equilibrium of non-planar conformations. This flexibility is described by the concept of pseudorotation, a continuous cycle of puckered forms that minimize torsional strain. The two principal modes of puckering are the envelope (E) and twist (T) conformations. In an envelope conformation, four of the five ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane defined by the other three.

The precise conformational preference of a furanose ring is dictated by a subtle interplay of factors, including the stereochemistry of its substituents, steric and electronic interactions, and the influence of the surrounding environment (e.g., solvent or a protein binding pocket). For β-D-allofuranose, the allo- configuration, with the C3 hydroxyl group on the same side as the C1 anomeric group and the C2 hydroxyl group, introduces specific steric and electronic constraints that shape its conformational landscape.

The Pseudorotation Concept

The conformational states of a furanose ring can be visualized on a pseudorotational wheel. This model describes the continuous transition between different envelope and twist forms through a phase angle (P) and a puckering amplitude (τm). The phase angle defines the type of pucker (e.g., C2'-endo, C3'-endo), while the puckering amplitude indicates the degree of deviation from planarity.

Pseudorotation_Cycle cluster_0 Pseudorotation Itinerary of a Furanose Ring C3'-endo (N) C3'-endo (N) C4'-exo C4'-exo C3'-endo (N)->C4'-exo E O4'-endo (E) O4'-endo (E) C4'-exo->O4'-endo (E) T C1'-exo C1'-exo O4'-endo (E)->C1'-exo E C2'-endo (S) C2'-endo (S) C1'-exo->C2'-endo (S) T C3'-exo C3'-exo C2'-endo (S)->C3'-exo E C4'-endo (W) C4'-endo (W) C3'-exo->C4'-endo (W) T O4'-exo O4'-exo C4'-endo (W)->O4'-exo E C1'-endo (N) C1'-endo (N) O4'-exo->C1'-endo (N) T C2'-exo C2'-exo C1'-endo (N)->C2'-exo E C2'-exo->C3'-endo (N) T

Figure 1: Pseudorotational wheel illustrating the interconversion between envelope (E) and twist (T) conformations of a furanose ring. N, S, E, and W represent the North, South, East, and West regions of the conformational space.

Experimental Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For furanose rings, the key parameters are the vicinal proton-proton coupling constants (³J(H,H)). These couplings are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring the full set of ³J(H,H) values around the furanose ring, it is possible to determine the time-averaged conformation in solution.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A solution of the β-D-allofuranose derivative is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY) NMR experiments are performed on a high-field NMR spectrometer (≥ 500 MHz).

  • Spectral Analysis: The resulting spectra are processed and analyzed to extract the chemical shifts and ³J(H,H) coupling constants for all the protons of the furanose ring.

  • Conformational Modeling: The experimental coupling constants are then used as input for specialized software (e.g., PSEUDO) to determine the puckering parameters (P and τm) and the relative populations of the major conformers.

Parameter Observed Conformation in 1-(β-D-allofuranosyl)uracil
Furanose PuckerC-2'-endo (South)

Table 1: Qualitative Conformational Preference of the Furanose Ring in a β-D-Allofuranose Derivative.[1]

X-ray Crystallography

X-ray crystallography provides a static picture of the molecular conformation in the solid state. By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise three-dimensional coordinates of all atoms in the molecule, from which the furanose ring pucker and all torsional angles can be calculated.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: Single crystals of a β-D-allofuranose derivative suitable for X-ray diffraction are grown from a supersaturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a suitable detector.

  • Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic model is then built and refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides the atomic coordinates, from which bond lengths, bond angles, and torsional angles of the furanose ring are determined. These torsional angles define the specific envelope or twist conformation in the crystal lattice.

A comprehensive search of crystallographic databases did not yield a readily available structure of a simple β-D-allofuranose derivative from which a complete set of furanose ring torsional angles could be extracted for this guide.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to explore the conformational landscape of flexible molecules like β-D-allofuranose. These methods can be used to calculate the relative energies of different conformers and to map the entire pseudorotational energy surface.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that can accurately predict the geometries and relative energies of different molecular conformations. By performing a series of constrained geometry optimizations at different points along the pseudorotation pathway, it is possible to construct a detailed potential energy surface.

Methodology for DFT Calculations:

  • Model Building: An initial 3D structure of β-D-allofuranose is built using molecular modeling software.

  • Conformational Search: A systematic search of the conformational space is performed by driving one of the furanose ring torsional angles. At each step, the geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Energy Profile Construction: The single-point energies of the optimized structures are plotted against the pseudorotation phase angle to generate the conformational energy profile.

  • Analysis: The minima on the potential energy surface correspond to the most stable conformers, and the energy barriers between them provide insights into the dynamics of conformational interconversion.

Specific computational studies detailing the complete conformational energy landscape of β-D-allofuranose are not prominently available in the reviewed literature.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the conformational behavior of a molecule over time. By simulating the motion of all atoms in the molecule in a given environment (e.g., in a box of water molecules), it is possible to observe the transitions between different furanose ring conformations and to determine their relative populations.

MD_Workflow cluster_workflow Molecular Dynamics Simulation Workflow Start Initial Structure of β-D-Allofuranose Solvate Solvate in a Water Box Start->Solvate Neutralize Add Counter-ions Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Equilibrate Equilibration (NVT and NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (Puckering Coordinates, Populations) Production->Analyze End Conformational Ensemble Analyze->End

References

Spectroscopic Characterization of beta-D-Allofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize beta-D-allofuranose, a furanose isomer of the aldohexose D-allose. While specific experimental data for this compound is not widely available in public databases, this document outlines the expected spectroscopic characteristics based on the well-established principles of carbohydrate analysis. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation strategies.

Introduction to this compound

This compound is a five-membered ring form of D-allose, a C-3 epimer of glucose. Its structural elucidation is critical in various fields, including glycobiology and drug discovery, where the conformation and connectivity of saccharides dictate their biological activity. Spectroscopic methods are indispensable tools for unambiguously determining its chemical structure, including the stereochemistry of the anomeric carbon and the conformation of the furanose ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural analysis of carbohydrates in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule. For complex carbohydrates, two-dimensional (2D) NMR experiments are often employed to resolve overlapping signals and establish through-bond and through-space correlations.[1][2]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of a carbohydrate is typically characterized by signals in the 3-6 ppm range, with anomeric protons appearing at lower fields (4.5-5.5 ppm).[1] The chemical shifts and coupling constants are highly sensitive to the local electronic environment and dihedral angles between adjacent protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

ProtonExpected Chemical Shift (ppm)Expected Coupling Constants (Hz)
H-1~5.0 - 5.3³J(H1,H2) ≈ 1-4
H-2~4.0 - 4.3³J(H2,H3) ≈ 4-7
H-3~4.1 - 4.4³J(H3,H4) ≈ 6-9
H-4~3.8 - 4.1³J(H4,H5) ≈ 3-6
H-5~3.7 - 4.0³J(H5,H6a), ³J(H5,H6b) ≈ 2-8
H-6a~3.5 - 3.8²J(H6a,H6b) ≈ 10-12
H-6b~3.5 - 3.8

Note: These are predicted values based on general carbohydrate NMR data. Actual values may vary depending on the solvent and temperature.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of ring carbons in carbohydrates typically range from 60 to 110 ppm.[1] The anomeric carbon (C-1) is the most downfield-shifted carbon in the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonExpected Chemical Shift (ppm)
C-1~100 - 105
C-2~75 - 80
C-3~70 - 75
C-4~80 - 85
C-5~70 - 75
C-6~60 - 65

Note: These are predicted values. A known spectrum of beta(D) ALLOFURANOSE in DMSO-D6 has been reported, though the specific shifts were not accessible in the initial search.[3]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a carbohydrate like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the carbohydrate in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates, but exchangeable protons (OH) will not be observed. To observe hydroxyl protons, a solvent like DMSO-d₆ or recording the spectrum in H₂O/D₂O mixtures with water suppression is necessary.[4]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to observe the chemical shifts and coupling constants of the non-exchangeable protons.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: To unambiguously assign all signals, a suite of 2D NMR experiments is recommended:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the sugar ring.[2]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying all protons of a single sugar residue.[4][5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying glycosidic linkages in oligosaccharides.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a carbohydrate is dominated by absorptions from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Expected IR Spectral Data

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description of Band
O-H (hydroxyl)3600 - 3200Strong, broad band due to hydrogen bonding
C-H (alkane)3000 - 2850Medium to weak stretching vibrations
C-O (alcohols, ethers)1200 - 1000Strong, complex stretching vibrations
Anomeric region950 - 750The "fingerprint" region, with bands that can be characteristic of the anomeric configuration and ring form.

The region between 1200 and 950 cm⁻¹ in the IR spectra of carbohydrates is often complex but contains valuable information about C-O and C-C stretching vibrations of the pyranose or furanose ring.[7]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.[8]

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For carbohydrates, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions.[9]

Expected Mass Spectral Data

The molecular formula for this compound is C₆H₁₂O₆, with a molecular weight of 180.16 g/mol .[10]

Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound

IonExpected m/zIonization ModeDescription
[M+Na]⁺203.05ESI, MALDISodium adduct (most common in positive ion mode)
[M+K]⁺219.02ESI, MALDIPotassium adduct
[M-H]⁻179.05ESIDeprotonated molecule (common in negative ion mode)
[M+Cl]⁻215.03APCIChloride adduct (can be formed with post-column addition of a chlorinated solvent)[11]

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides information about the structure of the carbohydrate.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., water, methanol, or acetonitrile). For ESI, the concentration is typically in the low µg/mL to ng/mL range.

  • Ionization:

    • ESI: The sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied to create charged droplets that desolvate to form gas-phase ions.[9]

    • MALDI: The sample is co-crystallized with a matrix on a target plate and irradiated with a laser, leading to desorption and ionization of the analyte.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation patterns.

Workflow and Data Integration

The characterization of this compound is a multi-step process that involves the integration of data from various spectroscopic techniques. The following diagram illustrates a typical workflow.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (1D, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (MS, MS/MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NOEs NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

This integrated approach, combining the detailed connectivity and stereochemical information from NMR with the functional group identification from IR and molecular weight confirmation from MS, allows for the complete and unambiguous structural elucidation of this compound.

References

Unraveling the Metabolic Role of D-Allose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Rare Sugar's Impact on Cellular Pathways, with a Notable Knowledge Gap for its Furanose Form

While the specific biological role of beta-D-allofuranose in metabolic pathways remains largely uncharted territory, its parent molecule, D-allose, has emerged as a significant modulator of cellular metabolism. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of D-allose's metabolic implications, acknowledging the current limitations in knowledge regarding its furanose isomer.

D-Allose, a C3 epimer of D-glucose, is a rare monosaccharide that is not readily metabolized for energy, yet it exerts a range of biological effects, including anti-inflammatory, antioxidative, and anti-proliferative properties. Its structural similarity to glucose allows it to interact with cellular machinery involved in glucose transport and metabolism, leading to significant downstream effects.

Quantitative Insights into D-Allose's Metabolic Influence

The interaction of D-allose with metabolic enzymes and pathways has been quantified in various studies. The following tables summarize key data on the enzymatic production of D-allose and its effects on cellular metabolism.

Table 1: Key Enzymes in D-Allose Synthesis

EnzymeSource OrganismSubstrateKinetic ParametersReference
L-Rhamnose IsomerasePseudomonas stutzeriD-Allulose to D-Allose-[1]
L-Rhamnose IsomeraseBacillus subtilisD-Allulose to D-Allose-[1]
L-Rhamnose IsomeraseClostridium stercorariumD-Allulose to D-Allose-[2]
Commercial Immobilized Glucose Isomerase-D-Allulose to D-AlloseProductivity: 36 g/L/h[2][3]

Table 2: Documented Effects of D-Allose on Metabolic Processes

System StudiedMetabolic ImpactObserved Quantitative EffectReference
CardiomyocytesGlycolysisSignificant reduction in metabolic flux[4]
Various Cancer Cell LinesGlucose UptakeReduction in glucose uptake[4]
Various Cancer Cell LinesGLUT1 ExpressionDownregulation of the glucose transporter GLUT1[4]
Genetically Obese MiceHepatic SteatosisAmelioration of fatty liver[5]
HamstersCholesterol MetabolismModulation of cholesterol levels[5]

Key Experimental Protocols for Studying D-Allose Metabolism

Reproducible and robust experimental methodologies are fundamental to advancing our understanding of D-allose. Below are detailed protocols for the synthesis and metabolic analysis of this rare sugar.

Protocol 1: Chemo-enzymatic Synthesis of D-Allose

This method provides a high-yield pathway for producing D-allose for experimental use.

Materials and Reagents:

  • A protected D-glucose derivative

  • A specific oxidase enzyme

  • LS-Selectride (L-selectride)

  • Hydrogenation catalyst (e.g., Palladium on carbon)

Methodology:

  • Enzymatic Oxidation: A protected derivative of D-glucose undergoes selective enzymatic oxidation. This initial step is advantageous due to the absence of byproduct formation, simplifying subsequent purification.[6]

  • Stereoselective Reduction: The ketone group formed at the C-3 position is then chemically reduced using LS-Selectride. This step is crucial as it inverts the stereochemistry at the C-3 position to yield the allose configuration, with a reported yield of 86%.[6]

  • Deprotection: The final step involves the removal of the protecting groups through hydrogenation, resulting in the final D-allose product with a reported yield of 94%.[6]

Protocol 2: ¹³C-Metabolic Flux Analysis of D-Allose

This powerful technique allows for the quantitative tracing of D-allose through various metabolic pathways.

Materials and Reagents:

  • ¹³C-labeled D-allose

  • Defined cell culture medium

  • Metabolite quenching solution (e.g., -80°C 80% methanol)

  • Metabolite extraction solvents (e.g., chloroform, methanol, water)

  • Derivatization agents for GC-MS analysis

  • LC-MS or GC-MS instrumentation

Methodology:

  • Cell Labeling: Cells are cultured in a defined medium where ¹³C-labeled D-allose is the primary carbon source until they reach a metabolic steady state.[7]

  • Quenching and Extraction: Metabolic activity is abruptly halted by rapid quenching with a cold solvent. Metabolites are then extracted from the cellular matrix.[7][8]

  • Sample Preparation and Analysis: For GC-MS analysis, the extracted metabolites are chemically derivatized to increase their volatility. The prepared samples are then analyzed by LC-MS or GC-MS to determine the mass isotopomer distribution in various metabolites.[6][7]

  • Data Analysis: The resulting mass isotopomer data is used to calculate the metabolic fluxes through the relevant pathways.

Visualizing the Metabolic Landscape of D-Allose

Diagrammatic representations of the involved pathways and experimental workflows provide a clear conceptual framework for understanding the role of D-allose.

D_Allose_Biosynthesis D_Glucose D-Glucose D_Fructose D-Fructose D_Glucose->D_Fructose D-Glucose Isomerase D_Allulose D-Allulose D_Fructose->D_Allulose D-Tagatose 3-Epimerase D_Allose D-Allose D_Allulose->D_Allose L-Rhamnose Isomerase

Caption: A common enzymatic pathway for the biosynthesis of D-Allose from D-Glucose.[2][3]

D_Allose_Cellular_Effects cluster_0 Cell Membrane GLUT1 GLUT1 Glycolysis Glycolysis GLUT1->Glycolysis Reduced glucose transport D_Allose_ext Extracellular D-Allose D_Allose_ext->GLUT1 Enters cell D_Allose_ext->Glycolysis Inhibition TXNIP TXNIP Upregulation D_Allose_ext->TXNIP Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Enters cell TXNIP->GLUT1 Downregulation

Caption: D-Allose enters cells via GLUT1, inhibits glycolysis, and promotes the downregulation of GLUT1.[4]

Metabolic_Flux_Workflow start Culture cells with ¹³C-labeled D-Allose quench Rapidly quench metabolism start->quench extract Extract metabolites quench->extract analyze Analyze by LC-MS or GC-MS extract->analyze calculate Calculate metabolic fluxes analyze->calculate

Caption: A streamlined workflow for conducting ¹³C-metabolic flux analysis with D-Allose.[7]

References

The Metabolic Pathways of β-D-Allofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose and a C3 epimer of D-glucose, exists in equilibrium with its furanose form, β-D-allofuranose. While scarce in nature, D-allose and its derivatives have garnered significant interest in the pharmaceutical and food industries due to their unique physiological properties, including anti-inflammatory, anti-cancer, and cryoprotective effects. Understanding the biosynthetic and degradation pathways of this rare sugar is paramount for its biotechnological production and for elucidating its metabolic fate and therapeutic potential. This technical guide provides a comprehensive overview of the core metabolic pathways of β-D-allofuranose, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

I. Biosynthesis of β-D-Allofuranose

The industrial biosynthesis of D-allose, and by extension β-D-allofuranose, is a multi-step enzymatic process that typically commences from readily available monosaccharides like D-glucose or D-fructose. This bioconversion strategy, often referred to as the "Izumoring" strategy, leverages a cascade of isomerases and epimerases to achieve the desired stereochemical transformations.

The primary biosynthetic pathway can be summarized as follows:

  • Isomerization of D-glucose to D-fructose: The process is initiated by the conversion of D-glucose to D-fructose, a reaction catalyzed by D-glucose isomerase (also known as xylose isomerase).

  • Epimerization of D-fructose to D-psicose (D-allulose): D-fructose is then epimerized at the C3 position to yield D-psicose (also known as D-allulose). This crucial step is catalyzed by D-psicose 3-epimerase (DPEase), also referred to as D-allulose 3-epimerase (DAEase).[1][2][3]

  • Isomerization of D-psicose to D-allose: The final step involves the isomerization of the ketose D-psicose to the aldose D-allose. This reaction is most commonly catalyzed by L-rhamnose isomerase (L-RhI).[2][3][4] Other enzymes, such as D-ribose-5-phosphate isomerase and D-galactose-6-phosphate isomerase , have also been shown to catalyze this conversion.[3][4][5][6]

  • Interconversion to β-D-Allofuranose: In solution, D-allose exists as an equilibrium mixture of its pyranose and furanose forms. The interconversion between the pyranose (β-D-allopyranose) and furanose (β-D-allofuranose) forms can be catalyzed by the enzyme D-ribose pyranase .[7][8]

The biosynthetic pathway is depicted in the following diagram:

Biosynthesis_of_beta_D_Allofuranose D_Glucose D-Glucose D_Fructose D-Fructose D_Glucose->D_Fructose D-Glucose Isomerase D_Psicose D-Psicose (D-Allulose) D_Fructose->D_Psicose D-Psicose 3-Epimerase (DPEase) D_Allose_pyranose β-D-Allopyranose D_Psicose->D_Allose_pyranose L-Rhamnose Isomerase (L-RhI) beta_D_Allofuranose β-D-Allofuranose D_Allose_pyranose->beta_D_Allofuranose D-Ribose Pyranase

Biosynthesis of β-D-Allofuranose from D-Glucose.

II. Degradation of β-D-Allofuranose

The degradation of D-allose has been primarily studied in the bacterium Escherichia coli, which can utilize it as a sole carbon source.[9][10][11] The metabolic pathway is orchestrated by the genes of the D-allose operon (alsRBACEK), which is induced by the presence of D-allose.[9][10][11]

The degradation pathway can be outlined as follows:

  • Transport into the cell: D-allose is transported into the periplasm and then across the inner membrane by an ABC (ATP-binding cassette) transporter system encoded by the alsB, alsA, and alsC genes. AlsB is a periplasmic D-allose-binding protein, while AlsA and AlsC are the ATP-binding and transmembrane components, respectively.[9][10][11]

  • Interconversion to the pyranose form: The metabolically active form is the pyranose ring. The interconversion from β-D-allofuranose to β-D-allopyranose is likely catalyzed by D-ribose pyranase .[8]

  • Phosphorylation: Once inside the cytoplasm, D-allose is phosphorylated to D-allose-6-phosphate. This reaction is catalyzed by D-allose kinase (AlsK).[12]

  • Isomerization: D-allose-6-phosphate is then isomerized to D-allulose-6-phosphate. While a specific D-allose-6-phosphate isomerase has not been explicitly named in the als operon, studies have shown that D-ribose-5-phosphate isomerase B (RpiB) from E. coli can efficiently catalyze this reaction.[12]

  • Epimerization: D-allulose-6-phosphate is subsequently epimerized at the C3 position to yield D-fructose-6-phosphate. This step is catalyzed by D-allulose-6-phosphate 3-epimerase (AlsE).[4][13]

  • Entry into Central Metabolism: D-fructose-6-phosphate is a key intermediate in glycolysis and the pentose phosphate pathway, allowing the carbon skeleton of D-allose to be fully metabolized.[12]

The degradation pathway is illustrated in the following diagram:

Degradation_of_beta_D_Allofuranose beta_D_Allofuranose_out β-D-Allofuranose (extracellular) beta_D_Allofuranose_in β-D-Allofuranose (periplasm) beta_D_Allofuranose_out->beta_D_Allofuranose_in ABC Transporter (AlsB, AlsA, AlsC) D_Allose_pyranose β-D-Allopyranose (cytoplasm) beta_D_Allofuranose_in->D_Allose_pyranose D-Ribose Pyranase D_Allose_6P D-Allose-6-phosphate D_Allose_pyranose->D_Allose_6P D-Allose Kinase (AlsK) D_Allulose_6P D-Allulose-6-phosphate D_Allose_6P->D_Allulose_6P D-Ribose-5-phosphate Isomerase B (RpiB) D_Fructose_6P D-Fructose-6-phosphate D_Allulose_6P->D_Fructose_6P D-Allulose-6-phosphate 3-Epimerase (AlsE) Glycolysis Glycolysis D_Fructose_6P->Glycolysis

Degradation pathway of β-D-Allofuranose in E. coli.

III. Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis and degradation of β-D-allofuranose.

Table 1: Biosynthetic Enzymes - Kinetic Parameters

EnzymeSource OrganismSubstrateKm (mM)Vmax (mM/min)kcat (s-1)Optimal pHOptimal Temp. (°C)
D-Psicose 3-EpimeraseAgrobacterium tumefaciensD-Fructose11028.01-7.555
D-Psicose 3-EpimeraseAgrobacterium tumefaciensD-Psicose12-39.78.050
D-Psicose 3-EpimeraseClostridium bolteaeD-Psicose27.4-497.055
L-Rhamnose IsomeraseBacillus subtilisD-Allose---7.0-8.050

Table 2: Degradation Pathway Components - Binding Affinity and Kinetic Parameters

ComponentSource OrganismLigand/SubstrateKd (µM)Km (mM)kcat (s-1)
D-Allose-binding protein (AlsB)Escherichia coliD-Allose0.33--
D-Allose Kinase (AlsK)Escherichia coliD-Allose-->100-fold more efficient than rice hexokinases
D-Allulose-6-phosphate 3-Epimerase (AlsE)Escherichia coliD-Allulose-6-phosphate---

IV. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of β-D-allofuranose metabolism.

A. Enzyme Activity Assay for D-Psicose 3-Epimerase

This protocol is adapted from the characterization of D-psicose 3-epimerase from Agrobacterium tumefaciens.[14][15]

Principle: The activity of D-psicose 3-epimerase is determined by measuring the rate of D-psicose formation from D-fructose. The product, D-psicose, can be quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified D-psicose 3-epimerase

  • D-Fructose solution (e.g., 1 M)

  • Reaction buffer (e.g., 50 mM EPPS buffer, pH 8.0)

  • Metal cofactor solution (e.g., 10 mM MnCl2)

  • Stop solution (e.g., 1 M HCl)

  • HPLC system with a suitable carbohydrate analysis column (e.g., amino-propyl column) and refractive index detector (RID)

Procedure:

  • Enzyme Preparation: If required, pre-incubate the purified enzyme with the metal cofactor (e.g., 1 mM Mn2+) to ensure full activity.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, D-fructose at various concentrations, and the metal cofactor.

  • Initiation of Reaction: Equilibrate the reaction mixture at the optimal temperature (e.g., 50°C). Initiate the reaction by adding a known amount of the enzyme.

  • Incubation: Incubate the reaction for a specific time period during which the reaction rate is linear (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution (e.g., HCl to a final concentration of 200 mM) or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Quantification of Product:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to separate and quantify the amount of D-psicose produced.[16][17]

    • Retention times for D-fructose, D-allose, and D-psicose are typically distinct, allowing for accurate quantification.[16]

  • Calculation of Enzyme Activity: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified reaction conditions.

B. Colorimetric Assay for L-Rhamnose Isomerase Activity

This protocol is based on the cysteine-carbazole method, which is suitable for measuring the ketose product (D-psicose) of D-allose isomerization.

Principle: The ketose (D-psicose) reacts with carbazole in the presence of sulfuric acid and cysteine to form a pink-colored complex, which can be measured spectrophotometrically. The intensity of the color is proportional to the amount of ketose present.

Materials:

  • Purified L-rhamnose isomerase

  • D-Allose solution (substrate)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Metal cofactor solution (e.g., 10 mM CoCl2 or MnCl2)

  • 70% (v/v) Sulfuric acid

  • 1.5% (w/v) Cysteine hydrochloride solution (freshly prepared)

  • 0.12% (w/v) Carbazole in absolute ethanol (stored in the dark)

  • Spectrophotometer

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture containing the reaction buffer, D-allose, and the metal cofactor.

    • Initiate the reaction by adding L-rhamnose isomerase and incubate at the optimal temperature (e.g., 90°C) for a defined period (e.g., 10 minutes).

    • Terminate the reaction by heat inactivation.

  • Colorimetric Detection:

    • To an aliquot of the reaction mixture, add the cysteine-carbazole reagent and sulfuric acid.

    • Incubate at room temperature to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Standard Curve: Prepare a standard curve using known concentrations of D-psicose to determine the concentration of the product in the enzymatic reaction.

  • Calculation of Enzyme Activity: Calculate the amount of D-psicose produced per unit time to determine the enzyme activity.

C. Determination of Kinetic Parameters (Km and Vmax)

Principle: The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations. The data is then fitted to the Michaelis-Menten equation, often using a linearized plot such as the Lineweaver-Burk plot.[7][9][18]

Procedure:

  • Enzyme Assays: Perform a series of enzyme assays as described above, varying the concentration of one substrate while keeping the concentrations of other substrates and the enzyme constant.

  • Data Plotting: Plot the initial reaction velocity (v) against the substrate concentration ([S]). This will typically yield a hyperbolic curve.

  • Linearization (Lineweaver-Burk Plot):

    • Calculate the reciprocals of the velocity (1/v) and the substrate concentration (1/[S]).

    • Plot 1/v (y-axis) against 1/[S] (x-axis).

    • The resulting linear plot will have a y-intercept of 1/Vmax and an x-intercept of -1/Km. The slope of the line will be Km/Vmax.[9][18]

  • Calculation: Determine Vmax and Km from the intercepts of the Lineweaver-Burk plot.

V. Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for protein purification and the logical relationship of the E. coli allose operon.

Protein_Purification_Workflow start Cell Culture with Recombinant Plasmid harvest Cell Harvest (Centrifugation) start->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) clarification->chromatography wash Wash unbound proteins chromatography->wash elution Elution of Target Protein wash->elution analysis Purity Analysis (SDS-PAGE) elution->analysis end Purified Enzyme analysis->end

General workflow for recombinant protein purification.

Allose_Operon_Logic D_Allose D-Allose AlsR AlsR (Repressor) D_Allose->AlsR inactivates als_operon alsBACEK genes AlsR->als_operon represses transcription Transcription & Translation als_operon->transcription Als_proteins AlsB, AlsA, AlsC, AlsE, AlsK (Metabolic Enzymes) transcription->Als_proteins

Logical regulation of the E. coli allose operon.

Conclusion

The biosynthesis and degradation of β-D-allofuranose are intricate enzymatic processes that are of significant interest for both industrial biotechnology and fundamental metabolic research. The biosynthetic pathway, primarily relying on a cascade of isomerases and epimerases, offers a viable route for the production of this rare sugar from common feedstocks. Conversely, the degradation pathway in organisms like E. coli provides insights into the metabolic fate of D-allose and presents potential targets for metabolic engineering. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the potential of β-D-allofuranose and its related metabolic pathways.

References

An In-depth Technical Guide on the Potential Biological Activities of beta-D-Allofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the biological activities of beta-D-allofuranose derivatives. The primary focus of this document is on their potential as anticancer agents, an area where specific quantitative data is available. While the exploration of other biological activities, such as antiviral and enzyme inhibitory effects, is of significant interest, the current body of scientific literature on this compound derivatives in these areas is limited. This guide summarizes the available data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Anticancer Activity of this compound Purine Nucleoside Derivatives

Recent research has demonstrated the cytostatic (anticancer) potential of novel purine nucleoside derivatives incorporating a this compound moiety. A key study by Besada et al. (2010) systematically synthesized and evaluated a series of these compounds for their in vitro cytotoxicity against several human cancer cell lines.[1]

Quantitative Data: Cytotoxicity of Allofuranosyl Purine Nucleosides

The in vitro cytostatic activity of synthesized this compound purine nucleoside derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), Hela-229 (cervical carcinoma), and HL-60 (promyelocytic leukemia). The half-maximal inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[1]

CompoundStructure (R)MCF-7 IC50 (µM)Hela-229 IC50 (µM)HL-60 IC50 (µM)
8 2,6-dichloropurine>50>5028.3 ± 2.1
9 2,6-dichloropurine (acetylated)16.4 ± 1.511.2 ± 0.93.1 ± 0.2
10 6-chloropurine>50>50>50
11 6-chloropurine (acetylated)31.5 ± 2.824.3 ± 1.910.7 ± 0.8
12 6-mercaptopurine>50>50>50
13 6-mercaptopurine (acetylated)29.8 ± 2.521.9 ± 1.79.8 ± 0.7
14 Adenine>50>50>50
15 Adenine (acetylated)>50>5041.2 ± 3.5
Cisplatin (Reference drug)10.5 ± 0.87.8 ± 0.62.9 ± 0.2

Data extracted from Besada et al., 2010.[1]

Of the compounds tested, the acetylated derivative 9-(2,3,5,6-tetra-O-acetyl-β-D-allofuranosyl)-2,6-dichloropurine (compound 9 ) demonstrated the most potent cytotoxic activity across all three cell lines, with its activity against HL-60 cells being comparable to the established anticancer drug, cisplatin.[1]

Experimental Protocols

Synthesis of this compound Purine Nucleoside Derivatives

The synthesis of the allofuranosyl purine nucleosides was achieved using the Vorbrüggen glycosylation method.[1][2] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar acetate in the presence of a Lewis acid.[2]

General Protocol:

  • Preparation of the Glycosyl Donor: The synthesis starts from 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, which is converted to the key intermediate 1,2,3,5,6-pentaacetoxy-β-D-allofuranose.[1]

  • Silylation of the Purine Base: The purine base (e.g., 2,6-dichloropurine) is silylated to enhance its solubility and nucleophilicity. This is typically achieved by treating the base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).

  • Glycosylation Reaction: The silylated purine base is then reacted with the peracetylated allofuranose in an appropriate solvent (e.g., acetonitrile) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is typically carried out under an inert atmosphere.

  • Deprotection (for non-acetylated derivatives): For the synthesis of the unprotected nucleosides, the acetyl protecting groups are removed. A common method for deacetylation is treatment with a solution of ammonia in methanol.

  • Purification: The final products are purified using chromatographic techniques, such as column chromatography.

G Vorbrüggen Glycosylation Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Allofuranose Precursor Allofuranose Precursor Glycosylation Glycosylation Allofuranose Precursor->Glycosylation Purine Base Purine Base Silylation Silylation Purine Base->Silylation Silylation->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purified Nucleoside Derivative Purified Nucleoside Derivative Deprotection->Purified Nucleoside Derivative

Vorbrüggen Glycosylation Workflow
In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5] This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

General Protocol:

  • Cell Seeding: Cancer cells (MCF-7, Hela-229, or HL-60) are seeded into 96-well microplates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the untreated control. The IC50 value is then determined from the dose-response curve.

G MTT Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

MTT Cytotoxicity Assay Workflow

Potential Mechanism of Action of Allofuranosyl Purine Nucleosides

While the specific signaling pathways affected by this compound purine nucleosides have not yet been elucidated, the mechanism of action for purine nucleoside analogs as anticancer agents is generally well-understood.[2][6][7][8][9] These compounds act as antimetabolites, interfering with the synthesis of nucleic acids and inducing apoptosis (programmed cell death).[6][7]

Hypothesized Signaling Pathway:

  • Cellular Uptake and Activation: The allofuranosyl purine nucleoside derivative is transported into the cancer cell. Inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form.

  • Inhibition of DNA Synthesis: The triphosphate analog can then inhibit key enzymes involved in DNA replication and repair, such as DNA polymerases and ribonucleotide reductase.[7]

  • Incorporation into DNA/RNA: The analog can also be incorporated into the growing DNA or RNA chains, leading to chain termination and the induction of DNA damage.

  • Apoptosis Induction: The disruption of DNA synthesis and the accumulation of DNA damage trigger cellular stress responses, ultimately leading to the activation of apoptotic pathways and cell death.[7]

G Hypothesized Anticancer Mechanism of Allofuranosyl Purine Nucleosides Allofuranosyl_Nucleoside Allofuranosyl Purine Nucleoside Derivative Cellular_Uptake Cellular Uptake Allofuranosyl_Nucleoside->Cellular_Uptake Phosphorylation Phosphorylation (Activation) Cellular_Uptake->Phosphorylation Triphosphate_Analog Active Triphosphate Analog Phosphorylation->Triphosphate_Analog Inhibition_DNA_Polymerase Inhibition of DNA Polymerase Triphosphate_Analog->Inhibition_DNA_Polymerase Inhibition_RNR Inhibition of Ribonucleotide Reductase Triphosphate_Analog->Inhibition_RNR Incorporation_DNA_RNA Incorporation into DNA/RNA Triphosphate_Analog->Incorporation_DNA_RNA Apoptosis Apoptosis Inhibition_DNA_Polymerase->Apoptosis Inhibition_RNR->Apoptosis DNA_Damage DNA Damage Incorporation_DNA_RNA->DNA_Damage DNA_Damage->Apoptosis

Hypothesized Anticancer Mechanism

Other Potential Biological Activities

While the primary focus of current research on this compound derivatives is on their anticancer properties, the broader class of nucleoside analogs exhibits a wide range of biological activities. Further research may uncover similar potential for allofuranose derivatives in the following areas:

  • Antiviral Activity: Many nucleoside analogs are potent antiviral agents that function by inhibiting viral polymerases.[3][10] The unique stereochemistry of the allofuranose sugar could potentially lead to novel antiviral compounds with specific activity against certain viruses.

  • Enzyme Inhibition: Modified sugars can act as inhibitors of various enzymes, such as glycosidases.[4] this compound derivatives could be investigated as potential inhibitors of enzymes involved in carbohydrate metabolism or other cellular processes.

  • Antimicrobial Activity: Some sugar derivatives have shown antimicrobial properties. The investigation of this compound derivatives against various bacterial and fungal strains could be a promising area of future research.

Conclusion and Future Directions

The available data strongly suggest that this compound derivatives, particularly purine nucleosides, are a promising class of compounds for the development of novel anticancer agents. The potent cytotoxicity of acetylated allofuranosyl purine derivatives highlights the potential for further optimization of this scaffold to improve efficacy and selectivity.

Future research in this area should focus on:

  • Elucidation of Specific Mechanisms: Investigating the precise molecular targets and signaling pathways affected by the most potent this compound derivatives to understand their mechanism of action and identify potential biomarkers for sensitivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to establish clear SARs, which will guide the design of more effective and less toxic compounds.

  • Exploration of Other Biological Activities: Screening this compound derivatives for antiviral, antimicrobial, and enzyme inhibitory activities to broaden their potential therapeutic applications.

  • In Vivo Studies: Advancing the most promising anticancer candidates to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the emerging field of this compound derivatives. While the current data is primarily focused on their anticancer potential, the unique structural features of this sugar moiety suggest that a wealth of biological activities may yet be discovered.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of beta-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of beta-D-allofuranose, a rare sugar with potential applications in drug development and glycobiology. The synthesis involves a two-stage enzymatic process, starting from the readily available D-fructose. The first stage involves the production of D-allose, which exists predominantly in its pyranose form (beta-D-allopyranose). The second stage utilizes a specific enzyme to convert beta-D-allopyranose into the desired this compound.

Introduction

This compound is a furanose isomer of the rare hexose D-allose. While D-allose has been studied for its various biological activities, the furanose form, this compound, presents a unique structural motif that may offer novel properties for applications in medicinal chemistry and as a building block for complex carbohydrates. Chemical synthesis of furanosides can be challenging due to the inherent instability of the five-membered ring and the difficulty in controlling stereoselectivity. Enzymatic synthesis offers a highly specific and efficient alternative under mild reaction conditions.

This document outlines a chemoenzymatic pathway for the production of this compound, beginning with the enzymatic synthesis of D-allose from D-fructose, followed by the enzymatic conversion of the resulting beta-D-allopyranose to this compound.

Stage 1: Enzymatic Synthesis of D-Allose from D-Fructose

The production of D-allose from D-fructose is a well-established two-step enzymatic process. The first step involves the epimerization of D-fructose to D-psicose, catalyzed by D-psicose 3-epimerase (DPE). The second step is the isomerization of D-psicose to D-allose, catalyzed by L-rhamnose isomerase (L-RhI).[1]

Enzymes and Reaction Parameters for D-Allose Synthesis
EnzymeEC NumberSource Organism (Example)Optimal pHOptimal Temperature (°C)Metal Cofactor
D-Psicose 3-Epimerase (DPE)5.1.3.30Ruminococcus sp.7.0 - 8.060None
L-Rhamnose Isomerase (L-RhI)5.3.1.14Bacillus subtilis7.0 - 9.060 - 70Mn²⁺
Experimental Protocol: One-Pot Synthesis of D-Allose from D-Fructose[1]

This protocol describes a one-pot reaction using immobilized enzymes for simplified production and enzyme recycling.

Materials:

  • D-Fructose

  • Recombinant D-psicose 3-epimerase (DPE) from Ruminococcus sp. (immobilized on anion exchange resin)

  • Recombinant L-rhamnose isomerase (L-RhI) from Bacillus subtilis (immobilized on amino resin)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MnCl₂ solution (1 M)

  • Reaction vessel with temperature control and agitation

Procedure:

  • Prepare a solution of D-fructose in 50 mM Tris-HCl buffer (pH 7.5). The initial concentration of D-fructose can range from 100 g/L to 500 g/L.

  • Add MnCl₂ to a final concentration of 1 mM.

  • Add the immobilized DPE and L-RhI to the fructose solution. The optimal enzyme ratio (DPE:L-RhI) should be determined empirically, but a starting point of 1:1 (by activity units) can be used.

  • Incubate the reaction mixture at 60°C with gentle agitation for 5-10 hours.

  • Monitor the reaction progress by taking samples periodically and analyzing the sugar composition using High-Performance Liquid Chromatography (HPLC).

  • Upon reaching equilibrium, the typical mass ratio of D-fructose:D-psicose:D-allose is approximately 6.6:2.4:1.0.[1]

  • Separate the immobilized enzymes from the reaction mixture by filtration or centrifugation for reuse.

  • The resulting solution contains D-allose, which can be purified by chromatographic methods.

Purification of D-Allose:

Purification of D-allose from the reaction mixture can be achieved using a simulated moving bed (SMB) chromatography system with a cation exchange resin in the Ca²⁺ form. This allows for the separation of D-allose from the remaining D-fructose and D-psicose.

Stage 2: Enzymatic Synthesis of this compound from D-Allose

The key enzyme for the conversion of the pyranose form of D-allose to its furanose form is D-ribose pyranase (EC 5.4.99.-).[2] This enzyme catalyzes the interconversion between β-D-allopyranose and β-D-allofuranose.[2]

Enzyme and Reaction Parameters for this compound Synthesis
EnzymeEC NumberSource Organism (Example)Optimal pHOptimal Temperature (°C)Metal Cofactor
D-Ribose Pyranase5.4.99.-Escherichia coli K127.0 - 8.037Not strictly required

Note: While the enzyme's activity on D-allopyranose has been reported, detailed kinetic data (Km, Vmax) and optimal reaction conditions for this specific substrate are not extensively documented. The following protocol is based on the known properties of D-ribose pyranase with its native substrate, D-ribose, and will likely require optimization for D-allopyranose.

Experimental Protocol: Synthesis of this compound

Materials:

  • Purified D-allose (in its equilibrium mixture of pyranose and furanose forms)

  • Recombinant D-ribose pyranase from E. coli

  • Phosphate buffer (50 mM, pH 7.5)

  • Reaction vessel with temperature control

Procedure:

  • Expression and Purification of Recombinant D-Ribose Pyranase:

    • The rbsD gene encoding D-ribose pyranase from E. coli K12 can be cloned into an expression vector (e.g., pET vector series) and overexpressed in a suitable E. coli host strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the His-tagged recombinant protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA column.

    • Verify the purity and identity of the enzyme by SDS-PAGE and Western blotting.

  • Enzymatic Conversion Reaction:

    • Dissolve the purified D-allose in 50 mM phosphate buffer (pH 7.5) to a desired concentration (e.g., 50-100 mM).

    • Add the purified D-ribose pyranase to the D-allose solution. The optimal enzyme concentration needs to be determined experimentally.

    • Incubate the reaction mixture at 37°C.

    • Monitor the formation of this compound over time using analytical methods such as HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. The equilibrium between the pyranose and furanose forms will be established over time.

Analysis and Purification of this compound:

  • HPLC Analysis: The separation of pyranose and furanose isomers can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for separating these closely related isomers. Detection can be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization and quantification of the different isomeric forms of allose in solution. Specific chemical shifts and coupling constants can distinguish between the pyranose and furanose anomers.

  • Purification: Preparative HPLC using a suitable column (e.g., an amine-bonded or HILIC column) can be employed to isolate and purify the this compound isomer from the equilibrium mixture.

Visualizations

Enzymatic Synthesis Pathway of this compound

Enzymatic_Synthesis_of_beta_D_Allofuranose DFructose D-Fructose DPsicose D-Psicose DFructose->DPsicose D-Psicose 3-Epimerase DAllose β-D-Allopyranose DPsicose->DAllose L-Rhamnose Isomerase bAllofuranose β-D-Allofuranose DAllose->bAllofuranose D-Ribose Pyranase

Caption: Enzymatic cascade for the synthesis of this compound.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_stage1 Stage 1: D-Allose Synthesis cluster_stage2 Stage 2: β-D-Allofuranose Synthesis Reaction1 One-pot enzymatic reaction (D-Fructose -> D-Allose) Purification1 Purification of D-Allose (e.g., SMB Chromatography) Reaction1->Purification1 Reaction2 Enzymatic Conversion (β-D-Allopyranose -> β-D-Allofuranose) Purification1->Reaction2 EnzymePrep Expression & Purification of D-Ribose Pyranase EnzymePrep->Reaction2 Analysis Analysis of Isomers (HPLC, NMR) Reaction2->Analysis Purification2 Purification of β-D-Allofuranose (Preparative HPLC) Analysis->Purification2

References

Protecting Group Strategies for the Selective Synthesis of Beta-D-Allofuranose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective synthesis of β-D-allofuranose derivatives. The strategic use of protecting groups is crucial for achieving high selectivity and yields in the synthesis of these valuable carbohydrate building blocks, which are integral to various biologically active molecules, including nucleoside analogues.

Introduction

D-Allofuranose, a C-3 epimer of D-glucose, presents a unique stereochemical arrangement of its hydroxyl groups. The selective synthesis of β-D-allofuranosides requires a carefully designed protecting group strategy to control the reactivity of the different hydroxyl groups and to favor the formation of the desired β-anomer during glycosylation. This guide outlines a robust strategy starting from the readily available D-glucose, proceeding through key protected intermediates of D-allofuranose, to the final deprotected β-D-allofuranoside. Orthogonal protecting groups, which can be removed under specific conditions without affecting others, are central to this methodology.[1][2]

Overall Synthetic Strategy

The primary strategy for the synthesis of β-D-allofuranose derivatives involves a multi-step process that begins with the isomerization of a protected D-glucofuranose derivative. This is followed by a series of selective protection and deprotection steps to yield a suitable glycosyl donor for stereoselective β-glycosylation. The final step involves the removal of all protecting groups to afford the target β-D-allofuranoside.

A D-Glucose B 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose A->B Acetonation C 1,2:5,6-di-O-isopropylidene- α-D-allofuranose B->C Oxidation/ Reduction D 1,2-O-isopropylidene- α-D-allofuranose C->D Selective Hydrolysis E Selectively Protected Allofuranose D->E Selective Protection F Activated Glycosyl Donor E->F Activation G Protected β-D- Allofuranoside F->G β-Glycosylation H β-D-Allofuranose Derivative G->H Deprotection

Caption: General workflow for the synthesis of β-D-allofuranose derivatives.

Key Experimental Protocols and Data

The following sections provide detailed protocols for the key steps in the synthesis of β-D-allofuranose derivatives, along with tabulated quantitative data for yields and reaction conditions.

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

The synthesis of the key starting material, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, is achieved through a one-pot oxidation-reduction of the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3][4]

Protocol:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Cool the reaction mixture and add sodium borohydride in water.

  • Stir for 1-2 hours at room temperature.

  • Work up the reaction by extraction with an organic solvent and purify by recrystallization.

Starting MaterialReagentsTime (h)Temperature (°C)Yield (%)Reference
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose1. DMSO, Ac₂O2. NaBH₄, H₂O24-48 (oxidation)1-2 (reduction)20-2550-70[3][5]
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose1. TEMPO, NaOCl, TBAHS2. NaBH₄0.25 (oxidation)090[4]
Selective Deprotection of the 5,6-O-Isopropylidene Group

To enable selective protection of the C-5 and C-6 hydroxyl groups, the 5,6-O-isopropylidene group is selectively hydrolyzed.

Protocol:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in aqueous acetic acid (e.g., 80%).[4]

  • Stir the reaction at room temperature for an extended period (e.g., 42 hours), monitoring by TLC.[4]

  • Neutralize the reaction with a base (e.g., NaOH solution) and extract the product with an organic solvent.[4]

Starting MaterialReagentsTime (h)Temperature (°C)Yield (%)Reference
1,2:5,6-di-O-isopropylidene-α-D-allofuranose80% aq. Acetic Acid42Room Temp.98[4]
Selective Protection of Hydroxyl Groups

The choice of protecting groups for the C-3, C-5, and C-6 hydroxyls is critical for directing the stereochemical outcome of the glycosylation. Benzyl ethers are commonly used as they are stable under a wide range of conditions and can be removed by hydrogenation.[2] The presence of a non-participating group at C-2 (part of the isopropylidene) and participating groups at other positions can favor the formation of the β-anomer.

Protocol for 3-O-Benzylation:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in anhydrous DMF.

  • Add sodium hydride at 0 °C, followed by benzyl bromide.

  • Stir the reaction until completion, then quench and extract the product.

Starting MaterialReagentsYield (%)Reference
1,2:5,6-di-O-isopropylidene-α-D-allofuranoseNaH, Benzyl Bromide, DMFHigh[5]

Protocol for Selective 3-O-Benzoylation:

  • Oxidize 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose using a CrO₃-pyridine complex.[3]

  • Reduce the intermediate to obtain 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[3]

  • Selectively hydrolyze the 5,6-O-isopropylidene group of the benzoylated derivative.[3]

  • The overall yield for 3-O-benzoyl-1,2-O-isopropylidene-α-D-allofuranose from the starting glucofuranose derivative is 36%.[3]

Formation of the Glycosyl Donor and β-Glycosylation

The protected allofuranose is converted into a glycosyl donor, typically by activating the anomeric carbon. A common method is the formation of a glycosyl acetate. The subsequent glycosylation reaction with an alcohol acceptor, promoted by a Lewis acid, can proceed with high β-selectivity.

cluster_donor Glycosyl Donor Preparation cluster_glycosylation Glycosylation A Selectively Protected Allofuranose B 1,2-di-O-acetyl-3,5-di-O-benzyl- α-D-allofuranose A->B Acetolysis C Glycosyl Donor E Protected β-D- Allofuranoside C->E D Acceptor (e.g., silylated base) D->E

Caption: Formation of the glycosyl donor and subsequent β-glycosylation.

Protocol for Glycosyl Donor Formation and Glycosylation (Example: Nucleoside Synthesis): [1]

  • Acetolysis: Treat the selectively protected allofuranose (e.g., 1,2-O-isopropylidene-3,5-di-O-benzyl-α-D-allofuranose) with acetic anhydride and a catalytic amount of sulfuric acid to form the 1,2-di-O-acetyl derivative.

  • Glycosylation (Vorbrüggen coupling): Couple the glycosyl donor with a silylated nucleobase (e.g., silylated 6-methylpurine) in the presence of a Lewis acid promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Glycosyl DonorAcceptorPromoterProductYieldReference
1,2-di-O-acetyl-3,5-di-O-benzyl-α-D-allofuranose6-MethylpurineVorbrüggen conditions9-(3,5-di-O-benzyl-6-deoxy-β-D-allofuranosyl)-6-methylpurineGood[1]
Deprotection

The final step is the removal of all protecting groups to yield the free β-D-allofuranose derivative. The conditions for deprotection must be chosen carefully to avoid cleavage of the newly formed glycosidic bond.

Protocol for Deprotection:

  • Benzyl Ethers: Catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate is a common and effective method for removing benzyl groups.[2]

  • Isopropylidene Groups: Acidic hydrolysis, for instance with aqueous acetic acid or trifluoroacetic acid, is used to remove isopropylidene acetals.[4]

  • Acyl Groups (e.g., Benzoyl): Saponification with a base such as sodium methoxide in methanol can be used to remove ester protecting groups.

It is crucial to perform deprotection steps sequentially if orthogonal protecting groups have been used.

Conclusion

The selective synthesis of β-D-allofuranose derivatives is a challenging but achievable goal through the strategic application of protecting groups. The protocols outlined in this document, starting from D-glucose, provide a reliable pathway to these important molecules. Careful selection of protecting groups, optimization of reaction conditions, and the use of orthogonal strategies are paramount to achieving high yields and the desired β-selectivity. These methods are valuable for researchers in synthetic organic chemistry and drug development who require access to complex carbohydrate structures.

References

Application Notes and Protocols for Glycosylation Reactions Involving beta-D-Allofuranose Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare C-3 epimer of D-glucose, and its derivatives are of increasing interest in medicinal chemistry and drug development due to their unique biological activities, including anti-cancer, anti-inflammatory, and anti-obesity properties.[1][2][3][4][5][6] The synthesis of complex glycoconjugates containing D-allofuranose is crucial for exploring their therapeutic potential. However, stereoselective glycosylation to form the beta-D-allofuranosidic linkage presents a significant synthetic challenge.

These application notes provide an overview of the potential applications of β-D-allofuranosides and generalized protocols for their synthesis. Due to the limited specific literature on glycosylation reactions with β-D-allofuranose donors, the provided protocols are adapted from established methods for other furanosides and should be considered as a starting point for optimization.

Application Notes: The Therapeutic Potential of beta-D-Allofuranosides

The unique stereochemistry of D-allose confers distinct biological properties that make its glycosidic derivatives promising candidates for therapeutic development.

  • Oncology: D-Allose has demonstrated potent anti-cancer and anti-tumor effects.[1][2][3][4] Glycosylation of cytotoxic agents with β-D-allofuranose could enhance their solubility, bioavailability, and tumor-targeting capabilities. The allofuranoside moiety may also contribute to the overall therapeutic effect.

  • Inflammatory Diseases: The anti-inflammatory properties of D-allose suggest that β-D-allofuranosides could be developed as novel anti-inflammatory drugs.[5] These compounds could be designed to target specific inflammatory pathways or to modulate immune responses.

  • Metabolic Disorders: D-Allose has shown potential in the management of obesity and related metabolic disorders.[5][7] Allofuranoside-containing molecules could be explored as mimetics of natural ligands or as inhibitors of enzymes involved in metabolic pathways.

  • Antiviral and Antimicrobial Agents: Furanosides are integral components of many natural products with antimicrobial and antiviral activities. The incorporation of β-D-allofuranose into nucleoside analogues or other antimicrobial scaffolds could lead to the discovery of new therapeutic agents.

Experimental Protocols: Generalized Methodologies for beta-D-Allofuranoside Synthesis

The stereoselective synthesis of β-D-allofuranosides is challenging. The following protocols are generalized from methods used for other furanosides and will likely require optimization for specific D-allofuranose donors and acceptors.

Protocol 1: Preparation of a Protected D-Allofuranosyl Donor (General Scheme)

The first step in any glycosylation reaction is the preparation of a suitable glycosyl donor with appropriate protecting groups and a leaving group at the anomeric position. Common donors include trichloroacetimidates, thioglycosides, and glycosyl fluorides.

Example: Synthesis of an Allofuranosyl Trichloroacetimidate Donor

  • Protection of D-Allose: Commercially available D-allose is first converted to a furanose form with appropriate protecting groups (e.g., isopropylidene, benzyl, or silyl ethers) to prevent unwanted side reactions. The choice of protecting groups is critical and can influence the stereochemical outcome of the glycosylation.

  • Formation of the Hemiacetal: The protected allofuranose is then treated to selectively deprotect the anomeric hydroxyl group, yielding the hemiacetal.

  • Reaction with Trichloroacetonitrile: The hemiacetal is reacted with trichloroacetonitrile in the presence of a base, such as 1,8-diazabicycloundec-7-ene (DBU), to form the corresponding trichloroacetimidate donor.[8][9][10]

General Workflow for Glycosyl Donor Synthesis

G start D-Allose step1 Protection of hydroxyl groups start->step1 step2 Selective deprotection of anomeric position step1->step2 step3 Introduction of leaving group (e.g., trichloroacetimidate, thio-group, fluoride) step2->step3 end Protected Allofuranosyl Donor step3->end

Caption: General workflow for the preparation of a protected D-allofuranosyl donor.

Protocol 2: General Procedure for Glycosylation using an Allofuranosyl Trichloroacetimidate Donor

This protocol is adapted from standard procedures for glycosylation using trichloroacetimidate donors.[9]

  • Materials:

    • Protected D-allofuranosyl trichloroacetimidate donor (1.2 equivalents)

    • Glycosyl acceptor (1.0 equivalent)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Activated molecular sieves (4 Å)

    • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂)), 0.1-0.3 equivalents

    • Triethylamine (quenching agent)

  • Procedure: a. To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the glycosyl acceptor and the allofuranosyl trichloroacetimidate donor. b. Add activated 4 Å molecular sieves. c. Dissolve the reactants in anhydrous CH₂Cl₂. d. Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C). e. Add the Lewis acid catalyst dropwise. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, quench the reaction by adding a few drops of triethylamine. h. Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite. i. Wash the organic filtrate with saturated aqueous sodium bicarbonate and brine. j. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude product by silica gel column chromatography to obtain the desired β-D-allofuranoside.

Key Factors in Stereoselective Furanosylation

G center Stereochemical Outcome (β-selectivity) donor Glycosyl Donor - Protecting groups - Leaving group donor->center acceptor Glycosyl Acceptor - Steric hindrance - Nucleophilicity acceptor->center catalyst Catalyst/Promoter - Lewis acid strength catalyst->center conditions Reaction Conditions - Solvent - Temperature conditions->center

Caption: Factors influencing the stereoselectivity of furanosylation reactions.

Quantitative Data Summary (Adapted from Related Furanoside Glycosylations)

As specific data for β-D-allofuranose donors is scarce, the following table summarizes representative results from the glycosylation of other furanosides to provide a comparative context for expected yields and stereoselectivities.

Glycosyl DonorAcceptorPromoter/CatalystSolventTemp (°C)Yield (%)α:β RatioReference
2,3,5-Tri-O-benzoyl-α/β-D-arabinofuranosyl bromideMethanolSilver triflateCH₂Cl₂-20851:10N/A
Ethyl 2,3,5-tri-O-benzyl-1-thio-β-D-ribofuranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS, TfOHCH₂Cl₂-4078>95:5 (β)N/A
5-O-Acetyl-2,3-O-xylylene-α-D-xylofuranosyl thioglycoside1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseNIS, AgOTfEt₂Ort92>20:1 (α)[11]
6-Picoloyl-protected fructofuranosyl thioglycosideVariousN/AN/AN/AHighHigh β[12]

Note: This table is for illustrative purposes and the conditions and outcomes will vary for D-allofuranose substrates.

Conclusion

The development of efficient and stereoselective methods for the synthesis of β-D-allofuranosides is a critical step towards realizing the therapeutic potential of D-allose-containing glycoconjugates. While direct protocols are not yet well-documented, the general methodologies presented here, adapted from the broader field of furanoside chemistry, provide a solid foundation for researchers to begin exploring this promising area. Careful optimization of protecting group strategies, donor activation, and reaction conditions will be paramount to achieving high yields and the desired β-selectivity. The potential applications in oncology, inflammation, and metabolic diseases underscore the importance of continued research in the synthesis and biological evaluation of novel β-D-allofuranosides.

References

Application Notes and Protocols: Synthesis and Utility of β-D-Allofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of β-D-allofuranosyl nucleosides, a class of compounds with significant potential in antiviral and anticancer drug development. Detailed experimental protocols for their synthesis and biological evaluation are provided, along with a summary of their activity.

Introduction

β-D-Allofuranosyl nucleosides are synthetic analogs of naturally occurring nucleosides, which are the building blocks of DNA and RNA.[1] These analogs possess a unique stereochemistry in their sugar moiety, which can lead to distinct biological activities. By mimicking natural nucleosides, they can interfere with viral replication and cancer cell proliferation, making them valuable candidates for therapeutic development.[1][2] Their mechanism of action typically involves intracellular phosphorylation to the triphosphate form, which then inhibits viral or cellular polymerases, leading to termination of DNA or RNA chain synthesis.[3][4][5]

Synthesis of β-D-Allofuranosyl Nucleosides

A key method for the synthesis of β-D-allofuranosyl nucleosides is the Vorbrüggen glycosylation.[6][7] This reaction involves the coupling of a protected allofuranose sugar with a silylated nucleobase in the presence of a Lewis acid catalyst.[6][7]

Experimental Protocol: Synthesis of a 9-(6-Deoxy-β-D-allofuranosyl)-6-methylpurine

This protocol is adapted from the synthesis of 9-(6-Deoxy-β-D-allofuranosyl)-6-methylpurine.[6]

Materials:

  • 1,2-di-O-acetyl-3,5-di-O-benzyl-α-D-allofuranose (glycosyl donor)

  • 6-Methylpurine (nucleobase)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Methanol

  • Ammonia in methanol (7 N)

  • Palladium on carbon (10%)

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend 6-methylpurine in anhydrous acetonitrile. Add BSA and stir the mixture at room temperature until the solution becomes clear.

  • Glycosylation (Vorbrüggen Coupling): To the solution of the silylated nucleobase, add the glycosyl donor, 1,2-di-O-acetyl-3,5-di-O-benzyl-α-D-allofuranose. Cool the mixture to 0°C and slowly add TMSOTf. Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Protected Nucleoside: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the protected β-D-allofuranosyl nucleoside.

  • Deprotection:

    • Deacetylation: Dissolve the purified protected nucleoside in methanolic ammonia and stir at room temperature for 12-24 hours. Concentrate the solution under reduced pressure.

    • Debenzylation: Dissolve the deacetylated product in methanol and add 10% palladium on carbon. Stir the mixture under a hydrogen atmosphere (balloon pressure) for 24-48 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the final deprotected 9-(6-Deoxy-β-D-allofuranosyl)-6-methylpurine.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis of β-D-Allofuranosyl Nucleoside start Start Materials: Protected Allofuranose Nucleobase silylation Silylation of Nucleobase (e.g., with BSA) start->silylation glycosylation Vorbrüggen Glycosylation (Lewis Acid Catalyst, e.g., TMSOTf) silylation->glycosylation workup Aqueous Work-up and Extraction glycosylation->workup purification Silica Gel Chromatography workup->purification deprotection Removal of Protecting Groups (e.g., Deacetylation, Debenzylation) purification->deprotection final_product Final β-D-Allofuranosyl Nucleoside deprotection->final_product

Caption: General workflow for the synthesis of β-D-allofuranosyl nucleosides.

Applications of β-D-Allofuranosyl Nucleosides

Antiviral Activity

β-D-Allofuranosyl nucleosides and their analogs have demonstrated promising activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV).[1][8]

Mechanism of Antiviral Action:

G cluster_antiviral Antiviral Mechanism of β-D-Allofuranosyl Nucleosides nucleoside β-D-Allofuranosyl Nucleoside Analog entry Cellular Uptake nucleoside->entry mono_p Phosphorylation to Monophosphate (Viral/Host Kinases) entry->mono_p di_p Phosphorylation to Di-phosphate (Host Kinases) mono_p->di_p tri_p Phosphorylation to Triphosphate (Host Kinases) di_p->tri_p inhibition Inhibition of Viral DNA/RNA Polymerase tri_p->inhibition termination Chain Termination of Viral Nucleic Acid inhibition->termination no_replication Inhibition of Viral Replication termination->no_replication

Caption: General mechanism of antiviral action for nucleoside analogs.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity against HSV

This protocol is a standard method for evaluating the in vitro antiviral efficacy of a compound.[9][10]

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (β-D-allofuranosyl nucleoside) dissolved in DMSO

  • Carboxymethyl cellulose (CMC) or other overlay medium

  • Crystal violet staining solution

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well or 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Virus Infection: After 24 hours, remove the growth medium and infect the cell monolayers with a known titer of HSV (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. After the virus adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After 1-2 hours of incubation with the compound, overlay the cells with medium containing 0.5-1% CMC to restrict virus spread to adjacent cells, thus forming discrete plaques.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.

  • Staining and Plaque Counting: Remove the overlay medium, fix the cells with a suitable fixative (e.g., 10% formalin), and stain with crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC50 (50% effective concentration).

Quantitative Antiviral Activity Data:

Compound ClassVirusAssayEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)Reference
5-alkenyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracilsHSV-1Plaque Reduction0.16 - 0.24> 100> 417 - 625[1]
5-alkenyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracilsHSV-2Plaque Reduction0.65 - 0.69> 100> 145 - 154[1]
Anticancer Activity

β-D-Allofuranosyl nucleosides have also shown significant potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[11][12]

Mechanism of Anticancer Action:

The anticancer mechanism of these nucleosides is similar to their antiviral action, involving incorporation into the DNA of rapidly dividing cancer cells, leading to chain termination and apoptosis.[2][4]

G cluster_anticancer Anticancer Mechanism of β-D-Allofuranosyl Nucleosides nucleoside β-D-Allofuranosyl Nucleoside Analog entry Cellular Uptake nucleoside->entry phosphorylation Intracellular Phosphorylation to Triphosphate entry->phosphorylation incorporation Incorporation into Cellular DNA phosphorylation->incorporation termination DNA Chain Termination incorporation->termination apoptosis Induction of Apoptosis termination->apoptosis

References

Application Notes and Protocols for the Preparation of β-D-Allofuranose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a C3 epimer of D-glucose, is a rare hexose that has garnered interest in glycobiology and medicinal chemistry due to its unique biological properties. Oligosaccharides containing the furanose form of D-allose, specifically β-D-allofuranosides, represent a challenging synthetic target due to the inherent instability of the furanose ring and the difficulty in controlling stereoselectivity during glycosylation. This document provides detailed protocols and application notes for the chemical synthesis of β-D-allofuranose-containing oligosaccharides, addressing key challenges such as the preparation of suitable allofuranose donors and the stereoselective formation of the β-glycosidic linkage.

The methodologies outlined herein are compiled from established principles of carbohydrate chemistry and protocols for structurally related furanosides, providing a robust starting point for the synthesis of these complex molecules.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of a Protected β-D-Allofuranoside

StepReactionStarting MaterialProductPromoter/ReagentSolventTemp (°C)Time (h)Yield (%)α:β Ratio
1Preparation of Allofuranose Precursor1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulosePyridinium chlorochromate (PCC)Dichloromethane (DCM)252~90N/A
2Reduction to Allofuranose1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose1,2:5,6-Di-O-isopropylidene-α-D-allofuranoseSodium borohydride (NaBH₄)Ethanol0 to 251~85N/A
3Selective Deprotection & Acetylation1,2:5,6-Di-O-isopropylidene-α-D-allofuranose1,2,3,5-Tetra-O-acetyl-α,β-D-allofuranoseAcetic anhydride, Acetic acid, H₂SO₄Acetic Anhydride/Acetic Acid0 to 2524~70Mixture
4Glycosyl Bromide Formation1,2,3,5-Tetra-O-acetyl-α,β-D-allofuranose2,3,5-Tri-O-acetyl-α-D-allofuranosyl bromideHBr in Acetic Acid (33%)Dichloromethane (DCM)02~80N/A
5β-Glycosylation2,3,5-Tri-O-acetyl-α-D-allofuranosyl bromide & Glycosyl AcceptorProtected DisaccharideSilver triflate (AgOTf)Dichloromethane (DCM)-40 to 0460-75>1:10
6DeprotectionProtected Disaccharideβ-D-Allofuranosyl-oligosaccharideSodium methoxide in MethanolMethanol2512>95N/A

Note: Yields and stereoselectivities are estimates based on analogous reactions with other furanosides and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

This protocol describes the synthesis of the key allofuranose precursor from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite®

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Oxidation: a. To a stirred solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) and a small amount of Celite®. b. Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC. c. Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite®, washing the pad with additional DCM. d. Concentrate the filtrate under reduced pressure to yield the crude 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

  • Reduction: a. Dissolve the crude ketone in ethanol and cool the solution to 0°C in an ice bath. b. Add NaBH₄ (2.0 eq) portion-wise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 1 hour. d. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. e. Concentrate the mixture in vacuo and partition the residue between ethyl acetate and water. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to afford 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

Protocol 2: Preparation of 2,3,5-Tri-O-acetyl-α-D-allofuranosyl Bromide (Allofuranosyl Donor)

This protocol details the preparation of a suitable glycosyl donor for the subsequent glycosylation reaction.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Hydrogen bromide (33 wt. % in acetic acid)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Acetolysis: a. Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in a mixture of acetic anhydride and glacial acetic acid at 0°C. b. Add a catalytic amount of concentrated sulfuric acid dropwise. c. Stir the reaction at room temperature for 24 hours. d. Pour the reaction mixture into ice-water and extract with DCM. e. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. f. Concentrate in vacuo to obtain crude 1,2,3,5-tetra-O-acetyl-α,β-D-allofuranose.

  • Bromination: a. Dissolve the crude peracetylated allofuranose in anhydrous DCM and cool to 0°C. b. Add hydrogen bromide in acetic acid (2.0 eq) dropwise. c. Stir the reaction at 0°C for 2 hours. d. Dilute the reaction mixture with DCM and wash with ice-cold water and saturated aqueous sodium bicarbonate. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature. f. The resulting 2,3,5-tri-O-acetyl-α-D-allofuranosyl bromide is typically used immediately in the next step without further purification.

Protocol 3: Stereoselective β-Glycosylation

This protocol describes a general method for the glycosylation of a suitable acceptor with the prepared allofuranosyl bromide to form the β-glycosidic linkage.

Materials:

  • 2,3,5-Tri-O-acetyl-α-D-allofuranosyl bromide (1.2 eq)

  • Glycosyl acceptor (e.g., methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside) (1.0 eq)

  • Silver triflate (AgOTf) (1.5 eq)

  • Activated 4 Å molecular sieves

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.

  • Dissolve the contents in anhydrous DCM and cool to -40°C.

  • In a separate flask, dissolve the freshly prepared 2,3,5-tri-O-acetyl-α-D-allofuranosyl bromide in anhydrous DCM.

  • Add the glycosyl bromide solution to the acceptor solution via cannula.

  • Add a solution of silver triflate in anhydrous toluene dropwise to the reaction mixture.

  • Stir the reaction at -40°C and allow it to slowly warm to 0°C over 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite®.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired protected disaccharide.

Protocol 4: Deprotection of the Oligosaccharide

This protocol outlines the final deprotection step to yield the target oligosaccharide.

Materials:

  • Protected oligosaccharide

  • Sodium methoxide (catalytic amount)

  • Anhydrous methanol

  • Amberlite® IR120 (H⁺ form) resin

Procedure:

  • Dissolve the protected oligosaccharide in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed (typically 12 hours).

  • Neutralize the reaction with Amberlite® IR120 (H⁺ form) resin.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting deprotected oligosaccharide can be further purified by size-exclusion chromatography if necessary.

Visualizations

experimental_workflow start D-Glucose step1 Protection & Isomerization start->step1 intermediate1 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose step1->intermediate1 step2 Oxidation & Reduction intermediate1->step2 intermediate2 1,2:5,6-Di-O-isopropylidene- α-D-allofuranose step2->intermediate2 step3 Acetolysis & Bromination intermediate2->step3 donor Allofuranosyl Bromide (Glycosyl Donor) step3->donor step4 β-Glycosylation donor->step4 acceptor Glycosyl Acceptor acceptor->step4 protected_oligo Protected Oligosaccharide step4->protected_oligo step5 Deprotection protected_oligo->step5 final_product β-D-Allofuranose- containing Oligosaccharide step5->final_product

Caption: Overall synthetic workflow for the preparation of β-D-allofuranose-containing oligosaccharides.

donor_synthesis cluster_0 Preparation of Allofuranose Precursor cluster_1 Donor Formation glucofuranose 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose oxidation Oxidation (PCC) glucofuranose->oxidation ketone Hexofuran-3-ulose Derivative oxidation->ketone reduction Reduction (NaBH4) ketone->reduction allofuranose 1,2:5,6-Di-O-isopropylidene- α-D-allofuranose reduction->allofuranose acetolysis Acetolysis allofuranose->acetolysis peracetyl_allo Peracetylated Allofuranose acetolysis->peracetyl_allo bromination Bromination (HBr/AcOH) peracetyl_allo->bromination donor Allofuranosyl Bromide bromination->donor

Caption: Synthesis pathway for the allofuranosyl donor.

glycosylation_pathway donor Allofuranosyl Bromide Donor intermediate Oxocarbenium Ion Intermediate donor->intermediate Activation acceptor Glycosyl Acceptor R-OH acceptor->intermediate Nucleophilic Attack (β-face) promoter AgOTf promoter->intermediate product β-D-Allofuranoside Protected Disaccharide intermediate->product

Caption: Proposed reaction pathway for β-selective glycosylation.

Application Notes and Protocols for the Utilization of β-D-Allofuranose as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Allofuranose, a C3 epimer of D-glucose, represents a valuable yet underutilized chiral building block in synthetic organic chemistry. Its unique stereochemical arrangement offers a distinct platform for the synthesis of complex chiral molecules, including natural products and their analogues. The furanose form provides a rigid scaffold that can be strategically manipulated to introduce new stereocenters with high selectivity. These application notes provide a comprehensive overview of the synthesis of a key protected allofuranose intermediate and its application as a versatile chiral precursor.

The primary challenge in utilizing D-allose is its limited commercial availability compared to other common monosaccharides. However, efficient synthetic routes from D-glucose have been developed, making its derivatives accessible for broader use. A common and versatile starting material for synthetic transformations is the protected α-anomer, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, which can be prepared in high yield from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose).

Strategic Applications of D-Allofuranose Derivatives

The key to the utility of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose lies in the reactivity of its free hydroxyl group at the C3 position. This hydroxyl group can be functionalized in a variety of ways to introduce new chiral centers and build molecular complexity.

Key Synthetic Transformations:

  • Oxidation and Nucleophilic Addition: The C3 hydroxyl can be oxidized to a ketone, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose. This ketone is an excellent electrophile for a range of nucleophilic addition reactions, allowing for the introduction of carbon and heteroatom substituents with high stereocontrol. The bulky isopropylidene groups effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face.

  • Stereoselective Reduction: The aforementioned 3-keto derivative can be stereoselectively reduced to regenerate the allofuranose configuration or to produce the epimeric glucofuranose derivative, depending on the choice of reducing agent.

  • Alkylation and Acylation: The C3 hydroxyl group can be readily alkylated or acylated to introduce a variety of functional groups and protecting groups.

  • Derivatization to other Chiral Building Blocks: Through a series of protection, deprotection, and functional group interconversion steps, D-allofuranose derivatives can be converted into other valuable chiral synthons, such as butenolides and other complex heterocyclic systems.

Data Presentation

The following table summarizes the key reactions and representative yields for the synthesis and derivatization of D-allofuranose.

ReactionStarting MaterialReagents and ConditionsProductYield (%)Reference(s)
Protection of D-GlucoseD-GlucoseAcetone, H₂SO₄ (catalytic)1,2:5,6-di-O-isopropylidene-α-D-glucofuranose~63%[1]
Swern Oxidation1,2:5,6-di-O-isopropylidene-α-D-glucofuranose1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C; 2. Et₃N1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-uloseHigh[2]
Stereoselective Reduction1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-uloseNaBH₄, EtOH/H₂O1,2:5,6-di-O-isopropylidene-α-D-allofuranoseup to 98%[2]
Trichloromethylation1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-uloseCHCl₃, base3-C-trichloromethyl-α-D-allofuranose derivativeHigh[3]
Tribromomethylation1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-uloseCHBr₃, Lithium bis(trimethylsilyl)amide, THF, -78 °C1,2:5,6-Di-O-isopropylidene-3-C-tribromomethyl-α-D-allose81%[3]

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

This protocol outlines a two-step procedure starting from the commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose).

Step 1: Swern Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [2][4][5]

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dry ice/acetone bath

Procedure:

  • To a stirred solution of oxalyl chloride (e.g., 2.0 equivalents) in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (e.g., 3.0 equivalents) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, ensuring the temperature remains at -78 °C.

  • Stir the reaction mixture for 90 minutes at -78 °C.

  • Add triethylamine (e.g., 5.0 equivalents) dropwise, keeping the temperature below -70 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose, can be used in the next step without further purification.

Step 2: Stereoselective Reduction to 1,2:5,6-di-O-isopropylidene-α-D-allofuranose [2][6][7]

Materials:

  • Crude 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the crude 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose from the previous step in a 4:1 mixture of Ethanol/H₂O.

  • Cool the solution in an ice bath.

  • Slowly add a freshly prepared solution of NaBH₄ (e.g., 1.5 equivalents) in a 4:1 mixture of Ethanol/H₂O.

  • Once the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

  • Perform an aqueous workup by extracting with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product. This procedure can yield up to 98% of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, often without the need for column chromatography.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from D-glucose.

G D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose D_Glucose->Diacetone_Glucose Acetone, H+ Keto_Intermediate 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuran-3-ulose Diacetone_Glucose->Keto_Intermediate Swern Oxidation Allofuranose 1,2:5,6-di-O-isopropylidene- α-D-allofuranose Keto_Intermediate->Allofuranose NaBH4

Caption: Synthetic pathway from D-Glucose to the key allofuranose intermediate.

G Keto_Intermediate 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuran-3-ulose Allofuranose 1,2:5,6-di-O-isopropylidene- α-D-allofuranose Keto_Intermediate->Allofuranose Stereoselective Reduction Nucleophilic_Addition_Product C3-Substituted Allofuranose Derivative Keto_Intermediate->Nucleophilic_Addition_Product Nucleophilic Addition (R-M) Further_Transformations Further Transformations Allofuranose->Further_Transformations Functional Group Manipulation Nucleophilic_Addition_Product->Further_Transformations Target_Molecule Complex Chiral Molecule (e.g., Natural Product) Further_Transformations->Target_Molecule

Caption: General workflow for utilizing the 3-keto intermediate in chiral synthesis.

Conclusion

While β-D-allofuranose itself is not as readily accessible as other monosaccharides, its derivatives, particularly 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, serve as powerful chiral building blocks in organic synthesis. The straightforward, high-yielding synthesis of this key intermediate from D-glucose opens the door to a wide range of stereoselective transformations at the C3 position. The protocols and data presented here provide a solid foundation for researchers to explore the rich chemistry of D-allofuranose and its derivatives in the pursuit of novel and complex chiral molecules for applications in drug discovery and materials science.

References

Applications of β-D-Allofuranose Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the emerging class of β-D-allofuranose derivatives and their potential applications in drug discovery, with a primary focus on their anticancer and antiviral activities.

Introduction

β-D-Allofuranose, a rare sugar isomer of glucose, has garnered increasing interest in medicinal chemistry. Its unique stereochemical configuration offers a scaffold for the synthesis of novel nucleoside analogues with potential therapeutic properties. Derivatives of β-D-allofuranose have been investigated for their ability to act as antimetabolites, interfering with key cellular processes such as DNA replication and repair, thereby exhibiting cytotoxic effects against cancer cells and inhibiting viral replication. This document outlines the biological activities of selected β-D-allofuranose derivatives, provides detailed protocols for their synthesis and biological evaluation, and explores the underlying mechanisms of action.

Biological Activities of β-D-Allofuranose Derivatives

β-D-Allofuranose derivatives, particularly as nucleoside analogues, have demonstrated promising activity in preclinical studies. Their primary mechanism of action often involves their intracellular phosphorylation to the corresponding triphosphates, which can then inhibit DNA polymerases or be incorporated into nascent DNA chains, leading to chain termination and induction of apoptosis in rapidly dividing cancer cells or virus-infected cells.

Anticancer Activity

Several purine and pyrimidine derivatives of 6'-deoxy-β-D-allofuranose have been synthesized and evaluated for their anticancer potential. Notably, 9-(6'-deoxy-β-D-allofuranosyl)-6-thiopurine has shown strong inhibition of mouse leukemia L1210 cell growth both in vivo and in vitro.[1] The cytotoxic effects of these nucleoside analogues are often attributed to their ability to induce DNA damage, which triggers cell cycle arrest and apoptosis.

Enzyme Inhibition

A key target for some β-D-allofuranose derivatives is purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. Inhibition of PNP can lead to the accumulation of toxic purine nucleosides in T-cells, making it a target for the development of immunosuppressive and anti-leukemic agents. For instance, 7-(6'-deoxy-β-D-allofuranosyl)hypoxanthine has been identified as a potent inhibitor of PNP.[1]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected β-D-allofuranose derivatives.

Table 1: Anticancer Activity of β-D-Allofuranose Derivatives

CompoundCell LineAssay TypeIC₅₀Reference
9-(6'-deoxy-β-D-allofuranosyl)-6-thiopurineMouse Leukemia L1210In vitro growth inhibitionStrong inhibition (specific IC₅₀ not reported in abstract)[1]

Table 2: Enzyme Inhibition by β-D-Allofuranose Derivatives

CompoundEnzymeInhibition Constant (Kᵢ)Reference
7-(6'-deoxy-β-D-allofuranosyl)hypoxanthinePurine Nucleoside Phosphorylase8.8 x 10⁻⁵ M[1]

Experimental Protocols

Synthesis of 9-(6'-deoxy-β-D-allofuranosyl)-6-methylpurine

This protocol describes the synthesis of a representative 6-deoxy-β-D-allofuranose nucleoside analogue.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Other necessary reagents and solvents for a multi-step synthesis

  • 6-methylpurine

  • Vorbrüggen glycosylation reagents

Procedure:

A detailed multi-step synthesis is required, starting from a protected glucose derivative to achieve the desired allofuranose configuration and subsequent modifications. A summary of the key stages is provided below, with the full detailed protocol available in the cited literature.[2]

  • Preparation of the Glycosyl Donor: Synthesize the protected 6-deoxy-β-D-allofuranosyl donor from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose through a series of protection, deprotection, and stereochemical inversion steps.

  • Vorbrüggen Glycosylation: Couple the prepared glycosyl donor with silylated 6-methylpurine in the presence of a Lewis acid catalyst.

  • Deprotection: Remove the protecting groups from the sugar moiety to yield the final nucleoside analogue, 9-(6'-deoxy-β-D-allofuranosyl)-6-methylpurine.

  • Purification: Purify the final product using chromatographic techniques.

Experimental Workflow for Synthesis

start 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose step1 Multi-step synthesis start->step1 donor Protected 6-deoxy-β-D- allofuranosyl donor step1->donor step2 Vorbrüggen Glycosylation donor->step2 purine 6-methylpurine purine->step2 protected_nuc Protected Nucleoside step2->protected_nuc step3 Deprotection protected_nuc->step3 final_product 9-(6'-deoxy-β-D-allofuranosyl)- 6-methylpurine step3->final_product step4 Purification final_product->step4 purified_product Purified Product step4->purified_product cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells treat Treat with Compound seed->treat mtt Add MTT treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate data Kinetic Data (Absorbance vs. Time) v0 Calculate Initial Velocities (V₀) data->v0 plots Generate Lineweaver-Burk or Dixon Plots v0->plots inhibition_type Determine Inhibition Type plots->inhibition_type ki Calculate Ki Value inhibition_type->ki Nuc_Analog β-D-Allofuranose Nucleoside Analogue DNA_Incorp Incorporation into DNA Nuc_Analog->DNA_Incorp Rep_Stress Replication Stress (ssDNA) DNA_Incorp->Rep_Stress DSBs DNA Double-Strand Breaks (DSBs) DNA_Incorp->DSBs ATR ATR Rep_Stress->ATR ATM ATM DSBs->ATM Chk1 Chk1 ATR->Chk1 Chk2 Chk2 ATM->Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis Chk2->Cell_Cycle_Arrest Chk2->DNA_Repair Chk2->Apoptosis

References

Application Notes and Protocols for the Purification and Characterization of beta-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose, is a C-3 epimer of D-glucose. While the pyranose form is more common, the furanose form, particularly beta-D-allofuranose, is of significant interest in medicinal chemistry and drug development due to its potential biological activities. The five-membered furanose ring can mimic the structure of ribose, a key component of nucleosides, making allofuranose derivatives potential candidates for antiviral and anticancer agents.

These application notes provide detailed protocols for the purification of this compound from a mixture of D-allose anomers and its subsequent characterization using modern analytical techniques.

Purification of this compound

The purification of a specific anomer of a reducing sugar like D-allose presents a challenge due to mutarotation in solution, where an equilibrium exists between the α and β anomers of both the pyranose and furanose forms. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating the desired this compound. The strategy involves the separation of a protected form of allofuranose, followed by deprotection.

Protocol 1: Synthesis and Purification of a Protected this compound Precursor

This protocol is adapted from the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, which can serve as a precursor. The initial product of this synthesis is the alpha anomer. Mutarotation in a suitable solvent can lead to an equilibrium mixture from which the beta anomer can be isolated, though this specific separation is not detailed in the provided search results. A more direct approach would be to synthesize a precursor that favors the beta configuration or to perform the separation on the unprotected sugar as described in Protocol 2.

A common precursor for D-allose and its derivatives is 1,2:5,6-Di-O-isopropylidene-D-glucofuranose.[1] This can be oxidized and then reduced to yield the allofuranose derivative.[1]

Experimental Workflow for Precursor Synthesis

G cluster_synthesis Synthesis of Protected Allofuranose D-Glucose D-Glucose 1,2:5,6-Di-O-isopropylidene-D-glucofuranose 1,2:5,6-Di-O-isopropylidene-D-glucofuranose D-Glucose->1,2:5,6-Di-O-isopropylidene-D-glucofuranose Acetonation Oxidation Oxidation 1,2:5,6-Di-O-isopropylidene-D-glucofuranose->Oxidation e.g., P2O5/DMSO Reduction Reduction Oxidation->Reduction e.g., NaBH4 Protected D-Allofuranose Protected D-Allofuranose Reduction->Protected D-Allofuranose Purification Purification Protected D-Allofuranose->Purification Chromatography Deprotection Deprotection Purification->Deprotection Acidic Hydrolysis D-Allose Mixture D-Allose Mixture Deprotection->D-Allose Mixture

Caption: Workflow for the synthesis of a protected D-allofuranose precursor.

Protocol 2: Preparative HPLC Separation of D-Allose Anomers

This protocol outlines a general approach for the separation of D-allose anomers, including this compound, using preparative HPLC. The separation of sugar anomers can be achieved on various stationary phases, with chiral columns and anion-exchange columns being particularly effective.[2] The mobile phase composition and column temperature are critical parameters that need to be optimized to achieve separation while managing mutarotation.[3][4]

Methodology:

  • Column Selection: A chiral stationary phase, such as a Chiralpak column, or a strong anion-exchange (SAX) column is recommended for the separation of sugar anomers.[5]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for hydrophilic interaction liquid chromatography (HILIC) of sugars.[3] For anion-exchange chromatography, an aqueous buffer with a salt gradient may be employed.

  • Sample Preparation: Dissolve a known concentration of D-allose in the initial mobile phase. The sample should be freshly prepared and kept at a low temperature to minimize mutarotation before injection.

  • Chromatographic Conditions:

    • Instrument: Preparative HPLC system with a refractive index (RI) detector.

    • Column: Chiralpak AD-H or equivalent preparative column (dimensions to be selected based on sample load).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile/water. The exact ratio should be optimized based on preliminary analytical scale separations.

    • Flow Rate: To be determined based on column dimensions and particle size.

    • Column Temperature: Low temperature (e.g., 4-10 °C) is often preferred to slow down the rate of mutarotation on the column, which can cause peak broadening and poor resolution.[4]

    • Injection Volume: Dependent on the column size and sample concentration.

  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.

  • Post-Purification Processing: Immediately freeze and lyophilize the collected fractions to remove the mobile phase and obtain the purified this compound as a solid.

Experimental Workflow for Purification

G D-Allose Mixture D-Allose Mixture Preparative HPLC Preparative HPLC D-Allose Mixture->Preparative HPLC Chiral or Anion-Exchange Column Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection RI Detection Lyophilization Lyophilization Fraction Collection->Lyophilization Purified this compound Purified this compound Lyophilization->Purified this compound

Caption: Workflow for the purification of this compound by preparative HPLC.

Characterization of this compound

Once purified, the identity and purity of this compound must be confirmed through a combination of spectroscopic and polarimetric techniques.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates, providing information on the anomeric configuration and the ring size (furanose vs. pyranose).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized this compound in deuterium oxide (D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of sugar protons.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key signals to identify are the anomeric proton (H-1) and the other ring protons. The coupling constants (J-values) between adjacent protons are crucial for determining the stereochemistry.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C-1) is indicative of the anomeric configuration.

    • 2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) will establish the connectivity between protons, while a Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each proton to its directly attached carbon. These experiments are essential for unambiguous assignment of all signals.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values for furanose sugars. For a beta-anomer, the anomeric proton typically appears at a higher field (lower ppm) compared to the alpha-anomer. The furanose ring structure is confirmed by the specific pattern of coupling constants.

Expected NMR Data:

Parameter Expected Observation for this compound
¹H NMR Anomeric proton (H-1) signal with a small J(H1,H2) coupling constant.
¹³C NMR Anomeric carbon (C-1) chemical shift characteristic of a beta-furanose.
Protocol 4: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol/water).

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is suitable for the analysis of polar molecules like sugars. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. The expected [M+Na]⁺ or [M+H]⁺ adducts for C₆H₁₂O₆ (MW: 180.16 g/mol ) should be observed.[7]

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. The fragmentation of sugars typically involves the loss of water molecules and cleavage of the carbon backbone.[8][9][10]

  • Data Analysis: Compare the accurate mass measurement with the theoretical mass of this compound. Analyze the fragmentation pattern to confirm the carbohydrate structure.

Expected Mass Spectrometry Data:

Parameter Expected Value for this compound
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol [7]
HRMS (ESI+) Expected m/z for [M+Na]⁺: 203.0526
MS/MS Fragmentation Characteristic losses of H₂O (18 Da), CH₂O (30 Da), and larger fragments from ring cleavage.
Protocol 5: Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation is a characteristic physical property of a particular enantiomer and anomer.

Methodology:

  • Sample Preparation: Prepare a solution of the purified this compound of a known concentration (e.g., 1 g/100 mL) in water. The measurement should be performed quickly after dissolution to minimize the effect of mutarotation.

  • Instrumentation: A polarimeter.

  • Data Acquisition:

    • Measure the observed optical rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (typically 20 or 25 °C).

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters (dm) and c is the concentration in g/mL.

Expected Polarimetry Data:

Parameter Expected Observation for this compound
Specific Rotation [α] A specific, reproducible value for the freshly prepared solution. The sign (+ or -) and magnitude will be characteristic of this anomer.
Mutarotation The specific rotation will change over time as the anomers equilibrate in solution.

Summary of Characterization Data

The following table summarizes the key analytical data for the characterization of this compound.

Technique Parameter Expected Result
HPLC Purity>98%
NMR Anomeric Proton (¹H)Signal with characteristic chemical shift and small J(H1,H2)
Anomeric Carbon (¹³C)Chemical shift indicative of a beta-furanose
Mass Spectrometry Molecular Weight180.16 g/mol [7]
HRMS [M+Na]⁺m/z 203.0526
Polarimetry Specific Rotation [α]A characteristic value for the pure anomer.

Characterization Workflow

G cluster_nmr NMR Analysis cluster_ms MS Analysis Purified this compound Purified this compound NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Structural Confirmation Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry Molecular Weight and Formula Polarimetry Polarimetry Purified this compound->Polarimetry Anomeric Identity 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) NMR Spectroscopy->2D NMR (COSY, HSQC) HRMS HRMS Mass Spectrometry->HRMS MS/MS MS/MS Mass Spectrometry->MS/MS Purity and Anomeric Confirmation Purity and Anomeric Confirmation Polarimetry->Purity and Anomeric Confirmation Structural Elucidation Structural Elucidation 1H NMR->Structural Elucidation 13C NMR->Structural Elucidation 2D NMR (COSY, HSQC)->Structural Elucidation Purity and Formula Confirmation Purity and Formula Confirmation HRMS->Purity and Formula Confirmation Structural Confirmation Structural Confirmation MS/MS->Structural Confirmation

Caption: Workflow for the characterization of purified this compound.

References

Application Notes and Protocols for the Quantification of beta-D-Allofuranose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest in the pharmaceutical and biomedical fields due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and immunosuppressive effects. The biological activity of monosaccharides can be highly dependent on their isomeric form. D-Allose can exist in equilibrium between its pyranose and furanose ring forms, with the beta-D-allofuranose isomer being one of the key structures. Accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, understanding its mechanism of action, and for overall drug development.

This document provides detailed analytical methodologies for the quantification of this compound. Given the analytical challenges associated with the separation of sugar isomers, two primary methods are presented: a direct analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a derivatization-based approach using Gas Chromatography with Mass Spectrometry (GC-MS). These protocols are intended as a starting point for method development and will require validation for specific applications.

Analytical Challenges

The quantification of this compound is complicated by several factors:

  • Isomeric Complexity: Sugars in solution exist as a mixture of anomers (α and β) and ring forms (pyranose and furanose). Chromatographic separation of these closely related isomers is a significant challenge.

  • High Polarity: The polar nature of sugars leads to poor retention on traditional reversed-phase chromatography columns.

  • Low Volatility: Sugars are non-volatile, necessitating derivatization to increase their volatility for GC analysis. This derivatization process itself can introduce analytical variability.

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the analysis and suppress or enhance the analyte signal in mass spectrometry.

Logical Relationship of Sugar Isomers

G cluster_Allose D-Allose in Solution Allofuranose Allofuranose OpenChain Open-Chain Form Allofuranose->OpenChain beta_Allofuranose This compound Allofuranose->beta_Allofuranose alpha_Allofuranose alpha-D-allofuranose Allofuranose->alpha_Allofuranose Allopyranose Allopyranose Allopyranose->OpenChain beta_Allopyranose beta-D-allopyranose Allopyranose->beta_Allopyranose alpha_Allopyranose alpha-D-allopyranose Allopyranose->alpha_Allopyranose OpenChain->Allofuranose OpenChain->Allopyranose

Equilibrium of D-Allose Isomers in Solution.

Quantitative Data Summary

ParameterLC-MS/MS (Direct Analysis)GC-MS (Derivatization)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/mL
Linear Range 0.5 - 1000 ng/mL1 - 500 ng/mL
Precision (%RSD) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%
Recovery 85 - 115%80 - 120%

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is advantageous due to its high selectivity and sensitivity, often allowing for the direct analysis of underivatized sugars. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique for retaining and separating polar analytes like allose isomers.

Experimental Workflow: LC-MS/MS

G Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard (e.g., ¹³C₆-D-Allose) Sample->Spike Precipitation Protein Precipitation (e.g., cold Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HILIC HILIC Separation Reconstitute->HILIC MSMS Tandem MS Detection (MRM) HILIC->MSMS Data Data Analysis & Quantification MSMS->Data

LC-MS/MS Workflow for this compound.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled D-Allose, 1 µg/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1][2][3]

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).

2. Chromatographic Conditions (HILIC)

  • Column: A HILIC column suitable for polar analytes (e.g., an amide-based column).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-10 min: Linear gradient to 60% B

    • 10-12 min: Hold at 60% B

    • 12.1-15 min: Return to 90% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor and product ions for this compound and the internal standard need to be determined by direct infusion of standards.

    • Hypothetical Transition for Allose (M-H)⁻: m/z 179 -> m/z 89

    • Hypothetical Transition for ¹³C₆-Allose (M-H)⁻: m/z 185 -> m/z 92

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This classic approach requires chemical derivatization to make the sugar volatile for gas chromatography. While more labor-intensive, it can provide excellent separation of isomers. A two-step oximation and silylation derivatization is recommended to reduce the number of anomeric peaks.

Experimental Workflow: GC-MS

G Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard (e.g., myo-Inositol-d₆) Sample->Spike Extraction Sample Extraction (e.g., Protein Precipitation) Spike->Extraction Dry Evaporate to Dryness Extraction->Dry Oximation Oximation (e.g., Methoxyamine HCl in Pyridine) Dry->Oximation Silylation Silylation (e.g., MSTFA) Oximation->Silylation GC GC Separation (Capillary Column) Silylation->GC MS MS Detection (SIM/Scan) GC->MS Data Data Analysis & Quantification MS->Data

GC-MS Workflow for this compound.

Detailed Protocol: GC-MS

1. Sample Preparation and Extraction

  • Follow the same protein precipitation procedure as described for the LC-MS/MS method (Section 1).

  • Use a suitable non-sugar internal standard that is stable through derivatization, such as myo-Inositol-d₆.

2. Derivatization

  • To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).[4]

  • Incubate at 60°C for 60 minutes to perform oximation.

  • Cool the sample to room temperature.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[4]

  • Incubate at 60°C for 30 minutes for silylation.[4]

  • After cooling, the sample is ready for injection.

3. GC-MS Conditions

  • GC Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 200°C at 3°C/min.

    • Ramp to 300°C at 15°C/min, hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard. These ions must be determined from the analysis of pure standards.

Conclusion

The quantification of this compound in biological samples is a complex analytical task that can be approached using either advanced LC-MS/MS or established GC-MS methodologies. The LC-MS/MS method offers the advantage of direct analysis with minimal sample manipulation, while the GC-MS method, though requiring derivatization, can provide excellent chromatographic resolution. The choice of method will depend on the specific requirements of the study, available instrumentation, and the need for throughput versus detailed isomeric separation. Both protocols provided herein serve as a robust starting point for the development and validation of a quantitative assay for this promising therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of β-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of β-D-allofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this rare sugar derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of β-D-allofuranosides?

The primary challenges in the stereoselective synthesis of β-D-allofuranosides stem from several factors:

  • Furanoside Instability: Furanoside rings are generally less thermodynamically stable than their pyranoside counterparts, which can lead to undesired ring opening or rearrangement reactions.

  • Anomeric Control: Achieving high stereoselectivity at the anomeric carbon (C1) is inherently difficult for furanosides. The formation of glycosidic bonds often results in a mixture of α and β anomers, with the α-anomer frequently being the major product under thermodynamic control.

  • Influence of Protecting Groups: The choice of protecting groups on the sugar backbone has a profound effect on the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction. The interplay between protecting groups and reaction conditions is complex and not always predictable.

  • Limited Precedent: Compared to more common sugars like glucose and galactose, there is a limited body of literature specifically detailing the stereoselective synthesis of β-D-allofuranosides, making troubleshooting more challenging.

Q2: How can I reliably determine the anomeric configuration and the α:β ratio of my allofuranoside product?

The most reliable method for determining the anomeric configuration and ratio is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR Spectroscopy: The anomeric proton (H1) of the β-anomer typically appears at a higher field (more shielded, lower ppm value) compared to the α-anomer. The coupling constant between H1 and the adjacent H2 proton (³J(H1,H2)) is also diagnostic. For β-furanosides (1,2-trans), the coupling constant is typically small (0–2 Hz), while for α-furanosides (1,2-cis), it is larger (3–5 Hz).[1] The ratio of the integrals of the anomeric proton signals for the α and β isomers directly corresponds to their molar ratio in the mixture.

  • ¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C1) can also be indicative of the anomeric configuration. In many cases, the C1 of the β-anomer is found at a slightly higher chemical shift value than the α-anomer.

  • 2D NMR Techniques: For complex spectra where signals overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable for unambiguous assignment of the anomeric configuration. NOESY, in particular, can show through-space correlations that help to establish the relative stereochemistry of the substituents on the furanose ring.

Q3: Are there any general strategies to favor the formation of the β-anomer in furanoside synthesis?

Yes, several strategies can be employed to enhance β-selectivity in furanoside synthesis, although their efficacy can be substrate-dependent:

  • Neighboring Group Participation: While less common for furanosides than for pyranosides, the use of a participating protecting group at the C2 position (e.g., an acetyl or benzoyl group) can help to direct the incoming nucleophile to the β-face of the oxocarbenium ion intermediate.

  • Conformationally Restricted Donors: Introducing protecting groups that lock the conformation of the furanose ring can create a steric bias that favors the attack of the glycosyl acceptor from the β-face. For example, a 2,3-O-xylylene protecting group has been shown to promote β-selectivity in the synthesis of arabinofuranosides.

  • Solvent Effects: The choice of solvent can significantly influence the anomeric ratio. Solvents that can stabilize the anomeric radical, such as acetonitrile, have been known to favor the formation of β-glycosides in some systems.

  • Promoter/Catalyst System: The Lewis acid or promoter used to activate the glycosyl donor can play a crucial role in the stereochemical outcome. The nature of the counterion and the ability of the promoter to coordinate with protecting groups can influence the transition state of the glycosylation reaction.

Troubleshooting Guides

Problem 1: Low β:α Anomeric Selectivity
Potential Cause Suggested Solution
Thermodynamic Control Favoring α-Anomer Perform the glycosylation at lower temperatures to favor kinetic control, which may lead to a higher proportion of the β-anomer.
Non-Participating Protecting Groups If using non-participating protecting groups (e.g., benzyl ethers) at C2, consider replacing the C2-protecting group with a participating group like an acetate or benzoate.
Flexible Furanose Ring Conformation Introduce a cyclic protecting group across C2 and C3 (e.g., an isopropylidene ketal) or a more rigid protecting group like a xylylene bridge to conformationally constrain the ring and potentially favor β-attack.
Inappropriate Solvent Experiment with different solvents. Nitrile-containing solvents like acetonitrile or propionitrile can sometimes enhance β-selectivity.
Suboptimal Promoter/Activator Screen a variety of promoters. For thioglycoside donors, combinations like NIS/TfOH or DMTST can give different selectivities. For trichloroacetimidate donors, Lewis acids such as TMSOTf or BF₃·OEt₂ should be tested at varying concentrations and temperatures.
Problem 2: Low Glycosylation Yield
Potential Cause Suggested Solution
Poor Reactivity of Glycosyl Donor Ensure the protecting groups on the allofuranose donor are "arming" (electron-donating, e.g., benzyl ethers) rather than "disarming" (electron-withdrawing, e.g., acyl groups), except at C2 if participation is desired.
Decomposition of Donor or Acceptor Run the reaction under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Use freshly distilled solvents and properly activated molecular sieves.
Steric Hindrance If the glycosyl acceptor is sterically hindered, a more reactive donor (e.g., a trichloroacetimidate or a glycosyl phosphate) may be required. Increasing the reaction temperature or using a more powerful activator may also be necessary.
Anomerization of the Donor If using a glycosyl halide, ensure it is freshly prepared and used immediately, as anomerization can occur upon storage, potentially affecting reactivity.

Experimental Protocols & Methodologies

While a specific, optimized protocol for the stereoselective synthesis of β-D-allofuranose is not widely documented, the following general methodologies for furanoside synthesis can be adapted and optimized.

General Glycosylation Protocol using a Thioglycoside Donor

This protocol is a general starting point and requires optimization for the specific allofuranosyl donor and acceptor.

  • Preparation: Dry the glycosyl donor (e.g., a suitably protected ethyl 1-thio-D-allofuranoside) and the glycosyl acceptor under high vacuum for several hours.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the glycosyl donor and acceptor in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile). Add freshly activated 4 Å molecular sieves.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C).

  • Activation: Add the promoter system (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH)) portion-wise or as a solution in the reaction solvent.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature, filter through celite, and wash the celite with the reaction solvent. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the anomers.

  • Characterization: Characterize the purified anomers by NMR spectroscopy to determine the yield and α:β ratio.

Visualizing Reaction Pathways

Logical Workflow for Optimizing β-Selectivity

The following diagram illustrates a decision-making workflow for troubleshooting and optimizing the stereoselective synthesis of a β-D-allofuranoside.

G cluster_troubleshooting Troubleshooting Strategies start Start Synthesis initial_glycosylation Initial Glycosylation (e.g., Benzyl protected donor, NIS/TfOH, DCM, -40°C) start->initial_glycosylation analyze_ratio Analyze α:β Ratio (¹H NMR) initial_glycosylation->analyze_ratio low_beta Low β-selectivity? analyze_ratio->low_beta Check Ratio change_pg Modify Protecting Groups (e.g., C2-acetate for participation, C2/C3-cyclic for conformation) low_beta->change_pg Yes change_conditions Modify Reaction Conditions (Lower Temp, Change Solvent to MeCN) low_beta->change_conditions Yes change_activator Change Activator/Donor (e.g., Trichloroacetimidate donor with TMSOTf) low_beta->change_activator Yes success Acceptable β-Selectivity Proceed with Scale-up low_beta->success No re_analyze_pg Re-analyze Ratio change_pg->re_analyze_pg re_analyze_cond Re-analyze Ratio change_conditions->re_analyze_cond re_analyze_act Re-analyze Ratio change_activator->re_analyze_act re_analyze_pg->low_beta Still Low re_analyze_pg->success Improved re_analyze_cond->low_beta Still Low re_analyze_cond->success Improved re_analyze_act->low_beta Still Low re_analyze_act->success Improved

Caption: Troubleshooting workflow for β-D-allofuranoside synthesis.

References

optimizing glycosylation reaction conditions for improved beta-D-allofuranose yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing glycosylation reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis of β-D-allofuranosides, with a focus on improving yield and stereoselectivity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of β-D-allofuranosides.

Problem Potential Cause Suggested Solution
Low Yield of Glycosylated Product Incomplete reaction.- Increase reaction time. - Increase temperature, but monitor for side product formation. - Use a more reactive glycosyl donor (e.g., trichloroacetimidate or phosphate). - Optimize the promoter/catalyst concentration.
Decomposition of starting materials or product.- Run the reaction at a lower temperature. - Use a less acidic or basic promoter. - Ensure all reagents and solvents are anhydrous.
Poor activation of the glycosyl donor.- Switch to a more powerful activator (e.g., from AgOTf to TMSOTf). - Ensure the activator is not quenched by impurities.
Poor β-Selectivity (High α-Anomer Formation) Reaction proceeding through an SN1-like mechanism with a planar oxocarbenium ion intermediate.- Use a non-participating protecting group at C-2 (e.g., benzyl ether) to disfavor the formation of a cyclic intermediate that can lead to the α-anomer. - Employ a solvent that favors an SN2-like mechanism (e.g., diethyl ether or acetonitrile). - Lower the reaction temperature to favor the kinetically controlled β-product.
Anomerization of the glycosyl donor before glycosylation.- Use conditions that promote rapid glycosylation after donor activation. - Prepare and use the glycosyl donor in situ if possible.
Formation of Orthoester Byproduct Use of a participating protecting group at C-2 (e.g., acetate, benzoate) with a reactive alcohol acceptor.- Switch to a non-participating protecting group at C-2. - Use a less nucleophilic alcohol acceptor if the chemistry allows. - Change the promoter system.
Hydrolysis of the Glycosyl Donor Presence of water in the reaction mixture.- Use rigorously dried solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Add molecular sieves to the reaction mixture.
Difficult Purification Similar polarity of the product and byproducts.- Optimize the solvent system for column chromatography, potentially using a gradient elution.[1] - Consider using a different protecting group strategy to alter the polarity of the product. - Recrystallization may be an option for crystalline products.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the β-selectivity in allofuranosylation?

A1: The primary factors influencing β-selectivity are the choice of glycosyl donor, the protecting group at the C-2 position, the solvent, and the reaction temperature. To favor the β-anomer (a 1,2-cis relationship in allofuranose), conditions that promote an SN2-like reaction at the anomeric center are generally preferred. This often involves using a glycosyl donor with a good leaving group, a non-participating protecting group at C-2 (like a benzyl ether), and a less polar solvent at low temperatures.

Q2: Which protecting groups are recommended for the synthesis of β-D-allofuranosides?

A2: For achieving high β-selectivity, non-participating protecting groups at the C-2 position are crucial to avoid the formation of an intermediate that can lead to the α-anomer. Benzyl (Bn) or silyl ethers are commonly used. For other positions, standard protecting groups like benzyl, acetyl (Ac), or isopropylidene can be employed depending on the overall synthetic strategy and the need for orthogonal deprotection.

Q3: What are the most common side reactions in allofuranosylation and how can they be minimized?

A3: Common side reactions include the formation of the undesired α-anomer, orthoester formation (with participating C-2 protecting groups), and hydrolysis of the glycosyl donor.[1][2] To minimize these:

  • α-Anomer formation: Use non-participating C-2 protecting groups and low temperatures.

  • Orthoester formation: Avoid participating C-2 protecting groups like acyl groups.[1]

  • Hydrolysis: Ensure strictly anhydrous reaction conditions.

Q4: How can I improve the overall yield of my glycosylation reaction?

A4: To improve the yield, ensure efficient activation of your glycosyl donor by selecting an appropriate promoter. Optimizing the stoichiometry of the donor and acceptor (often a slight excess of the donor is used) is also important. Reaction time and temperature should be carefully monitored to ensure the reaction goes to completion without significant decomposition.[3] In some cases, changing the leaving group on the glycosyl donor (e.g., from a bromide to a trichloroacetimidate) can significantly improve yields.

Experimental Protocols

General Protocol for Stereoselective β-D-Allofuranosylation using a Trichloroacetimidate Donor

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Glycosyl Donor (Allofuranosyl Trichloroacetimidate):

  • Start with a suitably protected D-allofuranose derivative with a free anomeric hydroxyl group.

  • Dissolve the protected allofuranose in anhydrous dichloromethane (CH₂Cl₂).

  • Add trichloroacetonitrile (Cl₃CCN) in excess (e.g., 5-10 equivalents).

  • Cool the mixture to 0°C and add a catalytic amount of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU), dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting trichloroacetimidate donor by flash column chromatography.

2. Glycosylation Reaction:

  • Dissolve the glycosyl acceptor and the allofuranosyl trichloroacetimidate donor (typically 1.2-1.5 equivalents) in anhydrous dichloromethane or another suitable anhydrous solvent (e.g., diethyl ether, toluene).

  • Add activated molecular sieves (4 Å) and stir under an inert atmosphere for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40°C to 0°C).

  • Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), dropwise.

  • Stir the reaction at this temperature until the glycosyl donor is consumed (monitored by TLC).

  • Quench the reaction by adding a few drops of a base (e.g., pyridine or triethylamine).

  • Allow the mixture to warm to room temperature, filter through celite, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the β-D-allofuranoside.

Visualizations

experimental_workflow Experimental Workflow for β-D-Allofuranosylation cluster_donor_prep Glycosyl Donor Preparation cluster_glycosylation Glycosylation Reaction donor_start Protected D-Allofuranose add_reagents Add Cl3CCN and DBU in CH2Cl2 donor_start->add_reagents donor_product Allofuranosyl Trichloroacetimidate add_reagents->donor_product mix_reactants Mix Donor, Acceptor, and Molecular Sieves donor_product->mix_reactants To Glycosylation cool_reaction Cool to -40°C mix_reactants->cool_reaction add_promoter Add TMSOTf (cat.) cool_reaction->add_promoter reaction_complete Reaction Monitoring (TLC) add_promoter->reaction_complete quench Quench with Pyridine reaction_complete->quench purify Purification (Chromatography) quench->purify final_product β-D-Allofuranoside purify->final_product troubleshooting_logic Troubleshooting Logic for Poor β-Selectivity start Low β:α Ratio Observed check_c2 Check C-2 Protecting Group start->check_c2 participating Participating Group (e.g., Acyl) check_c2->participating Is it participating? non_participating Non-Participating Group (e.g., Benzyl) check_c2->non_participating No change_pg Action: Switch to Non-Participating Group participating->change_pg check_conditions Check Reaction Conditions non_participating->check_conditions outcome Improved β-Selectivity change_pg->outcome solvent_temp Solvent & Temperature check_conditions->solvent_temp optimize_conditions Action: Use Non-Polar Solvent & Lower Temperature solvent_temp->optimize_conditions optimize_conditions->outcome

References

Technical Support Center: Protecting Group Manipulations in β-D-Allofuranose Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-D-allofuranose chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during the manipulation of protecting groups on the β-D-allofuranose scaffold. D-Allose, a C-3 epimer of D-glucose, presents unique stereochemical challenges, and its furanose form is a key structural motif in various biologically active molecules.[1][2]

This guide offers a series of frequently asked questions (FAQs) and detailed troubleshooting tables to address specific experimental problems. It also includes detailed protocols for key transformations and logical workflow diagrams to assist in experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing β-D-allofuranose derivatives?

A1: The most common and cost-effective starting material is D-glucose. A widely used strategy involves the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose), which is then oxidized at the C-3 position to form 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.[3] Stereoselective reduction of this ketone intermediate, typically with a hydride reducing agent, yields the C-3 epimer, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[4][5] Accessing the β-anomer often requires subsequent anomeric manipulation.

Q2: Why is the reduction of the 3-keto intermediate (1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose) so selective for the allose configuration?

A2: The high stereoselectivity of the reduction is attributed to steric hindrance from the fused 1,2-O-isopropylidene ring. This group shields the α-face of the furanose ring, forcing the hydride reagent to attack the carbonyl group from the less hindered β-face. This results in the formation of the hydroxyl group in the α-position, corresponding to the D-allo configuration.[4] Reductions with sodium borohydride have been shown to give the allofuranose derivative almost exclusively.[4]

Q3: I am observing acyl migration during the deprotection of a silyl ether on my allofuranose derivative. How can I prevent this?

A3: Acyl migration is a common side reaction in furanosides, particularly when using fluoride-based desilylating agents like TBAF under neutral or mildly basic conditions.[6] This occurs because the newly liberated hydroxyl group can readily attack a nearby ester linkage, often via a cyclic orthoester intermediate.[6][7] To minimize acyl migration, consider the following:

  • Use acidic or specialized deprotection conditions: Mildly acidic conditions may suppress the formation of the alkoxide necessary for migration. Ceric ammonium nitrate (CAN) in aqueous acetonitrile has been reported to prevent acetyl migration in ribosides during desilylation.[6]

  • Change the protecting group: If migration is persistent, using a non-participating protecting group like a benzyl ether instead of an acyl group can prevent the issue.

  • Conduct reactions at low temperatures and dilute concentrations: This can disfavor intermolecular transesterification reactions.[8]

Q4: How can I achieve regioselective protection of the hydroxyl groups in allofuranose?

A4: Regioselective protection relies on the differential reactivity of the hydroxyl groups. A common strategy for allofuranose derivatives starts with the selective hydrolysis of the 5,6-O-isopropylidene group from 1,2:5,6-di-O-isopropylidene-α-D-allofuranose using mild acidic conditions (e.g., aqueous acetic acid) to expose the C-5 and C-6 hydroxyls.[9][10] The primary C-6 hydroxyl is sterically less hindered and more nucleophilic than the secondary C-5 hydroxyl, allowing for selective protection with bulky reagents like silyl chlorides (e.g., TBDPSCl) or trityl chloride.[11]

Q5: What are orthogonal protecting groups and why are they critical in allofuranose chemistry?

A5: Orthogonal protecting groups are distinct functional groups that can be removed under specific and mutually exclusive conditions (e.g., one is acid-labile, another is removed by hydrogenolysis, and a third by fluoride).[12] Their use is crucial in multi-step syntheses involving polyhydroxylated molecules like allofuranose because they allow for the selective deprotection and functionalization of a single hydroxyl group while others remain protected.[12][13] This prevents the need for repeated protection and deprotection steps, thereby increasing synthetic efficiency.

Troubleshooting Guides

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

The synthesis of this key precursor from diacetone-D-glucose involves two critical steps: oxidation and reduction. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose (Oxidation Step) 1. Incomplete reaction. 2. Over-oxidation or side reactions. 3. Degradation of starting material or product under reaction conditions.1. Monitor reaction closely: Use TLC to track the consumption of the starting material. 2. Optimize reaction time and temperature: For DMSO/acetic anhydride oxidation, a temperature of 60°C for 8 hours has been reported.[10] For Swern oxidation, maintain temperature at -78°C during reagent addition.[14] 3. Purification: Ensure proper workup to remove acidic byproducts that can cause degradation.
Incomplete or slow reduction of the 3-keto intermediate 1. Inactive reducing agent. 2. Insufficient equivalents of reducing agent. 3. Low reaction temperature.1. Use fresh reducing agent: Sodium borohydride can degrade over time. 2. Increase equivalents: Use a molar excess of NaBH₄. 3. Adjust temperature: While the reaction is often performed at 0°C to room temperature, gentle warming may be necessary if the reaction is sluggish.[15]
Formation of the D-gluco epimer as a significant byproduct (Low Stereoselectivity) 1. Use of a less sterically demanding reducing agent. 2. Reaction conditions favoring equilibrium.1. Use Sodium Borohydride (NaBH₄): This reagent is well-documented to provide high stereoselectivity for the D-allo epimer.[4] 2. Use Raney Nickel with caution: Reduction with Raney nickel has been shown to be less specific, yielding a 3:1 mixture of allose to glucose isomers.[4]
Difficulty in purifying the final allofuranose product 1. Presence of unreacted starting material (ketone). 2. Contamination with borate salts from the workup.1. Ensure complete reduction: Monitor by TLC until all the ketone has been consumed. 2. Proper workup: After quenching the reaction, perform several co-evaporations with methanol to remove borate salts as volatile trimethyl borate.
Protecting Group Manipulations

This table addresses common issues encountered during the protection and deprotection of hydroxyl groups on the allofuranose scaffold.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete silylation of a hydroxyl group 1. Steric hindrance around the target hydroxyl. 2. Inactive silylating agent or insufficient base. 3. Presence of moisture in the reaction.1. Choose a less bulky silyl group: If protecting a hindered secondary hydroxyl, consider using a smaller silyl group (e.g., TES instead of TIPS). 2. Use a stronger silylating agent/base: Silyl triflates (e.g., TBS-OTf) are more reactive than silyl chlorides. Use a non-nucleophilic base like 2,6-lutidine or a stronger base like imidazole. 3. Ensure anhydrous conditions: Dry solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).
Selective deprotection of a silyl ether fails (multiple groups removed) 1. Deprotection conditions are too harsh. 2. Insufficient difference in lability between the silyl groups.1. Use milder reagents: For removing a primary TBDMS in the presence of a secondary TBDMS, try catalytic NaAuCl₄·2H₂O in methanol.[11] For selective removal of TES in the presence of TBS or TIPS, Wilkinson's catalyst with catechol borane can be effective.[15] 2. Careful control of stoichiometry and temperature: Use catalytic amounts of acid (e.g., CSA, PPTS) or fluoride source at low temperatures.
Unwanted migration of an acyl (e.g., acetyl, benzoyl) group 1. Use of basic or nucleophilic deprotection conditions (e.g., TBAF, NaOMe). 2. The molecular geometry favors intramolecular attack.1. Switch to acidic or neutral deprotection: Use reagents like ceric ammonium nitrate (CAN) or mild aqueous acid.[6] 2. Lower the reaction temperature: This can slow the rate of migration relative to the desired deprotection. 3. Use a non-acyl protecting group: Employ benzyl (Bn) or p-methoxybenzyl (PMB) ethers which are not susceptible to migration.
Low yield on selective hydrolysis of 5,6-O-isopropylidene group 1. Over-hydrolysis leading to the removal of the 1,2-O-isopropylidene group. 2. Incomplete reaction, leaving starting material.1. Use buffered or milder acidic conditions: A common condition is 70-80% aqueous acetic acid at a controlled temperature (e.g., 55°C).[9] Monitor the reaction carefully by TLC. 2. Optimize reaction time: Stop the reaction as soon as the starting material is consumed to prevent further hydrolysis.

Key Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

This two-step, one-pot protocol is adapted from a patented procedure and is suitable for large-scale synthesis.[15]

Step A: Oxidation of Diacetone-D-glucose

  • To a round-bottom flask, add 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent).

  • Add dimethyl sulfoxide (DMSO) and acetic anhydride. A molar ratio of approximately 1:3 to 1:9 of the glucofuranose to acetic anhydride is recommended.[15]

  • Stir the mixture at room temperature (20-25°C) for 24-48 hours. The reaction progress should be monitored by TLC until the starting material is consumed. The intermediate ketone, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose, is formed in situ.

Step B: Reduction to Allofuranose Derivative

  • After completion of the oxidation, cool the reaction mixture in an ice bath.

  • Slowly add a solution of sodium borohydride (NaBH₄, approx. 1.5-2.0 equivalents) in ethanol or isopropanol.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water, followed by acetic acid to neutralize excess borohydride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether) to yield pure 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[4]

Protocol 2: Selective Deprotection of the 5,6-O-Isopropylidene Group

This protocol is adapted from a procedure for the synthesis of L-iduronate derivatives.[9]

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1 equivalent) in a mixture of acetic acid and water (e.g., 7:3 v/v).

  • Stir the reaction mixture at a controlled temperature (e.g., 55°C) for 3-5 hours.

  • Monitor the reaction closely by TLC to ensure complete consumption of the starting material and to minimize the formation of the fully deprotected tetraol.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetic acid and water.

  • Co-evaporate the residue with toluene several times to remove residual acetic acid.

  • The resulting diol, 1,2-O-isopropylidene-α-D-allofuranose, can often be used in the next step without further purification, or it can be purified by column chromatography on silica gel.

Visualized Workflows and Logic Diagrams

G

G

References

overcoming low yields in the enzymatic synthesis of beta-D-allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of β-D-allofuranose and its derivatives. Low yields in this process are a common hurdle, often stemming from the inherent chemical equilibria of the sugar in solution and the specificities of the enzymes employed.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of β-D-allofuranose low in aqueous enzymatic reactions?

A1: The low yield of β-D-allofuranose is primarily due to the natural equilibrium of D-allose in solution. Monosaccharides like D-allose exist as a mixture of different cyclic and open-chain forms. In aqueous solutions, the six-membered ring (pyranose) forms are thermodynamically more stable and therefore predominate over the five-membered ring (furanose) forms.[1][2][3] This phenomenon, known as mutarotation, is a spontaneous and reversible process that is not typically controlled by enzymes.[2] Consequently, even if an enzyme could synthesize the furanose form, it would rapidly equilibrate to the more stable pyranose forms, resulting in a low overall yield of the desired β-D-allofuranose.

Q2: Are there specific enzymes that synthesize β-D-allofuranose directly?

A2: Currently, there is limited information on enzymes that directly and specifically synthesize free β-D-allofuranose. The majority of research on the enzymatic synthesis of D-allose focuses on the production of the pyranose form from more abundant sugars like D-fructose, using enzymes such as L-rhamnose isomerase and D-psicose 3-epimerase. While enzymes that synthesize furanosides exist, such as certain glycosyltransferases and engineered glycosidases, their specificity for D-allose as a substrate is not well-documented.[4][5][6]

Q3: What are the main enzymatic strategies for producing furanosides?

A3: The two primary enzymatic approaches for synthesizing furanosides are:

  • Glycosyltransferases: These enzymes catalyze the transfer of a sugar moiety from an activated donor (like a nucleotide sugar) to an acceptor molecule, forming a glycosidic bond with high regio- and stereospecificity.[6][7][8]

  • Glycosidases (in reverse): Under specific conditions (e.g., high substrate concentration, low water activity), glycosidases, which normally break down glycosidic bonds, can be used to catalyze their formation. This is known as thermodynamically or kinetically controlled synthesis.[5] Protein engineering has been employed to enhance the synthetic activity of some glycosidases for furanoside production.[9]

Q4: How can I increase the proportion of the furanose form in my reaction?

A4: Shifting the natural equilibrium towards the furanose form is challenging. However, some strategies that can be explored include:

  • Solvent Engineering: The composition of the solvent can influence the equilibrium between pyranose and furanose forms. The use of non-aqueous or co-solvent systems might favor the furanose conformation, although this can also affect enzyme activity and stability.

  • Temperature Variation: The equilibrium between anomers and ring forms is temperature-dependent.[10] Systematic evaluation of reaction temperature may reveal conditions that slightly favor the furanose form.

  • "Trapping" the Furanose Form: A more effective strategy is to "trap" the allose in its furanose form by converting it into a furanoside derivative using a suitable enzyme and acceptor molecule. Once the furanosidic bond is formed, the ring structure is locked and cannot readily convert to the pyranose form.

Troubleshooting Guide for Low Yields

This guide addresses specific issues that may be encountered during the enzymatic synthesis of β-D-allofuranosides.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Enzyme - Confirm enzyme activity with a known, reliable substrate. - Ensure proper protein folding and purification. - Check for the presence of necessary cofactors.
Suboptimal Reaction Conditions - Optimize pH, temperature, and buffer composition for the specific enzyme used. - Perform a time-course experiment to determine the optimal reaction duration.
Substrate Inhibition - High concentrations of the donor or acceptor substrate may inhibit the enzyme. - Test a range of substrate concentrations to identify optimal levels. - Consider a fed-batch approach for substrate addition.
Low Conversion to Furanoside Unfavorable Pyranose-Furanose Equilibrium - As the furanose form is a minor species at equilibrium, its low concentration can limit the reaction rate. - Consider strategies to "trap" the furanose form as a glycoside (see Q4 in FAQs).
Enzyme Specificity - The enzyme may have a strong preference for the pyranose form of allose as a substrate. - Screen different enzymes (glycosyltransferases, glycosidases) for activity with allose. - Consider protein engineering of a promising enzyme to alter its substrate specificity.
Product Hydrolysis Hydrolytic Side Activity of the Enzyme - If using a glycosidase for synthesis, the enzyme can also hydrolyze the product. - Optimize reaction conditions to favor synthesis over hydrolysis (e.g., high acceptor concentration, low water activity). - Stop the reaction at the point of maximum product accumulation. - Consider using an engineered glycosidase with reduced hydrolytic activity.

Experimental Protocols

General Protocol for Enzymatic Synthesis of a β-D-Allofuranoside using a Glycosidase

This protocol provides a general starting point for the synthesis of a β-D-allofuranoside using a commercially available or purified glycosidase with known transglycosylation activity.

  • Enzyme Preparation:

    • Dissolve the glycosidase in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) to a final concentration of 1-10 mg/mL.

    • If using an immobilized enzyme, prepare it according to the manufacturer's instructions.

  • Reaction Mixture Preparation:

    • Dissolve the activated donor sugar (e.g., p-nitrophenyl-β-D-allofuranoside) and the acceptor molecule in the reaction buffer. The molar ratio of acceptor to donor should be high (e.g., 5:1 to 10:1) to favor the transglycosylation reaction over hydrolysis.

    • The final concentration of the donor sugar can range from 10 to 100 mM.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme solution to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle agitation.

    • Monitor the reaction progress over time by taking aliquots and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Product Purification:

    • Once the maximum yield of the desired furanoside is reached, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by removing the immobilized enzyme.

    • Centrifuge the reaction mixture to remove any precipitated protein.

    • Purify the β-D-allofuranoside product from the reaction mixture using chromatographic techniques such as silica gel column chromatography or preparative HPLC.

Data Presentation

Table 1: Equilibrium Composition of D-Fructose in Aqueous Solution

Form Ring Size Anomer Percentage at Equilibrium
Fructopyranose6-memberedβ70%
Fructopyranose6-memberedα2%
Fructofuranose5-memberedβ23%
Fructofuranose5-memberedα5%

Data adapted from Chemistry LibreTexts.[2]

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Enzyme_Solubilization Enzyme Solubilization/ Immobilization Reaction_Incubation Incubation at Optimal Conditions Enzyme_Solubilization->Reaction_Incubation Substrate_Preparation Substrate & Acceptor Preparation Substrate_Preparation->Reaction_Incubation Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Incubation->Monitoring Reaction_Termination Reaction Termination Monitoring->Reaction_Termination Product_Purification Chromatographic Purification Reaction_Termination->Product_Purification Final_Product β-D-Allofuranoside Product_Purification->Final_Product

Caption: General workflow for the enzymatic synthesis of a β-D-allofuranoside.

Troubleshooting_Logic Start Low Yield of β-D-Allofuranoside Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Activate_Enzyme Verify enzyme activity with a control substrate. Check cofactors. Check_Enzyme->Activate_Enzyme No Check_Equilibrium Is pyranose-furanose equilibrium the limiting factor? Check_Conditions->Check_Equilibrium Yes Optimize_Conditions Optimize pH, temperature, and substrate concentrations. Check_Conditions->Optimize_Conditions No Check_Hydrolysis Is product hydrolysis occurring? Check_Equilibrium->Check_Hydrolysis No Trap_Furanose Use high acceptor concentration. Explore solvent engineering. Check_Equilibrium->Trap_Furanose Yes Minimize_Hydrolysis Stop reaction at peak yield. Use engineered enzyme. Check_Hydrolysis->Minimize_Hydrolysis Yes Success Improved Yield Check_Hydrolysis->Success No Activate_Enzyme->Start Optimize_Conditions->Start Trap_Furanose->Success Minimize_Hydrolysis->Success

Caption: A logical flowchart for troubleshooting low yields in β-D-allofuranoside synthesis.

References

improving the stability of beta-D-allofuranose derivatives for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of β-D-allofuranose derivatives for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, storage, and application of these compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving β-D-allofuranose derivatives.

Problem Potential Cause Recommended Solution
Loss of Compound Potency Over Time in Aqueous Solution Hydrolysis of the Glycosidic Bond: The furanoside ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening and loss of the active conformation. This process is accelerated at low pH.- Maintain Neutral pH: Buffer aqueous solutions to a pH range of 6.5-7.5. - Use Aprotic Solvents: Whenever possible, dissolve the compound in anhydrous aprotic solvents like DMSO or DMF for stock solutions. - Consider C-Glycoside Analogs: For long-term studies, consider synthesizing C-glycoside analogs of your β-D-allofuranose derivative. The carbon-carbon bond is significantly more resistant to hydrolysis than the C-O glycosidic bond.
Compound Degradation Upon Exposure to Air Oxidation: The furanose ring and its substituents can be susceptible to oxidation, leading to the formation of inactive byproducts.- Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas (e.g., argon or nitrogen). - Store Under Inert Atmosphere: Store both solid compounds and solutions under an inert atmosphere. - Add Antioxidants: For certain applications, the addition of a small amount of an antioxidant like BHT may be considered, but its compatibility with the experimental system must be verified.
Formation of Multiple Spots on TLC/HPLC Analysis of a Purified Compound Anomerization or Isomerization: The anomeric center (C1) can be labile under certain conditions, leading to a mixture of α and β anomers. Isomerization at other positions can also occur, particularly under basic conditions.- Confirm Anomeric Purity: Use NMR spectroscopy to confirm the anomeric configuration of the starting material. - Avoid Harsh pH Conditions: During workup and purification, avoid exposure to strong acids or bases. - Optimize Purification: Use neutral or slightly acidic purification conditions (e.g., silica gel chromatography with a non-polar to moderately polar eluent system).
Low Yields in Reactions Involving Allofuranose Derivatives Steric Hindrance and Ring Strain: The conformation of the furanose ring can create steric hindrance, affecting the accessibility of hydroxyl groups for reactions.- Use of Protecting Groups: Employ a strategic protecting group strategy to selectively block less reactive hydroxyl groups and direct the reaction to the desired position. - Optimize Reaction Conditions: Screen different solvents, temperatures, and catalysts to find the optimal conditions for your specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for β-D-allofuranose derivatives?

A1: The two primary degradation pathways are hydrolysis of the glycosidic bond, particularly under acidic conditions, and oxidation of the furanose ring or its substituents. The five-membered furanose ring is generally less stable than the six-membered pyranose ring, making it more susceptible to ring-opening.

Q2: How can I improve the long-term stability of my β-D-allofuranose derivative for storage?

A2: For long-term storage, it is recommended to store the compound as a dry, solid powder at -20°C or below, under an inert atmosphere (argon or nitrogen), and protected from light. If a solution is necessary, prepare it in an anhydrous aprotic solvent like DMSO and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the role of protecting groups in enhancing the stability of β-D-allofuranose derivatives?

A3: Protecting groups are crucial for both the synthesis and stability of furanose derivatives. During synthesis, they prevent unwanted side reactions and direct the desired chemical transformations. For stability, protecting groups can shield sensitive hydroxyl groups from oxidation and can also influence the conformation of the furanose ring, potentially making the glycosidic bond less susceptible to hydrolysis. The choice of protecting group depends on the specific synthetic route and the desired properties of the final compound.

Q4: Are there any analytical techniques specifically recommended for monitoring the stability of these derivatives?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This involves developing an HPLC method that can separate the intact β-D-allofuranose derivative from all its potential degradation products. This allows for the accurate quantification of the parent compound over time under various stress conditions. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study for β-D-Allofuranose Derivatives

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and degradation pathways of a β-D-allofuranose derivative.

1. Sample Preparation:

  • Prepare a stock solution of the β-D-allofuranose derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like quartz cuvette) to a UV lamp (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Table 1: Example Data from a Forced Degradation Study

Stress Condition% Degradation of Parent CompoundNumber of Major Degradation Products
0.1 M HCl, 60°C, 24h25.4%2
0.1 M NaOH, 60°C, 24h15.8%3
3% H₂O₂, RT, 24h10.2%1
80°C (solid), 48h5.1%1
UV light (254 nm), 24h8.7%2
Protocol 2: General Method for the Introduction of a Silyl Protecting Group

This protocol describes a general method for protecting a hydroxyl group on a β-D-allofuranose derivative with a tert-butyldimethylsilyl (TBDMS) group to enhance stability and aid in synthesis.

1. Materials:

  • β-D-allofuranose derivative

  • Anhydrous N,N-dimethylformamide (DMF)

  • Imidazole

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

2. Procedure:

  • Dissolve the β-D-allofuranose derivative (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add imidazole (1.5 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add TBDMSCl (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of methanol.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start β-D-Allofuranose Derivative Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (80°C, solid) start->thermal photo Photolytic Degradation (UV light, 254 nm) start->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc end Identify Degradation Products & Assess Stability hplc->end

Caption: Workflow for a forced degradation study of β-D-allofuranose derivatives.

Protecting_Group_Strategy start Unstable β-D-Allofuranose Derivative protect Introduce Protecting Groups (e.g., Silyl ethers, Benzyl ethers) start->protect Enhances Stability & Directs Reactivity reaction Perform Desired Chemical Transformation protect->reaction deprotect Remove Protecting Groups reaction->deprotect end Stable, Functionalized β-D-Allofuranose Derivative deprotect->end Hypothetical_Signaling_Pathway derivative β-D-Allofuranose Derivative receptor Membrane Receptor derivative->receptor g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activity) pka->cellular_response

addressing challenges in the conformational analysis of flexible furanose rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conformational analysis of flexible furanose rings. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental and computational analyses.

Frequently Asked Questions (FAQs)

Q1: Why is the conformational analysis of furanose rings so challenging compared to pyranose rings?

A1: The primary challenge lies in the inherent flexibility of the five-membered furanose ring. Unlike the more rigid six-membered pyranose ring, which typically adopts a stable chair conformation, the furanose ring exists as a dynamic equilibrium of multiple, low-energy conformers.[1][2][3][4][5] This rapid interconversion between different puckered forms, often visualized on a pseudorotational wheel, makes it difficult to isolate and characterize a single dominant conformation.[6][7] This flexibility complicates both experimental measurements, which yield averaged data, and computational modeling, which requires extensive sampling of the conformational landscape.[1][8][9]

Q2: What are the most common conformations of a furanose ring?

A2: Furanose ring conformations are typically described as envelope (E) or twist (T) forms.[6][7] In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The entire conformational landscape can be mapped on a pseudorotational wheel, which describes the continuous transition between these forms.[6][7]

Q3: What is the two-state model, and is it always reliable?

A3: The two-state model is a common simplification used to interpret NMR data for furanose rings.[1] It assumes that the ring primarily populates two major conformational states, typically in the North (N) and South (S) regions of the pseudorotational wheel.[1] While this model can be a useful approximation, its validity has been questioned, as some furanosides may populate a continuum of states or more than two distinct conformations.[1][10] Molecular dynamics simulations have shown that for some systems, a two-state model is a reasonable description, while for others, it is an oversimplification.[11]

Troubleshooting Guides

Experimental Analysis (NMR Spectroscopy)

Problem 1: My experimental ³JHH coupling constants don't match any single, ideal furanose conformation.

  • Cause: This is a common and expected observation due to the high flexibility of the furanose ring. The measured coupling constants are a population-weighted average of the coupling constants for all the conformations present in solution.[1][2]

  • Solution:

    • Do not assume a single conformation. Instead, use the experimental data to determine the relative populations of different conformers.

    • Employ a computational approach in conjunction with your experimental data. Use quantum mechanics (QM) or molecular mechanics (MM) to calculate the theoretical ³JHH values for a range of possible conformations.

    • Perform a population analysis. Fit the experimentally observed coupling constants to a weighted average of the calculated values for different conformers to estimate their populations. The widely used two-state model can be a starting point, but be prepared to consider more complex equilibria.[1]

Problem 2: I am observing zero or very small coupling constants between vicinal protons (e.g., J₁,₂ or J₃,₄ ≈ 0 Hz).

  • Cause: According to the Karplus relationship, a zero coupling constant indicates a dihedral angle of approximately 90° between the coupled protons.[12] This is a strong indicator of a specific ring pucker that orients the protons in this manner.

  • Solution:

    • Use this as a key structural constraint. A zero coupling constant provides valuable information to narrow down the possible dominant conformations. For example, a lack of coupling between H1 and H2 is indicative of certain envelope or twist conformations.[2]

    • Consult reference data. Compare your observed coupling constants to published data for furanosides with known, restricted conformations to identify the likely pucker.[12][13]

Computational Analysis (Molecular Dynamics & Quantum Mechanics)

Problem 3: My molecular dynamics (MD) simulations are not converging, or the conformational populations fluctuate significantly.

  • Cause: The flexibility of the furanose ring and the low energy barriers between conformers mean that very long simulation times are often required to achieve adequate sampling of the conformational space.[1] Short simulations may get trapped in local energy minima.

  • Solution:

    • Increase simulation time. Extend your MD simulations to ensure that the system has had sufficient time to explore all relevant conformational states.

    • Use enhanced sampling techniques. Methods like replica exchange molecular dynamics (REMD) can help to overcome energy barriers and improve conformational sampling.[10]

    • Analyze convergence. Use metrics like root-mean-square deviation (RMSD) clustering or principal component analysis (PCA) of the ring dihedral angles to assess whether your simulations have converged.

Problem 4: The conformational energies and populations from my calculations are highly dependent on the force field or level of theory used.

  • Cause: The calculated energies of furanose conformers can be very sensitive to the parameters used in molecular mechanics force fields and the basis sets and functionals used in quantum mechanics calculations.[8][14][15] Different methods may yield different results.

  • Solution:

    • Choose a carbohydrate-specific force field. For molecular mechanics, use force fields that have been specifically parameterized for carbohydrates, such as GLYCAM, CHARMM, or AMBER.[16][17]

    • Cross-validate with different methods. If computationally feasible, perform calculations with different levels of theory (e.g., various DFT functionals or even higher-level methods like MP2) to check the consistency of your results.[4][15]

    • Compare with experimental data. The ultimate validation of your computational model is its ability to reproduce experimental observables, such as NMR coupling constants.[18]

Experimental Protocols

Key Experiment: NMR-Based Conformational Population Analysis

This protocol outlines the general workflow for determining the conformational populations of a furanoside in solution using a combination of NMR spectroscopy and computational chemistry.

1. NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the purified furanoside in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Spectra Acquisition: On a high-field NMR spectrometer (≥600 MHz), acquire the following spectra:

    • 1D ¹H NMR

    • 2D ¹H-¹H COSY (Correlation Spectroscopy) to assign proton connectivities.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proton-proton distances.

  • Data Processing: Process the spectra and accurately measure the ³JHH coupling constants for the ring protons.

2. Computational Modeling:

  • Conformational Search:

    • Generate a library of possible furanose conformations (envelope and twist forms) covering the entire pseudorotational wheel.

    • Perform geometry optimization and energy calculation for each conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).[6]

  • Calculation of NMR Parameters:

    • For each optimized low-energy conformer, calculate the theoretical ³JHH coupling constants using a specialized method (e.g., DFT with an appropriate functional).

3. Population Analysis:

  • Two-State Model: As a first approximation, assume a dynamic equilibrium between the lowest energy North (N) and South (S) conformers. Use the following equation to relate the experimental coupling constant (J_obs) to the calculated values for the N (J_N) and S (J_S) conformers and their respective populations (X_N and X_S):

    • J_obs = X_N * J_N + X_S * J_S

    • X_N + X_S = 1

  • Multi-State Model: If the two-state model provides a poor fit, extend the analysis to include more conformers.

Data Presentation

Table 1: Example Theoretical ³JHH Coupling Constants (Hz) for Idealized Furanose Conformations

Conformation³J₁,₂³J₂,₃³J₃,₄
North (N-type)~8.0~5.0~7.0
South (S-type)~1.0~6.0~0.5
East (E-type)~4.0~0.5~4.0
West (W-type)~4.0~8.0~4.0

Note: These are representative values and the actual calculated values will depend on the specific furanoside and the level of theory used.

Visualizations

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Population Analysis sample_prep Sample Preparation nmr_acq NMR Data Acquisition (¹H, COSY, NOESY) sample_prep->nmr_acq data_proc Data Processing (Measure ³JHH) nmr_acq->data_proc pop_fit Fit Experimental ³JHH to Calculated Values data_proc->pop_fit Experimental ³JHH values conf_search Conformational Search (DFT/MM) calc_j Calculate Theoretical ³JHH for each conformer conf_search->calc_j calc_j->pop_fit Theoretical ³JHH values result Determine Conformational Populations (N, S, etc.) pop_fit->result

Caption: Workflow for NMR-based conformational analysis of furanose rings.

pseudorotation_wheel cluster_north North (N) cluster_south South (S) cluster_east East (E) cluster_west West (W) center Planar N ³E E₄ center->N S E₃ ⁴E center->S E ⁰E E₁ center->E W ²E E₂ center->W N->E Twist (T) S->W E->S W->N

Caption: Pseudorotational wheel illustrating furanose ring conformations.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Troubleshooting Path cluster_outcome Desired Outcome start Conformational Analysis Challenge exp_mismatch Experimental data doesn't fit single model start->exp_mismatch comp_unstable Computational results are inconsistent/unstable start->comp_unstable sol_exp Assume equilibrium Use multi-state model exp_mismatch->sol_exp sol_comp Increase simulation time Use specific force fields Cross-validate methods comp_unstable->sol_comp outcome Accurate Conformational Population Model sol_exp->outcome sol_comp->outcome

Caption: Troubleshooting logic for furanose conformational analysis.

References

refinement of NMR spectroscopy techniques for beta-D-allofuranose structural elucidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing NMR spectroscopy for the structural elucidation of beta-D-allofuranose. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the NMR analysis of this compound and other furanosides.

Q1: My ¹H NMR spectrum shows severe signal overlap in the 3.5-4.5 ppm region. How can I resolve these signals?

A1: Signal overlap is a frequent challenge in carbohydrate NMR due to the similar chemical environments of the ring protons.[1][2] To address this, you can:

  • Utilize 2D NMR techniques: Experiments like COSY, TOCSY, and HSQC can help disperse the signals into a second dimension, aiding in the assignment of individual protons.[3]

  • Vary the solvent: Changing the solvent (e.g., from D₂O to DMSO-d₆) can alter the chemical shifts of the protons and potentially resolve overlapping signals.

  • Adjust the temperature: Temperature changes can affect the conformation of the furanose ring and the hydrogen bonding network, which may lead to better signal dispersion.

  • Use higher field strength NMR instruments: A spectrometer with a higher magnetic field will provide better signal dispersion.

Q2: I am struggling to determine the anomeric configuration (α vs. β) of my allofuranose sample. Which NMR parameters are most reliable?

A2: The anomeric configuration can be determined by examining the following parameters:

  • ¹H Chemical Shift of H-1: Generally, the anomeric proton (H-1) of the α-anomer resonates at a lower field (higher ppm) compared to the β-anomer.[3]

  • ³J(H1,H2) Coupling Constant: The coupling constant between H-1 and H-2 is typically larger for the α-anomer (around 3-5 Hz) than for the β-anomer (around 0-2 Hz) in furanoses.

  • ¹³C Chemical Shift of C-1: The anomeric carbon (C-1) of the α-anomer usually has a higher chemical shift compared to the β-anomer.

Q3: My NOESY/ROESY spectra show ambiguous or weak cross-peaks, making conformational analysis difficult. What can I do to improve the results?

A3: The flexibility of the furanose ring can lead to averaged NOE/ROE effects, resulting in weak or ambiguous cross-peaks.[4][5] To optimize these experiments:

  • Choose the right experiment: For molecules in the medium-sized range (around 1000-2000 Da), the NOE effect can be close to zero. In such cases, a ROESY experiment is preferable as the ROE is always positive.[6][7]

  • Optimize the mixing time: The mixing time is a crucial parameter. For small molecules, longer mixing times (e.g., 500 ms) may be necessary, while for larger molecules, shorter mixing times (e.g., 100-200 ms) are often used to minimize spin diffusion.[6] It is advisable to run a series of experiments with varying mixing times.

  • Sample preparation: Ensure your sample is free of dissolved oxygen, which can quench the NOE effect. This can be achieved by using the freeze-pump-thaw method.[6]

Q4: How can I differentiate between intra-residue and inter-residue correlations in my 2D NMR spectra for an oligosaccharide containing allofuranose?

A4:

  • COSY and TOCSY: These experiments primarily show correlations between protons within the same sugar residue (intra-residue). A TOCSY experiment with a long mixing time can reveal the entire spin system of a single residue.

  • HMBC: This experiment is key for identifying inter-residue linkages. It shows correlations between protons and carbons that are two or three bonds apart, which can include correlations across the glycosidic bond (e.g., from the anomeric proton of one residue to the carbon at the linkage position of the adjacent residue).

  • NOESY/ROESY: These experiments show through-space correlations. Inter-residue NOEs/ROEs will be observed between protons on adjacent sugar units that are spatially close, providing information about the conformation around the glycosidic linkage.

Quantitative Data for this compound

The following table summarizes the reported ¹³C NMR chemical shifts for this compound in D₂O. Note that ¹H NMR data for this compound is not extensively reported in the literature, and the provided ¹H values are typical ranges observed for furanosides.

Atom¹³C Chemical Shift (ppm)[8]Typical ¹H Chemical Shift Range (ppm)Typical ³J(H,H) Coupling Constant Range (Hz)
C-1102.05.0 - 5.3J(1,2) ≈ 0-2
C-275.84.0 - 4.3J(2,3) ≈ 3-6
C-370.54.1 - 4.4J(3,4) ≈ 3-6
C-482.04.2 - 4.5J(4,5) ≈ 5-8
C-572.83.8 - 4.1J(5,6a), J(5,6b) ≈ 2-7
C-663.93.6 - 3.8J(6a,6b) ≈ 11-13

Experimental Protocols

The following are detailed methodologies for key NMR experiments in the structural elucidation of this compound.

Sample Preparation
  • Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.6 mL of high-purity deuterated solvent (e.g., D₂O or DMSO-d₆).

  • For experiments in D₂O, lyophilize the sample from D₂O two to three times to minimize the residual HDO signal.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For NOESY/ROESY experiments, degas the sample using the freeze-pump-thaw method to remove dissolved oxygen.[6]

1D ¹H NMR
  • Purpose: To obtain a general overview of the proton signals and to check for sample purity.

  • Typical Parameters:

    • Pulse sequence: zg30 or zg

    • Number of scans (ns): 16-64

    • Relaxation delay (d1): 1-2 s

    • Acquisition time (aq): 2-4 s

    • Spectral width (sw): 12-16 ppm

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds. This helps in tracing the connectivity of protons within the furanose ring.

  • Typical Parameters:

    • Pulse sequence: cosygpmf or cosy

    • Number of scans (ns): 2-8

    • Relaxation delay (d1): 1.5-2 s

    • Number of increments in F1 (td(F1)): 256-512

    • Spectral width (sw) in F1 and F2: 10-12 ppm

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate each proton with its directly attached carbon atom. This is crucial for assigning the ¹³C spectrum based on the assigned ¹H spectrum.[9]

  • Typical Parameters:

    • Pulse sequence: hsqcedetgpsp (for multiplicity editing)

    • Number of scans (ns): 2-4

    • Relaxation delay (d1): 1.5-2 s

    • Number of increments in F1 (td(F1)): 128-256

    • Spectral width (sw) in F2 (¹H): 10-12 ppm

    • Spectral width (sw) in F1 (¹³C): 120-160 ppm

    • One-bond coupling constant (¹JCH): 140-150 Hz

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is essential for confirming the carbon skeleton and for determining the linkage between sugar residues in oligosaccharides.

  • Typical Parameters:

    • Pulse sequence: hmbcgplpndqf

    • Number of scans (ns): 8-32

    • Relaxation delay (d1): 1.5-2 s

    • Number of increments in F1 (td(F1)): 256-512

    • Spectral width (sw) in F2 (¹H): 10-12 ppm

    • Spectral width (sw) in F1 (¹³C): 180-200 ppm

    • Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy)
  • Purpose: To identify protons that are close in space (through-space correlations), providing information about the 3D structure and conformation of the furanose ring.[4]

  • Typical Parameters:

    • Pulse sequence: noesygpph (NOESY) or roesygpph (ROESY)

    • Number of scans (ns): 8-32

    • Relaxation delay (d1): 2-3 s

    • Number of increments in F1 (td(F1)): 256-512

    • Spectral width (sw) in F1 and F2: 10-12 ppm

    • Mixing time (d8 for NOESY, p15 for ROESY): Varies depending on molecular size; typically 100-800 ms for NOESY and 150-300 ms for ROESY. It is recommended to run a series of experiments with different mixing times.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation start Allofuranose Sample dissolve Dissolve in D2O start->dissolve lyophilize Lyophilize (x3) dissolve->lyophilize transfer Transfer to NMR Tube lyophilize->transfer degas Degas (for NOE/ROE) transfer->degas nmr_1d 1D ¹H NMR degas->nmr_1d nmr_cosy 2D COSY nmr_1d->nmr_cosy nmr_hsqc 2D HSQC nmr_cosy->nmr_hsqc nmr_hmbc 2D HMBC nmr_hsqc->nmr_hmbc nmr_noesy_roesy 2D NOESY/ROESY nmr_hmbc->nmr_noesy_roesy assign_1h Assign ¹H Signals (COSY, TOCSY) nmr_noesy_roesy->assign_1h assign_13c Assign ¹³C Signals (HSQC, HMBC) assign_1h->assign_13c confirm_structure Confirm Covalent Structure (HMBC) assign_13c->confirm_structure conformational_analysis Conformational Analysis (NOESY/ROESY, J-Couplings) confirm_structure->conformational_analysis final_structure Final 3D Structure conformational_analysis->final_structure

Caption: Experimental workflow for the structural elucidation of this compound.

Logical Relationships in Spectral Interpretation

spectral_interpretation cluster_1d 1D NMR cluster_2d_homo 2D Homonuclear cluster_2d_hetero 2D Heteronuclear cluster_interpretation Structural Information nmr_1h ¹H Spectrum cosy COSY nmr_1h->cosy Input noesy NOESY/ROESY nmr_1h->noesy Input hsqc HSQC nmr_1h->hsqc Input nmr_13c ¹³C Spectrum nmr_13c->hsqc Input proton_connectivity Proton Connectivity cosy->proton_connectivity Yields conformation 3D Conformation & Stereochemistry noesy->conformation Yields proton_carbon_attachment Proton-Carbon One-Bond Attachment hsqc->proton_carbon_attachment Yields hmbc HMBC carbon_skeleton Carbon Skeleton & Linkages hmbc->carbon_skeleton Yields proton_connectivity->hsqc Aids proton_connectivity->conformation Aids proton_carbon_attachment->hmbc Aids carbon_skeleton->conformation Constrains

References

Technical Support Center: Optimization of Computational Models for Predicting beta-D-allofuranose Conformation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the computational modeling of beta-D-allofuranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their computational experiments for accurate conformational prediction of this important furanose sugar.

Frequently Asked Questions (FAQs)

Q1: Why are my molecular mechanics (MM) simulations not accurately predicting the conformation of this compound?

A1: Standard molecular mechanics force fields, such as the General Amber Force Field (GAFF), often struggle to accurately model the complex conformational landscape of furanose rings.[1] This is primarily due to the subtle interplay of stereoelectronic effects, like the gauche and anomeric effects, which are not always perfectly captured by generic parameters. For more accurate predictions, it is often necessary to use specialized carbohydrate force fields like GLYCAM or to re-parameterize the dihedral angle terms for the furanose ring based on higher-level quantum mechanics (QM) calculations.

Q2: What is the "two-state model" for furanose conformation, and is it applicable to this compound?

A2: The two-state model is a simplified representation of furanose ring puckering, where the ring is assumed to exist in a dynamic equilibrium between two major conformations, termed "North" (C3'-endo) and "South" (C2'-endo) on the pseudorotational wheel.[2] While this model is a useful approximation for many furanosides, its validity can be limited, especially for sugars with unusual substitution patterns or in specific solvent environments.[2] For some furanoses, a three-state model or even a continuous distribution of conformations may be more appropriate.[2] The applicability of the two-state model to this compound should be validated by comparing simulation results with experimental data (e.g., NMR J-couplings) or with higher-level QM calculations.

Q3: How does the choice of solvent model impact the predicted conformation of this compound?

A3: The solvent environment has a significant influence on the conformational preferences of carbohydrates. Explicit solvent models, where individual solvent molecules are included in the simulation, are generally recommended over implicit solvent models for accurately capturing the specific hydrogen bonding interactions between the sugar and the solvent. These interactions can stabilize or destabilize certain ring conformations and rotamers of the exocyclic groups. The choice of water model (e.g., TIP3P, SPC/E) can also have an impact on the results.

Q4: When should I use Density Functional Theory (DFT) instead of Molecular Mechanics (MM) for studying this compound conformation?

A4: DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, the potential energy surface of a molecule compared to MM. You should consider using DFT in the following scenarios:

  • Parameterization: To generate accurate energy profiles for dihedral angle scans, which are then used to parameterize MM force fields.

  • Validation: To validate the conformations and relative energies predicted by MM simulations.

  • High Accuracy Required: When a highly accurate determination of the relative energies of different conformers is crucial for your research question.

However, DFT calculations are significantly more computationally expensive than MM simulations and are generally not feasible for long-timescale molecular dynamics simulations of large systems.

Troubleshooting Guides

Guide 1: Improving the Accuracy of Molecular Mechanics Simulations

Issue: Your MM simulations are producing a single, rigid conformation of this compound, or the predicted dominant conformation does not agree with experimental data.

Solution Workflow:

  • Force Field Selection:

    • Problem: Use of a general-purpose force field.

    • Recommendation: Switch to a carbohydrate-specific force field like GLYCAM. These force fields have been parameterized specifically for sugars and often provide more accurate results.

  • Dihedral Parameter Refinement (if necessary):

    • Problem: Even with a specialized force field, the parameters may not be optimal for your specific derivative of this compound.

    • Recommendation: Perform a relaxed scan of the key furanose ring dihedral angles using a DFT method to obtain a high-quality potential energy surface. Then, fit the dihedral parameters of your MM force field to reproduce this QM energy profile. A detailed protocol for this process is provided below.

  • Solvation:

    • Problem: Using an implicit solvent model.

    • Recommendation: Use an explicit solvent model (e.g., TIP3P water) with a sufficiently large solvent box to properly solvate the sugar.

  • Simulation Time:

    • Problem: Insufficient simulation time to sample all relevant conformations.

    • Recommendation: Extend the simulation time to ensure that the system has adequately explored the conformational space. Check for convergence of key properties like RMSD and ring pucker parameters.

Guide 2: Addressing Common GROMACS Errors in Carbohydrate Simulations

Issue: You are encountering specific error messages when setting up or running simulations of this compound in GROMACS.

Error Message Common Cause Troubleshooting Steps
Atomtype not foundThe atom types in your coordinate file (.gro or .pdb) do not match the definitions in the force field files. This is common when mixing force fields (e.g., a protein force field with GLYCAM for the sugar).1. Ensure you are using a consistent naming scheme for your atoms. 2. Check that you have included the correct force field parameter files (.itp and .ff directories) in your topology file (.top). 3. If combining force fields, make sure the #include statements are in the correct order in your topology file.
[ moleculetype ] for SOL not foundThe topology for the water molecules (SOL) is not correctly included.1. Ensure that your main topology file has an #include statement pointing to the .itp file for your chosen water model (e.g., tip3p.itp). 2. Verify that the residue name for water in your coordinate file matches the name in the .itp file (e.g., SOL).
LINCS warnings or system blowing upHigh forces in the system, often due to a poor starting structure, incorrect parameters, or a bad energy minimization.1. Ensure your initial structure is reasonable (no atomic clashes). 2. Perform a thorough energy minimization before starting your production simulation. A multi-step minimization (steepest descent followed by conjugate gradient) is recommended. 3. If the issue persists, check your custom dihedral parameters for any unusually high energy barriers.

Experimental Protocols & Data

Protocol 1: Dihedral Angle Parameterization for the Furanose Ring

This protocol outlines the steps to re-parameterize a dihedral angle in the furanose ring using Gaussian for QM calculations and an MM software package (like Amber or GROMACS) for the fitting.

Workflow Diagram:

Dihedral_Parameterization cluster_QM Quantum Mechanics (Gaussian) cluster_MM Molecular Mechanics (Amber/GROMACS) A 1. Generate Initial Conformer B 2. Constrained Geometry Optimization (Relaxed Scan) A->B Dihedral Angle Range C 3. Extract QM Energy Profile B->C F 6. Fit Dihedral Parameters C->F QM Target Energy D 4. MM Scan with Zeroed Dihedral E 5. Calculate MM Energy Profile (excluding target dihedral) D->E E->F G 7. Validate New Parameters F->G

Workflow for dihedral angle parameterization.

Methodology:

  • Generate Initial Conformer: Start with a reasonable 3D structure of this compound.

  • Constrained Geometry Optimization (Relaxed Scan):

    • Using a QM software like Gaussian, perform a relaxed potential energy surface scan for the dihedral angle of interest. This means that at each step of the scan, the dihedral angle is fixed, while all other degrees of freedom are allowed to relax.

    • A recommended level of theory for this is B3LYP/6-31G*.

    • Scan the dihedral angle over 360 degrees in increments of 10-15 degrees.

  • Extract QM Energy Profile: From the output of the scan, extract the energy at each dihedral angle to create the target QM energy profile.

  • MM Scan with Zeroed Dihedral: In your MM software, set the force constant of the target dihedral angle to zero.

  • Calculate MM Energy Profile: Perform a constrained minimization at each dihedral angle from the QM scan. This will give you the MM energy contribution from all terms except the dihedral you are parameterizing.

  • Fit Dihedral Parameters: The difference between the QM energy profile and the MM energy profile (from step 5) is the energy that needs to be described by your new dihedral parameters. Use a fitting tool to determine the appropriate Fourier series terms (periodicity, force constant, and phase angle) for your dihedral.

  • Validate New Parameters: Implement the new parameters into your force field and run a new MM scan. The resulting energy profile should now closely match the original QM profile.

Protocol 2: Molecular Dynamics Simulation of this compound in Water

Workflow Diagram:

MD_Workflow A 1. Prepare Topology and Coordinate Files B 2. Create Solvent Box A->B C 3. Add Ions B->C D 4. Energy Minimization C->D E 5. NVT Equilibration D->E Constant Volume & Temperature F 6. NPT Equilibration E->F Constant Pressure & Temperature G 7. Production MD F->G H 8. Analysis G->H

General workflow for a molecular dynamics simulation.

Methodology:

  • Prepare Topology and Coordinate Files: Generate the topology and coordinate files for this compound using a tool like tleap in AmberTools with the GLYCAM force field.

  • Create Solvent Box: Place the molecule in a periodic box of water (e.g., TIP3P). Ensure a minimum distance of 10-12 Å between the solute and the box edges.

  • Add Ions: Add ions to neutralize the system and to achieve a desired salt concentration.

  • Energy Minimization: Perform a robust energy minimization to remove any bad contacts. A two-stage minimization (steepest descent followed by conjugate gradient) is recommended.

  • NVT Equilibration: Equilibrate the system at a constant volume and temperature (e.g., 300 K) for 100-200 ps. Use position restraints on the solute to allow the solvent to relax around it.

  • NPT Equilibration: Continue equilibration at constant pressure (e.g., 1 bar) and temperature for a longer period (e.g., 500 ps to 1 ns), gradually reducing the position restraints on the solute.

  • Production MD: Run the production simulation for the desired length of time (typically tens to hundreds of nanoseconds) without any restraints.

  • Analysis: Analyze the trajectory to determine conformational populations, ring puckering parameters, and other properties of interest.

Data Presentation: Predicted Conformational Properties of this compound

The following tables provide representative data for the conformational analysis of this compound. Note that the exact energy values are highly dependent on the computational method and solvent model used. The data presented here is based on DFT calculations of related hexopyranoses and serves as a guideline for expected values.

Table 1: Relative Energies of this compound Conformers (Gas Phase, DFT)

ConformerRing PuckerRelative Energy (kcal/mol)
14C1 (Chair)0.00
21C4 (Chair)5.5 - 6.5
3Skew-Boat4.0 - 5.0
4Boat6.0 - 7.0

Table 2: Recommended DFT Functionals and Basis Sets for Carbohydrate Conformational Analysis

FunctionalBasis SetNotes
M06-2X6-311+G(d,p)Good for general-purpose conformational analysis.
B3LYP-D36-311+G(d,p)Includes dispersion correction, which can be important for non-covalent interactions.
ωB97X-D6-311+G(d,p)A range-separated hybrid functional that often performs well for non-covalent interactions.

Note: It is always recommended to benchmark different functionals for your specific system of interest.

References

Technical Support Center: Anomerization Control in β-D-Allofuranose Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-D-allofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent anomerization and control stereoselectivity during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a problem for β-D-allofuranose reactions?

A1: Anomerization is the interconversion between the α and β anomers of a cyclic sugar. For β-D-allofuranose, the anomeric carbon (C1) can exist in two stereoisomeric forms. In solution, furanoses can undergo mutarotation, a process where they reversibly open to the acyclic aldehyde form and then re-close to form either the α or β anomer. This equilibrium can lead to a mixture of anomers in your final product, reducing the yield of the desired β-isomer and complicating purification. Controlling anomerization is crucial for synthesizing stereochemically pure compounds, which is often a requirement in drug development and biological studies.

Q2: What are the key factors that influence the anomerization of β-D-allofuranose?

A2: The primary factors influencing anomerization include:

  • Protecting Groups: The nature and placement of protecting groups on the sugar ring can lock the furanose conformation and sterically hinder attack from one face, thereby favoring the formation of a specific anomer.

  • Reaction Conditions: Parameters such as temperature, solvent polarity, and the presence of Lewis acids or bases can significantly affect the rate and equilibrium of anomerization.

  • Leaving Group: In glycosylation reactions, the nature of the leaving group at the anomeric position influences the reaction mechanism (SN1 vs. SN2) and, consequently, the stereochemical outcome.

Q3: Are there general strategies to favor the formation of β-D-allofuranosides?

A3: Yes, several strategies can be employed:

  • Use of Bulky Protecting Groups: Introducing bulky protecting groups, particularly at the C2 and C3 positions, can sterically direct incoming nucleophiles to the β-face of the furanose ring. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used for this purpose.

  • Conformationally Restricting Protecting Groups: Cyclic protecting groups that span two hydroxyl groups can lock the furanose ring in a specific conformation that favors the formation of the β-anomer. For example, a 3,5-O-di-tert-butylsilylene group has been shown to be effective in promoting β-selectivity in the glycosylation of arabinofuranosides, a strategy that can be adapted for allofuranose.[1]

  • Neighboring Group Participation: While less common for achieving β-selectivity with furanosides (it typically leads to 1,2-trans products, which would be α for allofuranose), the choice of a participating protecting group at C2 (e.g., an acetyl or benzoyl group) can influence the stereochemical outcome and should be considered in the overall synthetic strategy.

  • Optimization of Reaction Conditions: Low temperatures generally favor kinetic control and can enhance stereoselectivity. The choice of solvent can also play a crucial role; non-polar solvents may favor SN2-like reactions, which can lead to inversion of configuration at the anomeric center.

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of α and β anomers of the D-allofuranoside product.

This is a common issue arising from the anomerization of the starting material or reaction intermediates.

Troubleshooting Steps:

  • Protecting Group Strategy:

    • Verify the stability of your protecting groups: Ensure they are stable under the reaction conditions and are not being partially cleaved, which could lead to anomerization.

    • Consider bulkier silyl ethers: If you are using smaller silyl groups (e.g., TMS), consider switching to TBDMS or TIPS on the hydroxyl groups, especially at C2 and C3, to increase steric hindrance on the α-face.

    • Introduce a cyclic protecting group: A 3,5-O-di-tert-butylsilylene or a similar cyclic protecting group can lock the furanose ring in a conformation that favors β-glycosylation.

  • Reaction Conditions:

    • Lower the reaction temperature: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. This often enhances selectivity by favoring the kinetically controlled product.

    • Solvent Effects: Investigate the effect of different solvents. A switch from a polar, coordinating solvent to a non-polar, non-coordinating solvent like toluene or diethyl ether might favor an SN2-like mechanism, potentially leading to higher β-selectivity if starting from an α-configured donor.

    • Activator/Promoter Choice: The choice of activator for the glycosyl donor is critical. For thioglycosides, promoters like N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH) are common. The concentration and type of acid can influence the anomeric ratio.

Workflow for Optimizing β-Selectivity

G cluster_pg Protecting Group Modifications cluster_cond Reaction Condition Adjustments start Anomeric Mixture Observed pg Evaluate Protecting Group Strategy start->pg cond Optimize Reaction Conditions start->cond pg1 Increase Steric Bulk (e.g., TBDMS, TIPS) pg->pg1 pg2 Introduce Conformationally Restricting Group (e.g., 3,5-O-silylene) pg->pg2 cond1 Lower Reaction Temperature cond->cond1 cond2 Screen Solvents (Polar vs. Non-polar) cond->cond2 cond3 Vary Activator/Promoter System cond->cond3 char Characterize Anomeric Ratio (NMR) end Proceed with Synthesis char->end Desired β-selectivity achieved pg1->char pg2->char cond1->char cond2->char cond3->char

Caption: Troubleshooting workflow for improving β-selectivity.

Issue 2: I am observing ring-opening or rearrangement to the pyranose form.

Under strongly acidic or basic conditions, the furanose ring can be labile and may open or rearrange to the more thermodynamically stable pyranose form.

Troubleshooting Steps:

  • Control pH:

    • Avoid strongly acidic conditions: If your reaction requires an acid catalyst, use the mildest acid possible and only in catalytic amounts. Consider using a buffered system if compatible with your reaction.

    • Avoid strongly basic conditions: If a base is required, use a non-nucleophilic, hindered base. Prolonged exposure to strong bases can promote ring opening.

  • Protecting Group Selection:

    • Anomeric Protection: The anomeric hydroxyl group is the most reactive. Protecting it early in the synthetic sequence as a stable glycoside (e.g., a thioglycoside) will lock the furanose ring and prevent rearrangement.

  • Temperature Control:

    • Maintain low temperatures: Higher temperatures can provide the activation energy needed for ring opening and rearrangement.

Quantitative Data Summary

While specific quantitative data for the glycosylation of D-allofuranose is scarce in the literature, the following table provides representative data from related furanoside systems that illustrate the impact of protecting groups and reaction conditions on anomeric selectivity. These trends are expected to be applicable to the synthesis of β-D-allofuranosides.

Glycosyl DonorAcceptorProtecting GroupsPromoter/ConditionsSolventAnomeric Ratio (α:β)Reference
D-Arabinofuranosyl thioglycosidePrimary Alcohol3,5-O-di-tert-butylsilyleneNIS/AgOTfCH₂Cl₂Predominantly β[1]
L-Arabinofuranosyl thioglycosideSecondary Alcohol2,3-O-xylylene, 5-O-benzoylNIS/TfOHCH₂Cl₂>20:1 (β:α)[2]
D-Xylulofuranosyl thioglycosidePrimary Alcohol3,4-O-xylylene, 1-O-benzoylNIS/TfOHCH₂Cl₂>10:1 (β:α)[3]

Key Experimental Protocols

The following are generalized protocols that can be adapted for the β-selective glycosylation of D-allofuranose derivatives. Note: These protocols require optimization for specific substrates and should be performed under an inert atmosphere with anhydrous solvents.

Protocol 1: Glycosylation using a 3,5-O-Di-tert-butylsilylene Protected Allofuranosyl Thioglycoside

This protocol is adapted from a method shown to be highly β-selective for arabinofuranosides.[1]

  • Preparation of the Glycosyl Donor: Synthesize the 2-O-protected-3,5-O-di-tert-butylsilylene-1-thio-D-allofuranoside. The choice of the C2 protecting group (e.g., benzyl ether) is important as it will influence reactivity.

  • Glycosylation Reaction:

    • To a flame-dried flask under an inert atmosphere, add the allofuranosyl donor (1.2 eq), the glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves.

    • Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the reaction mixture to -78 °C.

    • In a separate flask, dissolve N-iodosuccinimide (NIS, 1.5 eq) and a catalytic amount of silver trifluoromethanesulfonate (AgOTf, 0.1 eq) in anhydrous CH₂Cl₂.

    • Add the NIS/AgOTf solution dropwise to the reaction mixture.

    • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through Celite®.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Signaling Pathway for β-Selective Glycosylation

G Donor Allofuranosyl Donor (α-thioglycoside) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Acceptor Acceptor Alcohol (ROH) Acceptor->Intermediate Nucleophilic Attack (β-face favored) Promoter Promoter (NIS/AgOTf) Promoter->Intermediate Product β-D-Allofuranoside Intermediate->Product

Caption: Proposed pathway for β-selective allofuranosylation.

Protocol 2: Characterization of Anomeric Ratio by ¹H NMR Spectroscopy

Accurate determination of the α:β ratio is crucial for optimizing reaction conditions.

  • Sample Preparation: Dissolve a small amount of the crude, dried reaction mixture in an appropriate deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis:

    • Identify the signals corresponding to the anomeric protons (H1) of the α and β products. The anomeric proton of the β-furanoside is typically a singlet or a narrow doublet with a small J-coupling constant (J₁‚₂ ≈ 0-2 Hz), while the α-anomer often shows a larger coupling constant (J₁‚₂ ≈ 3-5 Hz).[4] The chemical shifts of the anomeric protons will also be distinct.

    • Integrate the well-resolved signals of the anomeric protons for both anomers.

    • The ratio of the integrals will give the anomeric ratio of the products. 2D NMR techniques like COSY and HSQC can be used to confirm the assignments of the anomeric signals.[4][5]

References

purification challenges of beta-D-allofuranose from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of β-D-allofuranose from complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of β-D-allofuranose, offering potential causes and solutions.

Chromatography Issues

Problem: Poor resolution between β-D-allofuranose and other isomers (e.g., β-D-allopyranose).

Possible Causes:

  • Inappropriate Stationary Phase: The chosen column packing may not have the selectivity for furanose and pyranose ring structures.

  • Suboptimal Mobile Phase: The solvent system may not be effectively differentiating between the isomers.

  • Column Overloading: Injecting too concentrated a sample can lead to peak broadening and co-elution.[1]

  • Excessive System Dead Volume: Can cause band broadening and decrease column efficiency.[1]

Solutions:

  • Stationary Phase Selection:

    • For unprotected carbohydrates, consider columns designed for carbohydrate analysis, such as those with amino-based bonded phases or ligand-exchange columns.[2]

    • For protected carbohydrates, reversed-phase chromatography on C18 columns can be effective.[2][3]

    • Pentafluorophenyl or phenyl hexyl stationary phases have shown success in purifying protected carbohydrates and separating anomers.[4]

  • Mobile Phase Optimization:

    • In reversed-phase chromatography, adjust the water/organic solvent (e.g., acetonitrile) gradient.

    • For hydrophilic interaction liquid chromatography (HILIC), carefully control the water content in the mobile phase.

    • The use of buffers can sometimes improve separation.

  • Sample Concentration:

    • Dilute the sample before injection to avoid overloading the column.

    • Perform a loading study to determine the optimal sample concentration for your column.[1]

  • System Optimization:

    • Minimize the length of tubing between the column and the detector to reduce dead volume.[1]

Problem: Tailing or broad peaks for β-D-allofuranose.

Possible Causes:

  • Secondary Interactions with Stationary Phase: Unwanted interactions between the sugar and the column material.

  • Presence of Impurities: Co-eluting impurities can distort peak shape.

  • Column Degradation: Loss of stationary phase or contamination of the column.

Solutions:

  • Modify Mobile Phase:

    • Add a small amount of a competing agent, like a buffer or a different solvent, to the mobile phase to block active sites on the stationary phase.

  • Sample Cleanup:

    • Employ solid-phase extraction (SPE) to remove interfering substances before chromatographic purification.

  • Column Maintenance:

    • Wash the column with a strong solvent to remove contaminants.

    • If the problem persists, the column may need to be replaced.

Crystallization Issues

Problem: β-D-allofuranose fails to crystallize from solution ("oiling out"). [5]

Possible Causes:

  • Supersaturation is too high: The concentration of the sugar is too far above its solubility limit, leading to the formation of a liquid phase instead of crystals.

  • Presence of impurities: Impurities can inhibit crystal nucleation and growth.

  • Cooling rate is too fast: Rapid cooling can prevent the molecules from arranging into an ordered crystal lattice.[6]

Solutions:

  • Adjust Supersaturation:

    • Add a small amount of additional solvent to dissolve the oil, then cool the solution more slowly.[5]

    • If using a mixed solvent system, add more of the "good" solvent in which the compound is more soluble.[5]

  • Purify the Sample Further:

    • Use chromatography to remove impurities before attempting crystallization.

    • Consider a charcoal treatment to remove colored impurities.[5]

  • Control Cooling Rate:

    • Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator.[6]

    • Insulate the crystallization vessel to slow down the cooling process.

Problem: Low yield of β-D-allofuranose crystals.

Possible Causes:

  • Incomplete crystallization: A significant amount of the product remains in the mother liquor.

  • Use of excess solvent: Too much solvent was used to dissolve the crude product.[5]

Solutions:

  • Recover from Mother Liquor:

    • Concentrate the mother liquor and attempt a second crystallization.

  • Optimize Solvent Volume:

    • Use the minimum amount of hot solvent required to fully dissolve the sample.

    • If the mother liquor is rich in the product, it can be tested by evaporating a small amount on a glass rod to see if a significant residue remains.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate β-D-allofuranose from its pyranose anomer?

A1: The primary challenge lies in their structural similarity. Both are isomers of allose with the same molecular weight and chemical formula.[7][8] The main difference is the ring size (furanose is a five-membered ring, while pyranose is a six-membered ring).[9] This subtle structural difference results in very similar polarities and chromatographic behaviors, making them difficult to resolve. The equilibrium between the furanose and pyranose forms in solution further complicates the separation.[10][11]

Q2: What are the best analytical techniques to assess the purity of β-D-allofuranose after purification?

A2: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and detector (e.g., refractive index detector or evaporative light scattering detector) can quantify the purity and detect other sugar isomers.[12][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of β-D-allofuranose and identify any impurities. Specific NMR techniques can even distinguish between furanose and pyranose anomers in a mixture.[14][15]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the purified compound.

Q3: How can I improve the stability of β-D-allofuranose during purification?

A3: Carbohydrates can be susceptible to degradation, especially under harsh conditions.

  • pH Control: Avoid strongly acidic or basic conditions, which can cause hydrolysis or epimerization. Use buffers to maintain a stable pH.

  • Temperature Control: Perform purification steps at low temperatures (e.g., 4°C) whenever possible to minimize degradation.

  • Storage: Store purified β-D-allofuranose in a dry, cool, and dark place. For long-term storage, consider lyophilization.

Q4: Are there any enzymatic methods that can aid in the purification of β-D-allofuranose?

A4: While less common for direct purification, enzymes can be used strategically. For example, if your mixture contains other specific sugars, you could use an enzyme that selectively modifies or degrades the contaminating sugars, making the subsequent chromatographic separation of β-D-allofuranose easier. The enzymatic synthesis of allofuranosyl derivatives has been reported, and the purification methods used in these studies may provide valuable insights.[16][17][18][19]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Carbohydrate Purification

TechniqueStationary Phase ExamplesMobile Phase ExamplesAdvantagesDisadvantages
Reversed-Phase HPLC C18, Phenyl Hexyl[2][4]Water/Acetonitrile gradientGood for protected carbohydrates; high resolution.Not ideal for highly polar, unprotected sugars.
HILIC Amino, AmideAcetonitrile/Water gradientEffective for polar, unprotected sugars.Sensitive to water content in the mobile phase.
Ligand-Exchange Chromatography Cation-exchange resin in Ca2+ or Pb2+ formDeionized water[1]Excellent separation of sugar isomers.Can be sensitive to salts in the sample.
Ion-Pair Chromatography C18Water/Acetonitrile with an ion-pairing reagentUseful for charged carbohydrate derivatives.[2]Ion-pairing reagent needs to be removed from the final product.[2]

Experimental Protocols

Protocol 1: General Method for HPLC Purification of Unprotected β-D-Allofuranose

  • Column Selection: Choose a column specifically designed for carbohydrate analysis, such as an amino-propyl bonded silica column or a ligand-exchange column.

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. For an amino column, a typical mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v). For a ligand-exchange column, use HPLC-grade deionized water.[1] Ensure the mobile phase is filtered and degassed.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase or a weaker solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30-40°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Use a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the β-D-allofuranose peak.

  • Analysis of Fractions: Analyze the collected fractions by TLC or analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude Mixture Filtered Filtered Sample Crude->Filtered Filtration HPLC HPLC System Filtered->HPLC Fractions Collected Fractions HPLC->Fractions Purity_Check Purity Analysis (TLC/HPLC) Fractions->Purity_Check Pure_Fractions Pure Fractions Purity_Check->Pure_Fractions Purity > 95% Impure_Fractions Impure Fractions Purity_Check->Impure_Fractions Purity < 95% Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Impure_Fractions->HPLC Re-purify Final_Product Pure β-D-Allofuranose Solvent_Removal->Final_Product

Caption: Experimental workflow for the purification of β-D-allofuranose.

Troubleshooting_Logic Start Poor Chromatographic Resolution Q1 Is the column appropriate for carbohydrate separation? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the mobile phase optimized? A1_Yes->Q2 Sol1 Select a suitable column (e.g., amino, ligand-exchange) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the sample concentration appropriate? A2_Yes->Q3 Sol2 Adjust solvent gradient/composition A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Resolution Improved A3_Yes->End Sol3 Dilute the sample before injection A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Validation & Comparative

Comparative Reactivity of Beta-D-Allofuranose and Beta-D-Allopyranose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-reactivity relationships of carbohydrates is paramount. This guide provides a comparative analysis of the chemical reactivity of two cyclic isomers of D-allose: β-D-allofuranose and β-D-allopyranose. The discussion is grounded in fundamental principles of carbohydrate chemistry and supported by a detailed experimental framework for determining their relative reactivities.

Structural and Conformational Differences: The Basis of Reactivity

D-Allose, a C3 epimer of glucose, exists in aqueous solution as an equilibrium mixture of its acyclic and various cyclic hemiacetal forms. The five-membered furanose and six-membered pyranose rings are the most prevalent cyclic structures. This guide focuses on the β-anomers of these two ring forms, which differ in the stereochemistry at the anomeric carbon (C1).

The primary determinant of the chemical reactivity of these isomers lies in their conformational stability. The β-D-allopyranose isomer adopts a six-membered tetrahydropyran ring, which preferentially exists in a stable chair conformation. This conformation minimizes both torsional and steric strain among the hydroxyl substituents.

In contrast, the β-D-allofuranose isomer possesses a five-membered tetrahydrofuran ring. This furanose ring is inherently more strained and conformationally flexible, existing as an equilibrium of various envelope and twist conformations. This increased ring strain translates to a higher ground state energy for the furanose isomer compared to its pyranose counterpart.

Factors Governing Reactivity

The difference in conformational stability directly impacts the kinetic and thermodynamic parameters of reactions involving these isomers. Key factors include:

  • Ring Strain: The higher inherent ring strain in the furanose ring of β-D-allofuranose results in a lower activation energy for reactions that lead to ring opening or cleavage of the glycosidic bond, such as hydrolysis. Consequently, furanosides are generally more reactive than pyranosides.

  • Stereoelectronic Effects: The transition states of many reactions at the anomeric center, including glycosidic bond cleavage, often involve significant conformational changes. The inherent flexibility of the furanose ring allows it to more readily adopt the geometry of the transition state, thereby accelerating the reaction rate compared to the more rigid pyranose ring.

Based on these principles, a significant difference in reactivity is anticipated, with β-D-allofuranose exhibiting greater reactivity than β-D-allopyranose .

Quantitative Reactivity Comparison

While specific experimental kinetic data for the direct comparison of β-D-allofuranose and β-D-allopyranose reactivity is not extensively reported in publicly available literature, the general trend of higher furanoside reactivity is well-established. The following table provides illustrative, hypothetical rate constants for the acid-catalyzed hydrolysis of their methyl glycosides to demonstrate the expected magnitude of this difference.

CompoundReactionIllustrative First-Order Rate Constant (k) at 25°C (s⁻¹)
Methyl β-D-allofuranosideAcid-Catalyzed Hydrolysis1.5 x 10⁻⁴
Methyl β-D-allopyranosideAcid-Catalyzed Hydrolysis4.0 x 10⁻⁶
Note: These values are hypothetical and intended to illustrate the expected trend in reactivity.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity, a kinetic study of the acid-catalyzed hydrolysis of the corresponding methyl glycosides can be performed.

Objective:

To determine and compare the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of methyl β-D-allofuranoside and methyl β-D-allopyranoside.

Methodology: Polarimetry

Materials:

  • Methyl β-D-allofuranoside

  • Methyl β-D-allopyranoside

  • 1.0 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Polarimeter with a thermostatted cell

  • Water bath

  • Standard volumetric glassware

Procedure:

  • Solution Preparation: Prepare 0.1 M aqueous stock solutions of methyl β-D-allofuranoside and methyl β-D-allopyranoside. Prepare a 0.2 M HCl solution.

  • Temperature Equilibration: Set the polarimeter and a water bath to the desired reaction temperature (e.g., 25°C). Allow the stock solutions to equilibrate to this temperature.

  • Reaction Initiation and Monitoring (Methyl β-D-allofuranoside): a. Pipette a precise volume of the methyl β-D-allofuranoside stock solution into a thermostatted reaction vessel. b. Initiate the hydrolysis by adding an equal volume of the 0.2 M HCl solution and start a timer simultaneously. The final concentrations will be 0.05 M glycoside and 0.1 M HCl. c. Immediately transfer the reaction mixture to the polarimeter cell and record the optical rotation (α) at regular time intervals. d. Continue monitoring until the optical rotation reaches a stable value (α∞), indicating the completion of the reaction.

  • Reaction Initiation and Monitoring (Methyl β-D-allopyranoside): Repeat step 3 with the methyl β-D-allopyranoside stock solution. Note that the reaction will be significantly slower, requiring less frequent measurements over a longer period.

  • Data Analysis: a. The pseudo-first-order rate constant (k) is determined by plotting ln|αt - α∞| versus time (t). b. The slope of the resulting linear plot is equal to -k. c. Compare the calculated rate constants for the two isomers.

Alternative Methodology: ¹H NMR Spectroscopy

The reaction kinetics can also be monitored using ¹H NMR spectroscopy. This is achieved by observing the decrease in the integral of the anomeric proton signal of the starting methyl glycoside and the corresponding increase in the anomeric proton signals of the product, D-allose, over time.

Visualizing Reaction Pathways and Experimental Workflow

Hydrolysis_Signaling_Pathway cluster_furanose β-D-Allofuranoside Hydrolysis cluster_pyranose β-D-Allopyranoside Hydrolysis furanoside Methyl β-D-Allofuranoside furanose_ts Transition State (Oxocarbenium Ion) furanoside->furanose_ts H⁺, H₂O (Rate-Determining Step) furanose_products β-D-Allofuranose + Methanol furanose_ts->furanose_products Fast pyranoside Methyl β-D-Allopyranoside pyranose_ts Transition State (Oxocarbenium Ion) pyranoside->pyranose_ts H⁺, H₂O (Rate-Determining Step) pyranose_products β-D-Allopyranose + Methanol pyranose_ts->pyranose_products Fast

Caption: Acid-catalyzed hydrolysis pathway of allofuranoside and allopyranoside.

Experimental_Workflow prep 1. Prepare Stock Solutions (Glycosides and Acid) equilibrate 2. Equilibrate Solutions and Polarimeter to T prep->equilibrate run_furanose 3. Run Hydrolysis: β-D-Allofuranoside equilibrate->run_furanose run_pyranose 5. Run Hydrolysis: β-D-Allopyranose equilibrate->run_pyranose monitor_furanose 4. Monitor Optical Rotation vs. Time run_furanose->monitor_furanose analyze 7. Data Analysis: Calculate Rate Constants (k) monitor_furanose->analyze monitor_pyranose 6. Monitor Optical Rotation vs. Time run_pyranose->monitor_pyranose monitor_pyranose->analyze compare 8. Compare Reactivity: k_furanose vs. k_pyranose analyze->compare

Caption: Workflow for comparative analysis of glycoside hydrolysis rates.

Conclusion

The inherent conformational differences between five- and six-membered sugar rings lead to a pronounced disparity in their chemical reactivity. Due to greater ring strain and conformational flexibility, β-D-allofuranose is expected to be significantly more reactive than the more stable β-D-allopyranose. The experimental protocols detailed in this guide provide a robust framework for quantifying this reactivity difference. A thorough understanding of these structure-reactivity relationships is crucial for applications in drug design, glycobiology, and the synthesis of complex carbohydrates, enabling researchers to predict and control the chemical behavior of these vital biomolecules.

Anomeric Configuration Significantly Impacts Cytotoxicity: A Comparative Analysis of α- and β-D-Allofuranose Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of α- and β-anomers of D-allofuranose is currently limited in publicly available literature. However, studies on closely related furanose-containing nucleoside analogues provide compelling evidence that the anomeric configuration is a critical determinant of biological efficacy. This guide presents a comparative analysis of the antitumor effects of 6-methylpurine-α-D-riboside and 6-methylpurine-β-D-riboside, serving as an illustrative case study on the profound influence of anomeric stereochemistry on cytotoxicity.

This analysis is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships of furanose-containing compounds. While the data presented here pertains to ribofuranose derivatives, the principles highlighted are of significant relevance to the study of allofuranose anomers.

Comparative Cytotoxicity of 6-Methylpurine Riboside Anomers

The in vitro antitumor activity of 6-methylpurine-β-D-riboside (β-D-MPR) and 6-methylpurine-α-D-riboside (α-D-MPR) was evaluated against a panel of five human tumor cell lines. The results, summarized in the table below, demonstrate a substantial difference in cytotoxic potency between the two anomers.

Cell LineTumor TypeIC₅₀ (β-D-MPR) (nM)[1][2][3]IC₅₀ (α-D-MPR) (µM)[1][2][3]
MCF-7Breast Carcinoma64.83
UACC-62Melanoma102.10
NCI-H460Non-small Cell Lung Cancer121.47
SF-268CNS Glioma343.20
OVCAR-3Ovarian Carcinoma82.50

The β-D-anomer (β-D-MPR) exhibited significantly higher cytotoxic activity, with IC₅₀ values in the nanomolar range, making it several orders of magnitude more potent than the α-D-anomer (α-D-MPR), whose IC₅₀ values were in the micromolar range.[1][2][3] This pronounced difference underscores the critical role of the stereochemistry at the anomeric carbon in the biological activity of these nucleoside analogues.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of compounds like 6-methylpurine riboside anomers, based on standard methodologies such as the MTT assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, UACC-62, NCI-H460, SF-268, OVCAR-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (α- and β-anomers) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. A typical starting concentration range for screening is 0.01 nM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plates for a predetermined period, typically 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Postulated Signaling Pathway of Cytotoxicity

The cytotoxic mechanism of 6-methylpurine, the purine base in the studied nucleoside analogues, is believed to be similar to that of the well-characterized anticancer drug 6-mercaptopurine (6-MP). These compounds act as purine antimetabolites, interfering with the de novo synthesis of purines and being incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.

6-Methylpurine_Signaling_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Effects 6-MPR 6-Methylpurine Riboside (α or β anomer) 6-MP 6-Methylpurine 6-MPR->6-MP Cellular Enzymes MeTIMP Methylthioinosine Monophosphate 6-MP->MeTIMP HGPRT MeTGTP Methylthioguanosine Triphosphate MeTIMP->MeTGTP Kinases Purine_Syn De Novo Purine Synthesis MeTIMP->Purine_Syn Inhibition DNA_RNA_Syn DNA and RNA Synthesis MeTGTP->DNA_RNA_Syn Incorporation & Inhibition Apoptosis Apoptosis DNA_RNA_Syn->Apoptosis

Caption: Postulated mechanism of 6-methylpurine riboside cytotoxicity.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the key steps in a typical in vitro cytotoxicity assay, such as the MTT assay, used to determine the IC₅₀ values of the test compounds.

Cytotoxicity_Assay_Workflow Start Start: Cancer Cell Culture Seed Seed cells in 96-well plates Start->Seed Incubate_24h Incubate for 24h (Cell Adhesion) Seed->Incubate_24h Treat Treat with serial dilutions of anomers (α and β) Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h (Drug Exposure) Treat->Incubate_48_72h MTT Add MTT reagent Incubate_48_72h->MTT Incubate_4h Incubate for 2-4h (Formazan Formation) MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Data Analysis: Calculate % viability and IC₅₀ Read->Analyze End End: Comparative Potency Determined Analyze->End

Caption: Generalized workflow for an in vitro cytotoxicity assay.

References

A Comparative Guide to the NMR Spectroscopy of β-D-Allofuranose and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of β-D-allofuranose and its synthetic analogs. Due to the limited availability of public domain NMR data for β-D-allofuranose, this guide utilizes comprehensive data from its N-acetylated analog, N-acetyl-β-D-allofuranose (β-D-AllfNAc), and the protected derivative, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, to draw comparative insights. The objective is to furnish researchers with the necessary data and methodologies to distinguish and characterize these furanose structures, which are crucial in various biological contexts and drug discovery endeavors.

Data Presentation: NMR Spectroscopic Parameters

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for the furanose forms of N-acetyl-D-allosamine and chemical shifts for 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[1] All data for N-acetyl-D-allosamine was acquired in D₂O at 25°C.[1]

Table 1: ¹H NMR Spectroscopic Data for N-acetyl-D-allosamine (Furanose Anomers) in D₂O [1]

Protonα-D-AllfNAc (δ, ppm)α-D-AllfNAc (J, Hz)β-D-AllfNAc (δ, ppm)β-D-AllfNAc (J, Hz)
H-15.4664.85.2844.9
H-24.4144.8, 7.74.5014.9, 7.5
H-34.2987.7, 5.84.3557.5, 5.9
H-44.3805.8, 6.44.3125.9, 6.3
H-54.0116.4, 3.1, 5.54.0556.3, 3.2, 5.4
H-6a3.81511.9, 3.13.83212.0, 3.2
H-6b3.74311.9, 5.53.76112.0, 5.4

Table 2: ¹³C NMR Spectroscopic Data for N-acetyl-D-allosamine (Furanose Anomers) in D₂O [1]

Carbonα-D-AllfNAc (δ, ppm)β-D-AllfNAc (δ, ppm)
C-196.06100.58
C-257.1256.89
C-374.8374.31
C-477.2177.53
C-571.2971.87
C-663.9464.12
C=O175.23175.18
CH₃22.8122.79

Table 3: ¹³C NMR Chemical Shifts for 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

CarbonChemical Shift (δ, ppm)
Data not publicly availableData not publicly available

Experimental Protocols

The following provides a general methodology for the acquisition of NMR spectra for furanose sugars and their derivatives, based on standard practices in carbohydrate NMR spectroscopy.

1. Sample Preparation:

  • Solvent: High-purity deuterated solvents are essential. For unprotected sugars like β-D-allofuranose and its N-acetylated analog, deuterium oxide (D₂O) is the solvent of choice. For protected analogs like 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used.

  • Concentration: Samples are typically prepared at a concentration range of 5-20 mg/mL.

  • Internal Standard: For referencing chemical shifts, an internal standard is used. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone can be used. For organic solvents, tetramethylsilane (TMS) is the standard.

  • pH/pD Adjustment: For aqueous samples, the pD can be adjusted to a neutral value (around 7.0) using dilute NaOD or DCl in D₂O to ensure consistency and prevent acid- or base-catalyzed degradation or anomerization.

2. NMR Data Acquisition:

  • Instrumentation: High-field NMR spectrometers (400 MHz or higher) are recommended to achieve optimal signal dispersion, which is particularly important for resolving the often-crowded spectra of carbohydrates.

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment is typically sufficient.

    • Solvent suppression techniques (e.g., presaturation) are employed for samples in D₂O to attenuate the residual HOD signal.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled ¹³C NMR experiment is standard for obtaining singlets for each carbon, simplifying the spectrum.

    • Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Used to identify proton-proton scalar couplings within the same spin system, aiding in the assignment of connected protons (e.g., H-1 to H-2, H-2 to H-3, etc.).

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the assignment of the entire proton network of a furanose ring from a single, well-resolved resonance.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing a powerful tool for assigning carbon resonances based on their attached proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for assigning quaternary carbons and confirming assignments through long-range connectivities.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the stereochemistry and conformational preferences of the furanose ring.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the conformational analysis of furanose sugars using NMR spectroscopy.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Furanose Analog Solvent Deuterated Solvent (e.g., D2O, CDCl3) Sample->Solvent Standard Internal Standard (e.g., TSP, TMS) Solvent->Standard NMR_Spec High-Field NMR Spectrometer Standard->NMR_Spec NMR Tube OneD_NMR 1D NMR (1H, 13C, DEPT) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) NMR_Spec->TwoD_NMR Assignment Spectral Assignment (Chemical Shifts, Coupling Constants) OneD_NMR->Assignment TwoD_NMR->Assignment Conformation Conformational Analysis (Karplus Equation, NOE) and 3D Structure Assignment->Conformation Comparison Comparison with Theoretical Models Conformation->Comparison

Caption: Workflow for NMR-based analysis of furanose analogs.

References

Unveiling the Shape of a Sugar: A Guide to the Computational Validation of β-D-Allofuranose Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of carbohydrates is paramount for deciphering their biological roles and designing novel therapeutics. This guide provides a comparative overview of computational methods used to determine the preferred conformation of β-D-allofuranose, a five-membered ring sugar, and outlines the experimental data required for their validation.

The inherent flexibility of the furanose ring presents a significant challenge in structural biology. Unlike the more rigid six-membered pyranose rings, furanoses can adopt a wide range of conformations. Computational chemistry, validated by experimental data, provides a powerful toolkit to navigate this conformational landscape. This guide will compare common computational approaches and detail the necessary experimental protocols for their validation, with a focus on β-D-allofuranose.

Comparing Computational Approaches

The determination of the preferred conformation of β-D-allofuranose in solution relies on a synergistic approach combining computational modeling and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The most common computational methods include Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Molecular Dynamics (MD) simulations.

These methods are often used to calculate the relative energies of different possible conformations (conformers) and to predict NMR parameters, such as vicinal proton-proton coupling constants (³JHH), which are highly sensitive to the dihedral angles that define the ring's pucker. The agreement between the computationally predicted and experimentally measured J-coupling constants serves as a key validation of the determined conformation.

Below is a summary of how different computational methods can be applied to this problem.

Computational MethodStrengthsWeaknessesTypical Application for β-D-Allofuranose
Density Functional Theory (DFT) Good balance of accuracy and computational cost. Can accurately predict geometries and relative energies of conformers.Choice of functional and basis set can significantly impact results. Does not inherently sample conformational space.Geometry optimization of various envelope and twist conformations. Calculation of NMR J-coupling constants for each static conformer.
Møller-Plesset Perturbation Theory (MP2) Higher accuracy than many DFT functionals, particularly for systems with significant dispersion interactions.Computationally more expensive than DFT, limiting its use for larger systems or extensive conformational searches.Single-point energy calculations on DFT-optimized geometries to refine relative energies of the most stable conformers.
Molecular Dynamics (MD) Simulations Explicitly models the dynamic nature of the molecule in a solvent, providing insights into conformational equilibria and flexibility.Accuracy is highly dependent on the chosen force field (e.g., GLYCAM, CHARMM). Requires long simulation times for proper sampling.Simulating β-D-allofuranose in a water box to generate a conformational ensemble. Time-averaged J-coupling constants can be calculated from the trajectory.

Experimental Validation Protocol: NMR Spectroscopy

The primary experimental technique for validating the computationally predicted conformation of β-D-allofuranose is NMR spectroscopy. Specifically, the measurement of ³JHH coupling constants provides direct information about the dihedral angles of the furanose ring.

Key Experimental Protocol:
  • Sample Preparation: Dissolve a pure sample of β-D-allofuranose in a suitable deuterated solvent, typically D₂O, to mimic physiological conditions.

  • ¹H NMR Spectroscopy: Acquire a high-resolution one-dimensional ¹H NMR spectrum.

  • Spectral Assignment: Assign all proton resonances in the spectrum. This may require two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to unambiguously identify all protons of the furanose ring.

  • Measurement of J-Coupling Constants: Extract the values of the vicinal proton-proton coupling constants (³J(H1,H2), ³J(H2,H3), ³J(H3,H4)) from the fine structure of the proton signals.

  • Comparison with Computational Data: Compare the experimentally measured J-coupling constants with the values predicted by computational methods. A low root-mean-square deviation (RMSD) between the experimental and calculated values indicates a high level of confidence in the predicted conformational model.

Comparative Data Presentation

The following table illustrates a hypothetical comparison of experimental NMR data for β-D-allofuranose with values calculated using different computational approaches. Such a table is central to validating the computational model.

Coupling ConstantExperimental ³JHH (Hz)Calculated ³JHH (Hz) - DFT (B3LYP/6-31G*)Calculated ³JHH (Hz) - MD (GLYCAM)
³J(H1,H2)ValueValueValue
³J(H2,H3)ValueValueValue
³J(H3,H4)ValueValueValue
RMSD (Hz) N/A Value Value

Workflow for Computational Validation

The logical flow of a typical computational validation study for the conformation of β-D-allofuranose is depicted in the following diagram.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_val Validation start Initial 3D Structure of β-D-Allofuranose conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search md_sim Molecular Dynamics Simulation (e.g., GLYCAM in Water) start->md_sim dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt mp2_energy Refined Energy Calculation (e.g., MP2) dft_opt->mp2_energy j_calc_dft Calculate ³JHH for Static Conformers dft_opt->j_calc_dft j_calc_md Calculate Time-Averaged ³JHH md_sim->j_calc_md comparison Compare Calculated and Experimental ³JHH j_calc_dft->comparison j_calc_md->comparison nmr_exp ¹H NMR Experiment j_measure Measure Experimental ³JHH nmr_exp->j_measure j_measure->comparison conformation Determine Preferred Conformation(s) comparison->conformation

Workflow for the computational validation of β-D-allofuranose conformation.

assessing the enzymatic specificity for beta-D-allofuranose versus other furanoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of rare sugars and their interactions with enzymes is a burgeoning field with significant implications for drug development and biotechnology. Among these, beta-D-allofuranose, a five-membered ring isomer of the aldohexose D-allose, presents a unique substrate for enzymatic investigation. This guide provides a comparative overview of enzymatic specificity for this compound against other furanoses, supported by available experimental data and detailed methodologies for further research.

Introduction to this compound and Enzymatic Specificity

This compound is a structural isomer of D-glucose and is known to be a metabolite in organisms such as Escherichia coli.[1] The furanose form, a five-membered ring, is one of several structures that sugars like D-allose can adopt in solution, existing in equilibrium with pyranose (six-membered ring) and open-chain forms. Understanding how enzymes differentiate between these forms, and between different furanoses, is crucial for elucidating metabolic pathways and for the rational design of enzyme inhibitors or novel biocatalysts.

Enzymatic specificity is quantified by kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while the ratio k_cat/K_m represents the catalytic efficiency of the enzyme.

Comparative Analysis of Enzyme Activity

Direct comparative studies on the enzymatic specificity for this compound versus other furanoses are limited in the current literature. However, research on enzymes that act on D-allose provides valuable insights, as D-allose in solution is a mixture of its different isomeric forms, including this compound. L-rhamnose isomerase is a key enzyme that has been shown to act on D-allose.

The following table summarizes the kinetic parameters of L-rhamnose isomerase from different microbial sources with D-allose as a substrate. It is important to note that these values represent the enzyme's activity on the equilibrium mixture of D-allose isomers in solution, not specifically the this compound form.

Enzyme SourceSubstrateK_m (mM)V_max (U/mg)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Reference
Pseudomonas stutzeriD-Allose11240--[2]
Bacillus subtilisD-AlloseLow---[3]
Caldicellulosiruptor obsidiansisD-Allose-13.7--[4][5]

K_m and V_max values are reported as found in the literature. k_cat and k_cat/K_m were not always available.

Experimental Protocols for Assessing Enzymatic Specificity

To directly assess the enzymatic specificity for this compound, a series of well-defined experiments are required. The following protocols provide a framework for such investigations.

Enzyme Purification

Objective: To obtain a highly purified enzyme preparation to eliminate confounding activities.

Methodology:

  • Expression and Lysis: Overexpress the gene encoding the enzyme of interest (e.g., L-rhamnose isomerase) in a suitable host such as E. coli. Harvest the cells and lyse them using sonication or a French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM imidazole).

  • Affinity Chromatography: If the protein is expressed with a His-tag, use a nickel-charged affinity column (e.g., Ni-NTA) for initial purification. Elute the bound protein with an imidazole gradient.

  • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to separate the protein based on its molecular size. This step also helps in buffer exchange.

  • Purity Assessment: Analyze the purity of the enzyme preparation by SDS-PAGE. A single band corresponding to the expected molecular weight of the enzyme indicates high purity.

Kinetic Assays for Substrate Specificity

Objective: To determine the kinetic parameters (K_m and k_cat) of the purified enzyme with this compound and other furanose substrates.

Methodology:

  • Substrate Preparation: Synthesize or obtain pure this compound and other furanose substrates (e.g., beta-D-fructofuranose, beta-D-ribofuranose).

  • Assay Conditions: The enzymatic reaction can be monitored using a spectrophotometric or a coupled enzyme assay. For isomerases, the conversion of an aldose to a ketose can be measured using methods like the cysteine-carbazole method for ketose detection.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a cofactor if required (e.g., Mn²⁺ for some isomerases), and varying concentrations of the furanose substrate.

  • Initiation and Monitoring: Pre-incubate the reaction mixture at the optimal temperature for the enzyme. Initiate the reaction by adding a known concentration of the purified enzyme. Monitor the product formation over time by measuring the change in absorbance at a specific wavelength.

  • Data Analysis: Determine the initial reaction velocities (v₀) from the linear phase of the progress curves. Plot v₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.

Visualizing Experimental Workflow and Potential Metabolic Context

The following diagrams, created using Graphviz, illustrate the experimental workflow for assessing enzymatic specificity and a hypothetical metabolic context for this compound based on its relationship with D-allose.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Source Enzyme Source (e.g., Recombinant E. coli) Purification Enzyme Purification (Affinity & SEC) Enzyme_Source->Purification Reaction_Setup Reaction Setup (Varying [Substrate]) Purification->Reaction_Setup Substrate_Prep Substrate Preparation (β-D-allofuranose & other furanoses) Substrate_Prep->Reaction_Setup Data_Acquisition Data Acquisition (Spectrophotometry) Reaction_Setup->Data_Acquisition MM_Plot Michaelis-Menten Plot Data_Acquisition->MM_Plot Kinetic_Parameters Determination of Km, Vmax, kcat MM_Plot->Kinetic_Parameters

Caption: Experimental workflow for determining enzyme kinetic parameters.

Metabolic_Context cluster_pathway Hypothetical Metabolic Context D_Allose D-Allose (Equilibrium Mixture) beta_D_Allofuranose This compound D_Allose->beta_D_Allofuranose Isomerization Enzyme Enzyme (e.g., L-rhamnose isomerase) beta_D_Allofuranose->Enzyme Other_Furanoses Other Furanoses (e.g., Fructofuranose) Other_Furanoses->Enzyme Metabolic_Intermediate Metabolic Intermediate (e.g., Allulose-6-phosphate) Central_Metabolism Central Metabolism Metabolic_Intermediate->Central_Metabolism Enzyme->Metabolic_Intermediate Conversion

Caption: Hypothetical metabolic context of this compound.

Conclusion and Future Directions

While direct evidence for the enzymatic specificity of this compound is currently lacking, the existing research on D-allose-acting enzymes provides a solid foundation for future investigations. The experimental protocols outlined in this guide offer a clear path to obtaining the quantitative data needed to compare the activity of enzymes on this compound and other furanoses. Such studies will be instrumental in advancing our understanding of rare sugar metabolism and in harnessing the potential of these unique biomolecules for therapeutic and biotechnological applications. Future research should focus on expressing and purifying a range of potential candidate enzymes and performing detailed kinetic analyses with a panel of furanose substrates, including the synthetically challenging but crucial this compound.

References

comparative study of the metabolic fate of beta-D-allofuranose and D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic fates of beta-D-allofuranose and the well-characterized D-glucose. Understanding the distinct metabolic pathways of these two hexoses is crucial for researchers in drug development and metabolic studies, particularly as rare sugars like D-allose and its isomers are explored for their therapeutic potential. While D-glucose is a primary energy source for most living organisms, this compound, a furanose form of the C-3 epimer of D-glucose, exhibits significantly different metabolic behavior. This guide synthesizes available experimental data to highlight these differences in cellular uptake, phosphorylation, and subsequent metabolic processing.

Quantitative Metabolic Parameters

The following table summarizes the key quantitative differences in the metabolic processing of D-glucose and D-allose, from which the metabolism of this compound can be inferred, as D-allose exists in a solution as an equilibrium mixture of its pyranose and furanose forms.

Metabolic ParameterD-GlucoseThis compound (inferred from D-Allose)References
Cellular Uptake Mechanism Primarily via Glucose Transporters (GLUTs) and Sodium-Glucose Cotransporters (SGLTs)Primarily via SGLT1; also recognized by other glucose transporters[1]
Relative Uptake Rate HighLow to moderate; significantly lower than D-glucose[1][2]
Phosphorylation Enzyme Hexokinase/GlucokinaseHexokinase[3][4]
Phosphorylation Product Glucose-6-phosphate (G6P)Allose-6-phosphate (A6P)[4][5]
Relative Phosphorylation Rate HighLow; particulate brain hexokinase phosphorylates D-allose at 50% of the rate for D-glucose[3]
Primary Metabolic Fate Enters glycolysis, pentose phosphate pathway, glycogen synthesisLargely unmetabolized and excreted in urine in mammals. In some microbes, can be converted to fructose-6-phosphate to enter glycolysis.[1][6]
Effect on Glycolysis Primary substrate, stimulates fluxInhibitory; reduces glycolytic ATP production[7]

Metabolic Pathways and Experimental Workflows

The metabolic pathways of D-glucose and this compound diverge significantly after cellular uptake and phosphorylation. The following diagrams, rendered in DOT language, illustrate these differences and a typical experimental workflow for their comparative study.

Comparative Metabolic Pathways cluster_glucose D-Glucose Pathway cluster_allofuranose This compound Pathway D-Glucose D-Glucose Glucose Transporters (GLUTs, SGLTs) Glucose Transporters (GLUTs, SGLTs) D-Glucose->Glucose Transporters (GLUTs, SGLTs) Uptake G6P Glucose-6-Phosphate Glucose Transporters (GLUTs, SGLTs)->G6P Hexokinase/ Glucokinase (ATP->ADP) Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Glycogen Synthesis Glycogen Synthesis G6P->Glycogen Synthesis This compound This compound SGLT1 SGLT1 This compound->SGLT1 Uptake A6P Allose-6-Phosphate SGLT1->A6P Hexokinase (ATP->ADP) Excretion Urinary Excretion (Mammals) SGLT1->Excretion Inhibition Inhibition of Glycolysis A6P->Inhibition Microbial_Metabolism -> Fructose-6-P (some microbes) A6P->Microbial_Metabolism

Caption: Comparative metabolic pathways of D-glucose and this compound.

Experimental Workflow: Isotope Tracing Cell_Culture 1. Cell Culture (e.g., cancer cell line) Labeling 2. Isotopic Labeling (e.g., ¹³C-D-Glucose or ¹³C-D-Allose) Cell_Culture->Labeling Incubation 3. Time-Course Incubation (e.g., 0, 2, 6, 12, 24 hours) Labeling->Incubation Quenching 4. Metabolic Quenching (e.g., cold methanol) Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. LC-MS/GC-MS Analysis Extraction->Analysis Data_Analysis 7. Data Analysis (Mass Isotopologue Distribution) Analysis->Data_Analysis Flux_Analysis 8. Metabolic Flux Analysis Data_Analysis->Flux_Analysis

Caption: A typical experimental workflow for comparative metabolic tracing.

Experimental Protocols

Protocol 1: Cellular Uptake Assay

Objective: To compare the cellular uptake rates of D-glucose and D-allose.

Methodology:

  • Cell Culture: Seed mammalian cells (e.g., HeLa or a relevant cancer cell line) in 24-well plates and grow to 80-90% confluency.

  • Starvation: Prior to the assay, wash the cells with phosphate-buffered saline (PBS) and incubate in a glucose-free medium for 1-2 hours.

  • Uptake Initiation: Add a solution containing a radiolabeled hexose (e.g., [³H]D-glucose or [¹⁴C]D-allose) at a known concentration to each well. For competitive inhibition assays, co-incubate with unlabeled glucose or allose.

  • Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold PBS to stop the uptake process.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Normalization: Normalize the radioactivity counts to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).

Protocol 2: In Vitro Phosphorylation Assay

Objective: To compare the phosphorylation rates of D-glucose and D-allose by hexokinase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, ATP, and purified hexokinase.

  • Substrate Addition: Initiate the reaction by adding either D-glucose or D-allose to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by heat inactivation or by adding a stopping reagent.

  • Product Detection: The rate of phosphorylation can be determined by measuring the production of ADP using a coupled enzyme assay (e.g., with pyruvate kinase and lactate dehydrogenase, monitoring the decrease in NADH absorbance at 340 nm).

Protocol 3: Stable Isotope Tracing of Metabolic Fate

Objective: To trace the metabolic fate of D-glucose and D-allose within the cell.

Methodology:

  • Cell Culture and Labeling: Culture cells in a medium where the primary carbon source is replaced with a stable isotope-labeled sugar, such as [U-¹³C₆]D-glucose or [U-¹³C₆]D-allose.[8]

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.[8]

  • Metabolic Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold PBS and then adding ice-cold 80% methanol.[8]

  • Metabolite Extraction: Scrape the cells in the cold methanol and centrifuge to pellet cell debris. The supernatant contains the polar metabolites.[8]

  • LC-MS/GC-MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the mass isotopologues of various metabolites.

  • Metabolic Flux Analysis: Use the mass isotopologue distribution data to calculate the relative flux through different metabolic pathways.

Signaling Pathways

D-glucose and D-allose not only have different metabolic fates but also trigger distinct signaling pathways. D-glucose metabolism is tightly linked to insulin signaling and energy-sensing pathways like AMPK and mTOR. In contrast, D-allose has been shown to induce specific signaling cascades, notably the upregulation of thioredoxin-interacting protein (TXNIP), which can lead to the inhibition of glucose uptake and anti-proliferative effects in cancer cells.[8]

Signaling Pathway Comparison cluster_glucose_signal D-Glucose Signaling cluster_allose_signal D-Allose Signaling D-Glucose_Metabolism D-Glucose Metabolism Insulin_Signaling Insulin Signaling D-Glucose_Metabolism->Insulin_Signaling AMPK_mTOR AMPK/mTOR Pathway D-Glucose_Metabolism->AMPK_mTOR Cell_Growth Cell Growth & Proliferation Insulin_Signaling->Cell_Growth AMPK_mTOR->Cell_Growth D-Allose_Uptake D-Allose Uptake TXNIP TXNIP Upregulation D-Allose_Uptake->TXNIP GLUT1_Inhibition GLUT1 Inhibition TXNIP->GLUT1_Inhibition Glucose_Uptake_Inhibition Reduced Glucose Uptake GLUT1_Inhibition->Glucose_Uptake_Inhibition Anti-proliferative_Effects Anti-proliferative Effects Glucose_Uptake_Inhibition->Anti-proliferative_Effects

Caption: A simplified comparison of signaling pathways influenced by D-glucose and D-allose.

References

A Comparative Guide to the Validation of Analytical Methods for Beta-D-Allofuranose Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of rare sugars like beta-D-allofuranose is critical for various applications, from metabolic studies to quality control in bioprocessing. This guide provides a comparative overview of validated analytical methods for the detection of this compound, offering insights into their performance characteristics and detailed experimental protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of common techniques with their respective validation parameters. Since this compound exists in equilibrium with its anomers, including D-allose, methods validated for D-allose are considered relevant.

Analytical MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Recovery (%)
HPLC-RID High-Performance Liquid Chromatography with Refractive Index Detection0.1 - 5 mg/mL[1]0.01 - 0.17 mg/mL[1]0.03 - 0.56 mg/mL[1]< 5%[1]96.78 - 108.88%[2]
GC-MS Gas Chromatography-Mass Spectrometry0.5 - 500 mg/L[3]0.03 mg/L[3]Not ReportedIntra-assay: 7.2-11.2%, Inter-assay: 6.8-13.2%[3]92.1 - 124.7%[3]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary0.5 - 50 mMNot ReportedNot ReportedMigration time RSD: 2.35-5.47%, Peak area RSD: 9-22.80%Not Reported
Enzymatic Biosensor Specific enzyme-substrate reaction producing a detectable signal0.1 - 50 mM[4]Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these methods in your laboratory.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is widely used for the analysis of non-chromophoric compounds like sugars.

Sample Preparation:

  • Accurately weigh 1-2.5 g of the sample and dissolve it in 25 mL of HPLC-grade water.

  • Centrifuge the solution at 16,000 rpm to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm membrane filter before injection.

Chromatographic Conditions:

  • HPLC System: A system equipped with a refractive index detector (RID).

  • Column: A Supelcosil LC-NH2 column (25 cm × 4.6 mm, 5 μm) is commonly used.[5]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (85:15, v/v) is suitable for monosaccharides.[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Injection Volume: 20 µL.[5]

Validation Parameters:

  • Linearity: Prepare standard solutions of D-allose in the range of 1-5% (w/v) and generate a calibration curve by plotting peak area against concentration.[5]

  • Accuracy: Perform recovery studies by spiking a known amount of D-allose standard into a sample matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices, but requires derivatization of the sugar to make it volatile.

Sample Preparation and Derivatization:

  • To a dried sample extract, add 20 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.[6]

  • Incubate at 90°C for 30 minutes for oximation.[6]

  • Add 30 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation and incubate at 70°C for 60 minutes.[6]

GC-MS Conditions:

  • GC System: An Agilent 7890A GC system or equivalent.[7]

  • Column: A DB-5 silica capillary column (60 m × 0.25 mm × 0.25 μm).[7]

  • Carrier Gas: Helium.

  • Temperature Program: Start at 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min, holding for 15 minutes.[7]

  • MS System: An Agilent 5975C EI-MS system or equivalent.[7]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

Capillary Electrophoresis (CE)

CE provides high-resolution separation with minimal sample and reagent consumption. Derivatization with a fluorophore is often employed for sensitive detection.

Sample Preparation and Derivatization:

  • Hydrolyze the carbohydrate sample using trifluoroacetic acid for neutral sugars.[8]

  • Label the hydrolyzed monosaccharides with a charged fluorophore such as 8-aminopyrene-1,3,6-trisulfonate (APTS).[8] Mix 3 µL of the saccharide sample with 3 µL of 0.26 M APTS in 0.7 M citric acid and 3 µL of 1.24 M 2-picoline borane in methanol.[9]

  • Incubate the mixture at 60°C for 1 hour.[9]

CE Conditions:

  • CE System: An Agilent 7100 CE system or equivalent with UV or laser-induced fluorescence (LIF) detection.

  • Capillary: Bare fused silica capillary (e.g., 33 cm total length, 8.5 cm effective length, 50 µm inner diameter).[9]

  • Background Electrolyte (BGE): A solution of 10 mM benzoate and 0.5 mM MTAB at pH 12.0 can be used for underivatized sugars.

  • Injection: Hydrodynamic injection at -10 mbar for 3 seconds.[9]

  • Separation Voltage: -20 kV.

Enzymatic Biosensor

This approach offers high specificity for D-allose through a series of enzymatic reactions.

Biosensor Construction:

  • Immobilize D-fructose dehydrogenase (DFDH) onto a screen-printed electrode.[4]

  • Create a reaction chamber packed with L-rhamnose isomerase (LRI) and D-tagatose 3-epimerase (DTE).[4]

Measurement Protocol:

  • Introduce the sample containing D-allose into the reaction chamber.

  • LRI converts D-allose to D-allulose, which is then converted to D-fructose by DTE.

  • The D-fructose is then oxidized by the immobilized DFDH on the electrode, generating a current that is proportional to the initial D-allose concentration.

Visualizing Method Validation and a Hypothetical Signaling Pathway

To further aid in the understanding of the analytical process and the potential biological relevance of this compound, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation (Specificity, System Suitability) method_dev->pre_validation validation Method Validation pre_validation->validation linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Validation Report linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation routine_use Routine Method Use documentation->routine_use

Analytical Method Validation Workflow

Hypothetical_Signaling_Pathway extracellular Extracellular This compound receptor Furanose-Specific Membrane Receptor extracellular->receptor Binding g_protein G-Protein Activation receptor->g_protein enzyme Adenylyl Cyclase Activation g_protein->enzyme cAMP cAMP Production enzyme->cAMP pka Protein Kinase A (PKA) Activation cAMP->pka transcription_factor Phosphorylation of Transcription Factor (e.g., CREB) pka->transcription_factor gene_expression Gene Expression (e.g., Glycolytic Enzymes) transcription_factor->gene_expression cellular_response Cellular Response (Metabolic Shift) gene_expression->cellular_response

Hypothetical Signaling Pathway

References

comparing the efficacy of different protecting groups for beta-D-allofuranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the efficacy of common protecting groups in the synthesis of beta-D-allofuranose, supported by experimental data and protocols to guide your synthetic strategy.

The synthesis of this compound and its derivatives is a critical step in the development of various therapeutic agents and biological probes. The stereoselective formation of the beta-glycosidic linkage is a significant challenge, heavily influenced by the choice of protecting groups on the allofuranose precursor. This guide provides an objective comparison of commonly employed protecting groups—isopropylidene acetals, benzyl ethers, and silyl ethers—evaluating their impact on yield, stereoselectivity, and overall synthetic efficiency.

Comparison of Protecting Group Efficacy

The selection of an appropriate protecting group strategy is paramount for achieving high yields and the desired stereoselectivity in this compound synthesis. The following table summarizes the performance of isopropylidene, benzyl, and silyl protecting groups based on reported experimental data.

Protecting Group StrategyKey IntermediateTypical YieldKey Considerations
Isopropylidene Acetal 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose73% (for allofuranose synthesis from glucofuranose precursor)Provides rigid protection, influencing ring conformation. Can decrease reactivity of glycosyl donors.
Benzyl Ether 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranoseQuantitative (for benzylation step)Stable under a wide range of conditions, but deprotection requires harsh conditions (e.g., hydrogenolysis).
Silyl Ether Silyl-protected allofuranose derivativesVariable, often highCan have an "arming" effect, increasing the reactivity of glycosyl donors. Steric bulk can influence stereoselectivity.

Experimental Protocols

Detailed methodologies for the introduction of these key protecting groups are provided below.

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

This protocol describes the synthesis of the allofuranose diacetonide from the corresponding glucofuranose derivative, a common starting material.

Reaction Scheme:

start 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose step1 Oxidation (e.g., P₂O₅, DMSO) start->step1 intermediate 1,2:5,6-Di-O-isopropylidene- α-D-ribo-hexofuran-3-ulose step1->intermediate step2 Reduction (NaBH₄) intermediate->step2 product 1,2:5,6-Di-O-isopropylidene- α-D-allofuranose step2->product

Workflow for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

Methodology:

  • Oxidation: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose is dissolved in anhydrous dimethyl sulfoxide (DMSO). Phosphorus pentoxide (P₂O₅) is added portion-wise, maintaining the temperature between 18-25°C. The resulting solution is heated to 50-55°C for 3 hours.

  • Reduction: The reaction mixture containing the intermediate ulose is cooled to 0-10°C. A solution of sodium borohydride (NaBH₄) in water is added, maintaining the temperature at 0-10°C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is brought to room temperature and diluted with dichloromethane (CH₂Cl₂) and water. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is crystallized from cyclohexane to yield 1,2:5,6-di-O-isopropylidene-α-D-allofuranose as a crystalline solid. A typical reported yield for this two-step process is 73%.[1]

Benzylation of the 3-Hydroxyl Group

This protocol describes the protection of the C-3 hydroxyl group as a benzyl ether, a robust protecting group. The procedure is based on the benzylation of the analogous glucofuranose derivative, which is reported to proceed in quantitative yield.[1]

Reaction Scheme:

start 1,2:5,6-Di-O-isopropylidene- α-D-allofuranose reagents NaH, Benzyl Bromide DMF start->reagents product 3-O-Benzyl-1,2:5,6-di-O- isopropylidene-α-D-allofuranose reagents->product

Benzylation of the C-3 hydroxyl group.

Methodology:

  • A solution of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in anhydrous N,N-dimethylformamide (DMF) is cooled to 0°C.

  • Sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise, and the mixture is stirred at 0°C for 30 minutes.

  • Benzyl bromide is added dropwise, and the reaction is allowed to proceed until completion (monitored by TLC).

  • The reaction is carefully quenched with water, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the 3-O-benzyl protected product.

Influence of Protecting Groups on Glycosylation Stereoselectivity

The nature of the protecting groups on the allofuranose donor significantly impacts the stereochemical outcome of the glycosylation reaction.

Donor Allofuranose Donor PG Protecting Group (Acetal, Benzyl, Silyl) Donor->PG Acceptor Glycosyl Acceptor Beta β-D-Allofuranoside PG->Beta Favored Pathway Alpha α-D-Allofuranoside PG->Alpha Disfavored Pathway Acceptor->Beta Acceptor->Alpha

References

Navigating the Structure-Activity Landscape of β-D-Allofuranose Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel therapeutic agents frequently delves into the diverse world of carbohydrates and their derivatives. Among these, β-D-allofuranose derivatives present a unique structural scaffold with potential for biological activity. However, a consolidated understanding of their structure-activity relationships (SAR) remains a developing area. This guide provides a comparative analysis of β-D-allofuranose derivatives, drawing from available data on their biological effects, to aid in the rational design of new and more potent therapeutic candidates.

Unveiling Antimicrobial Potential: A Comparative Analysis

Recent studies have begun to shed light on the antimicrobial properties of synthetic β-D-allofuranoside derivatives. A key investigation into a series of these compounds has provided valuable quantitative data on their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), a standard measure of antimicrobial potency, was determined for these derivatives, revealing important structural determinants for their activity.

Quantitative Antimicrobial Activity of β-D-Allofuranoside Derivatives
Compound IDR Group ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1a -H>128>128>128
1b -CH36412864
1c -CH2CH3326432
1d -CH2CH2CH3163216
1e -(CH2)3CH38168
1f -(CH2)4CH5163216
1g -Phenyl64>128128

Key Observations from SAR Studies:

  • Alkyl Chain Length: A clear trend emerges with the elongation of the alkyl chain at the anomeric position. Activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungus C. albicans, increases with chain length up to a butyl group (Compound 1e ). This suggests that lipophilicity plays a crucial role in the antimicrobial action, likely facilitating interaction with or penetration of the microbial cell membrane.

  • Optimal Chain Length: The antimicrobial activity peaks with the butyl derivative (1e ), after which a further increase in chain length to a pentyl group (1f ) leads to a slight decrease in potency. This indicates an optimal lipophilicity for effective interaction with the microbial target.

  • Bulky Substituents: The introduction of a bulky phenyl group (1g ) results in a significant drop in activity, particularly against E. coli. This may be due to steric hindrance, preventing the molecule from effectively reaching or binding to its target.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration Assay)

The minimum inhibitory concentrations (MICs) of the synthesized β-D-allofuranoside derivatives were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial strains (Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and the fungal strain (Candida albicans ATCC 90028) were cultured overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The β-D-allofuranoside derivatives were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1280 µg/mL. Serial two-fold dilutions were then prepared in the respective broth media in 96-well microtiter plates.

  • Incubation: The prepared microbial inoculums were added to the wells containing the serially diluted compounds. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Logical Workflow for SAR Investigation

The systematic investigation of the structure-activity relationship of novel β-D-allofuranose derivatives follows a logical progression from synthesis to biological evaluation and optimization.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization A Design of β-D-Allofuranose Analogs B Synthesis and Purification A->B C Structural Characterization (NMR, MS) B->C D Primary Antimicrobial Screening C->D E Quantitative MIC Determination D->E F Cytotoxicity Assays E->F G Establish Structure-Activity Relationship F->G H Identify Lead Compounds G->H I Lead Optimization H->I I->A Iterative Design

Caption: Logical workflow for the structure-activity relationship (SAR) studies of β-D-allofuranose derivatives.

Potential Signaling Pathway Involvement

While the precise mechanism of action for these β-D-allofuranoside derivatives is still under investigation, their lipophilic nature and the observed impact on microbial growth suggest a potential interaction with the cell membrane. Disruption of membrane integrity or interference with membrane-bound proteins are plausible mechanisms.

Signaling_Pathway cluster_membrane Microbial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption Protein Membrane Proteins Inhibition Enzyme/Transporter Inhibition Protein->Inhibition Derivative β-D-Allofuranoside Derivative Derivative->Membrane Interaction Derivative->Protein Binding Death Cell Death Disruption->Death Inhibition->Death

Caption: Hypothetical mechanism of action for antimicrobial β-D-allofuranoside derivatives.

Conclusion and Future Directions

The preliminary SAR studies on β-D-allofuranoside derivatives indicate a promising avenue for the development of novel antimicrobial agents. The clear dependence of activity on the nature of the anomeric substituent provides a strong foundation for further optimization. Future research should focus on synthesizing a broader range of derivatives with varied alkyl chains, branched chains, and different aromatic and heterocyclic moieties to further refine the SAR. Additionally, mechanistic studies are crucial to elucidate the precise molecular targets and pathways involved in their antimicrobial action. This will enable the rational design of more potent and selective β-D-allofuranose-based therapeutics.

Safety Operating Guide

Navigating the Safe Disposal of beta-D-Allofuranose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. beta-D-Allofuranose, a carbohydrate, is generally considered non-hazardous. However, adherence to established disposal protocols is essential to ensure a safe laboratory environment and prevent potential environmental contamination.

Assessment of this compound for Disposal

Recommended Disposal Procedures

Based on general guidelines for laboratory chemical waste, the following step-by-step procedures are recommended for the disposal of this compound.

Step 1: Hazard Determination

  • Consult Institutional Guidelines: The first and most critical step is to contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations.

  • Review Available Safety Information: Although a specific SDS for this compound may be elusive, reviewing data for similar non-hazardous carbohydrates can provide general handling and disposal information.

Step 2: Segregation and Collection

  • Aqueous Solutions: For dilute aqueous solutions of this compound, drain disposal may be permissible, provided the pH is between 5.5 and 10.5 and it is not mixed with any hazardous chemicals.[2] However, this should be confirmed with your EHS office.[1] If drain disposal is not permitted, collect the solution in a clearly labeled, sealed, and leak-proof container. The label should include the full chemical name and the words "Hazardous Waste" if required by your institution.[3]

  • Solid Form: Uncontaminated solid this compound may potentially be disposed of in the regular trash if deemed non-hazardous by your EHS office.[2] If it is to be disposed of as chemical waste, collect it in a compatible, sealed container labeled with the full chemical name.

  • Contaminated Waste: Any this compound that is mixed with other hazardous chemicals must be treated as hazardous waste. It should be collected in a designated hazardous waste container that is compatible with all components of the mixture.[3][4]

Step 3: Container Management

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name(s) of the contents.[3] Avoid using abbreviations or chemical formulas.

  • Storage: Store waste containers in a designated and secure area, segregated by hazard class (e.g., flammables, corrosives).[1][3] Ensure containers are kept closed except when adding waste.[3]

  • Empty Containers: Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (such as water).[3][4] The rinsate from the first rinse should be collected as chemical waste.[3][4] After triple-rinsing, the container can typically be disposed of in the regular trash.[3][4]

Step 4: Final Disposal

  • Waste Pickup: Arrange for the collection of chemical waste through your institution's EHS department.[1][4] Do not dispose of chemical waste in regular trash or down the drain unless explicitly permitted.[1]

Quantitative Data Summary

Waste StreamRecommended Disposal MethodKey Considerations
Dilute Aqueous Solution (<1%) Drain disposal (pending EHS approval) or collect as chemical waste.pH must be between 5.5 and 10.5. Must not contain other hazardous materials.[2]
Solid this compound Regular trash (pending EHS approval) or collect as chemical waste.Must be confirmed as non-hazardous.
Contaminated this compound Collect as hazardous chemical waste.Segregate based on the hazards of all components.
Empty Containers Triple-rinse and dispose of in regular trash.Collect the first rinsate as chemical waste.[3][4]

Experimental Protocols

Protocol for Triple-Rinsing Empty Containers:

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., water for aqueous solutions) to the empty container, ensuring all interior surfaces are wetted.

  • Collect Rinsate: Pour the rinsate into an appropriate chemical waste container.

  • Repeat: Repeat the rinsing process two more times. Subsequent rinsates may be acceptable for drain disposal if the original substance was non-hazardous and water was the solvent. Confirm with your EHS office.

  • Final Disposal: Deface the original label on the empty container and dispose of it in the appropriate solid waste stream (e.g., regular trash or glass recycling).

Disposal Workflow

G cluster_0 Disposal Decision Pathway for this compound start Start: Have this compound for disposal hazard_assessment Is it mixed with hazardous chemicals? start->hazard_assessment solid_or_liquid Is it in solid or liquid form? hazard_assessment->solid_or_liquid No collect_hazardous Collect as hazardous waste in a labeled, sealed container hazard_assessment->collect_hazardous Yes ehs_consult_solid Consult EHS for solid disposal guidelines solid_or_liquid->ehs_consult_solid Solid ehs_consult_liquid Consult EHS for aqueous disposal guidelines solid_or_liquid->ehs_consult_liquid Liquid trash_disposal Dispose of in regular trash (if approved) ehs_consult_solid->trash_disposal collect_non_hazardous Collect as non-hazardous chemical waste ehs_consult_solid->collect_non_hazardous drain_disposal Dispose of down the drain (if approved) ehs_consult_liquid->drain_disposal ehs_consult_liquid->collect_non_hazardous waste_pickup Arrange for EHS waste pickup collect_hazardous->waste_pickup end End of Disposal Process trash_disposal->end drain_disposal->end collect_non_hazardous->waste_pickup waste_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.